molecular formula C23H46O3 B1600182 Octyldodecyl lactate CAS No. 57568-20-4

Octyldodecyl lactate

Cat. No.: B1600182
CAS No.: 57568-20-4
M. Wt: 370.6 g/mol
InChI Key: ZIIVEKCKOPDBLT-UHFFFAOYSA-N
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Description

Octyldodecyl lactate is a useful research compound. Its molecular formula is C23H46O3 and its molecular weight is 370.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57568-20-4

Molecular Formula

C23H46O3

Molecular Weight

370.6 g/mol

IUPAC Name

2-octyldodecyl 2-hydroxypropanoate

InChI

InChI=1S/C23H46O3/c1-4-6-8-10-12-13-15-17-19-22(20-26-23(25)21(3)24)18-16-14-11-9-7-5-2/h21-22,24H,4-20H2,1-3H3

InChI Key

ZIIVEKCKOPDBLT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)O

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Octyldodecyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate, the ester of lactic acid and 2-octyldodecanol, is a versatile emollient and skin conditioning agent with growing applications in the cosmetic and pharmaceutical industries. Its synthesis, typically achieved through direct esterification or transesterification, yields a product whose purity and physicochemical properties are critical to its performance. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis pathway and characterization workflow.

Introduction

This compound (CAS No. 57568-20-4) is a long-chain alkyl lactate valued for its emollient properties.[1][2][3] Its branched alkyl chain contributes to a desirable sensory profile and good spreadability in topical formulations. A thorough understanding of its synthesis and characterization is essential for ensuring product quality, consistency, and optimal performance in various applications. This guide details the chemical and enzymatic synthesis routes and outlines the key analytical techniques for its comprehensive characterization.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of lactic acid with 2-octyldodecanol. This can be achieved through both chemical and enzymatic catalysis.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a common acid-catalyzed method for producing esters.[4] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

G reactant1 Lactic Acid (CH3CH(OH)COOH) product This compound (C23H46O3) reactant1->product reactant2 2-Octyldodecanol (C20H42O) reactant2->product catalyst Acid Catalyst (e.g., H2SO4, p-TSA) catalyst->product heat Heat heat->product

Figure 1: Chemical Synthesis of this compound.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lactic acid (1.0 equivalent) and 2-octyldodecanol (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 equivalents) or sulfuric acid.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) in a suitable solvent like toluene to facilitate the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[6][7]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under milder reaction conditions and with easier product purification. Lipases are commonly used enzymes for esterification.[8]

Experimental Protocol:

  • Reactant and Enzyme Preparation: In a suitable reaction vessel, combine lactic acid (1.0 equivalent), 2-octyldodecanol (1.1 equivalents), and an immobilized lipase (e.g., Novozym 435) in a solvent-free system or in an organic solvent such as hexane.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with continuous stirring. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation and can be achieved by applying a vacuum or using molecular sieves.

  • Monitoring and Purification:

    • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Once the reaction reaches completion, separate the immobilized enzyme by filtration for potential reuse.

    • The product can be purified by vacuum distillation to remove any unreacted starting materials.

Characterization of this compound

A combination of spectroscopic and physical methods is employed to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

The physical properties of this compound are important for its application in various formulations.

PropertyPredicted ValueReference
Molecular Formula C23H46O3[9]
Molecular Weight 370.61 g/mol [9]
Boiling Point 397.7 ± 10.0 °C at 760 mmHg[10]
Density 0.9 ± 0.1 g/cm³[10]
Flash Point 188.0 ± 7.5 °C[10]
Refractive Index 1.458[10]
Vapor Pressure 0.0 ± 2.1 mmHg at 25°C[10]

Table 1: Predicted Physicochemical Properties of this compound.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis:

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesized Product Synthesized Product FT-IR FT-IR Synthesized Product->FT-IR Functional Groups NMR NMR Synthesized Product->NMR Structure Elucidation MS MS Synthesized Product->MS Molecular Weight

Figure 2: Workflow for Spectroscopic Characterization.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Acquire the FT-IR spectrum of a thin film of the purified this compound on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Expected Peaks:

Wavenumber (cm⁻¹)Assignment
~3450 (broad)O-H stretch (hydroxyl group)
2925, 2855C-H stretch (alkyl chain)
~1735C=O stretch (ester carbonyl)
~1125C-O stretch (ester linkage)

Table 2: Expected FT-IR Peaks for this compound.[11][12]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

Experimental Protocol:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Expected ¹H NMR Chemical Shifts (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2Quartet1H-CH(OH)- of lactate moiety
~4.1Multiplet2H-O-CH₂- of octyldodecyl moiety
~2.5 (broad)Singlet1H-OH of lactate moiety
~1.4Doublet3H-CH₃ of lactate moiety
1.2-1.3Multiplet~32H-(CH₂)n- of octyldodecyl moiety
~0.9Triplet6HTerminal -CH₃ of octyldodecyl moiety

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.[8][13][14]

Expected ¹³C NMR Chemical Shifts (Predicted):

Chemical Shift (ppm)Assignment
~175C=O (ester carbonyl)
~69-CH(OH)- of lactate moiety
~67-O-CH₂- of octyldodecyl moiety
30-32-(CH₂)n- of octyldodecyl moiety
~22-(CH₂)n- of octyldodecyl moiety
~20-CH₃ of lactate moiety
~14Terminal -CH₃ of octyldodecyl moiety

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.[15][16][17][18]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

  • Introduce the sample into a mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum.

Expected Fragmentation Pattern (ESI-MS):

The ESI mass spectrum is expected to show the protonated molecule [M+H]⁺ at m/z 371.3. Common fragments may arise from the loss of water [M+H-H₂O]⁺ and cleavage of the ester bond.[19][20][21][22][23]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols for both chemical and enzymatic synthesis, along with the expected analytical data, will be a valuable resource for researchers, scientists, and drug development professionals working with this important cosmetic and pharmaceutical ingredient. The structured presentation of data and visual workflows are intended to facilitate a clear understanding of the key processes and analytical endpoints. Further experimental validation of the predicted physicochemical and spectroscopic data is encouraged to build a more complete profile of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Octyldodecyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate (CAS No. 57568-20-4), the ester of lactic acid and 2-octyldodecanol, is a branched-chain emollient increasingly utilized in the cosmetic and pharmaceutical industries. Its unique structure, featuring a long, branched alkyl chain, imparts desirable properties such as good spreadability, a non-greasy feel, and excellent solubility in many cosmetic ingredients.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to assist researchers and formulation scientists in its effective application. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values with established principles for long-chain and branched esters, alongside standardized experimental protocols for their determination.

Chemical Identity and Structure

This compound is a chiral molecule, though it is typically produced and used as a racemic mixture. The presence of the branched 2-octyldodecyl chain significantly influences its physical properties, differentiating it from its linear ester counterparts.

Molecular Structure:

Chemical Structure of this compound cluster_lactate Lactate Moiety cluster_octyldodecyl 2-Octyldodecyl Moiety C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C3 C O2->C3 OH OH C2->OH CH3 CH₃ C2->CH3 H H C3->H C4 CH₂ C3->C4 C6 (CH₂)₉ C3->C6 C5 (CH₂)₅ C4->C5 CH3_2 CH₃ C5->CH3_2 CH3_3 CH₃ C6->CH3_3

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that many of these values are predicted due to a lack of published experimental data.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₄₆O₃[2]
Molecular Weight 370.61 g/mol [2]
Physical State Liquid at room temperature (predicted)Inferred from structure
Appearance Clear, colorless to pale yellow liquid (typical for similar esters)General knowledge
Odor Faint, characteristicGeneral knowledge
Melting Point N/A (likely below 0°C)Inferred from branched structure[3]
Boiling Point 397.7 ± 10.0 °C at 760 mmHg (Predicted)N/A
Density 0.9 ± 0.1 g/cm³ (Predicted)N/A
Solubility in Water Very low (predicted)Inferred from long alkyl chain
Partition Coefficient (log P) 6.8 - 9.5 (Predicted)N/A
Flash Point 188.0 ± 7.5 °C (Predicted)N/A
Refractive Index 1.458 (Predicted)N/A
Solubility

As a long-chain ester with a significant hydrophobic character, this compound is expected to have very low solubility in water but good solubility in a range of organic solvents. This is a key property for its use in cosmetic and pharmaceutical formulations, where it can act as a solvent for other lipophilic ingredients.

Table 2: Predicted and Expected Solubility Behavior

SolventExpected SolubilityRationale
WaterInsolubleThe long C20 alkyl chain dominates the molecule's character.
EthanolSolubleThe hydroxyl group and ester functionality provide some polarity.
Isopropyl MyristateSolubleSimilar non-polar ester structure.
Mineral OilSolubleHighly non-polar nature.
Silicone Fluids (e.g., Dimethicone)Miscible in certain ratiosBranching can improve compatibility with silicones.
Partition Coefficient (log P)

The predicted high log P value indicates that this compound is highly lipophilic. This property is crucial for its function as an emollient, as it will preferentially partition into the lipid layers of the stratum corneum, enhancing skin barrier function and reducing transepidermal water loss.

Stability
  • Thermal Stability: Guerbet alcohol esters, such as this compound, are known for their high thermal stability.[4] This is advantageous for manufacturing processes that may involve heating. The thermal stability is attributed to the branched-chain structure which can hinder certain degradation pathways.[4]

  • Hydrolytic Stability: Esters can be susceptible to hydrolysis, especially at extreme pH values.[1] However, the steric hindrance provided by the bulky, branched 2-octyldodecyl group is expected to significantly reduce the rate of hydrolysis compared to linear esters.[5][6] This enhanced hydrolytic stability makes it suitable for a wider range of formulation pH.

  • Oxidative Stability: As a saturated ester, this compound is expected to have good oxidative stability.[7] The absence of double bonds in the alkyl chain makes it less prone to oxidation, which is a common issue with many natural oils and unsaturated esters.[7]

Spectroscopic Data (Representative)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be complex due to the extensive aliphatic protons. Key expected signals include:

  • A doublet for the methyl protons of the lactate moiety.

  • A quartet for the methine proton of the lactate moiety.

  • A broad multiplet for the numerous methylene and methine protons of the 2-octyldodecyl chain.

  • Triplets for the terminal methyl groups of the alkyl chains.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methine and methyl carbons of the lactate group, and a series of signals for the carbons of the long, branched alkyl chain.

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic ester absorptions:

  • A strong C=O stretching vibration around 1735-1750 cm⁻¹.[8]

  • C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[8][9]

Mass Spectrometry

In mass spectrometry, this compound would likely show fragmentation patterns typical of long-chain esters, including cleavage at the ester linkage and fragmentation of the alkyl chains.[10]

Experimental Protocols

The determination of the physicochemical properties of this compound should follow standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data quality and comparability.

General Workflow for Physicochemical Property Determination cluster_synthesis Synthesis & Purification cluster_characterization Property Determination Synthesis Fischer Esterification: Lactic Acid + 2-Octyldodecanol Purification Purification: (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Analysis (GC, HPLC) Purification->Purity MeltingPoint Melting/Boiling Point (OECD 102/103) Purity->MeltingPoint Density Density (OECD 109) Purity->Density Solubility Solubility (OECD 105) Purity->Solubility LogP Partition Coefficient (OECD 107/117) Purity->LogP Stability Stability Testing (OECD 111/113) Purity->Stability

Figure 2: General Experimental Workflow

Table 3: Recommended OECD Guidelines for Experimental Determination

PropertyOECD GuidelineBrief Methodology
Melting/Boiling Point 102 / 103Differential Scanning Calorimetry (DSC) or other methods like the capillary method.[11][12]
Density 109Use of a pycnometer or an oscillating densitometer.
Water Solubility 105 (Flask Method)A saturated solution is prepared and the concentration of the substance in the aqueous phase is determined.
Partition Coefficient (log P) 107 (Shake Flask Method) or 117 (HPLC Method)The shake flask method involves partitioning the substance between n-octanol and water and measuring the concentration in each phase.[13] The HPLC method correlates retention time on a reverse-phase column with log P.[14][15]
Hydrolytic Stability 111The substance is dissolved in buffered aqueous solutions at different pH values and temperatures, and the degradation is monitored over time.
Thermal Stability 113The substance is subjected to elevated temperatures, and changes in its properties or decomposition are monitored using techniques like thermogravimetric analysis (TGA).[16][17][18]

Conclusion

This compound is a multifunctional ingredient with a favorable physicochemical profile for applications in cosmetics and pharmaceuticals. Its branched-chain structure contributes to its desirable sensory properties, low melting point, and enhanced stability. While experimentally determined data for this specific molecule is limited, its properties can be reasonably inferred from its chemical structure and the behavior of similar long-chain and Guerbet esters. For rigorous applications, it is recommended that the key physicochemical parameters be determined experimentally using standardized protocols such as the OECD guidelines. This will ensure a comprehensive understanding of its behavior in complex formulations and its performance in final products.

References

Octyldodecyl Lactate: A Technical Guide to its Mechanism of Action in the Skin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate is a lactate ester that functions as an emollient and skin conditioning agent in dermatological and cosmetic formulations. While direct, in-depth studies on the specific molecular and cellular mechanisms of this compound are not extensively available in public literature, its mechanism of action can be scientifically inferred from the well-documented properties of its constituent components: octyldodecanol and lactic acid. This technical guide synthesizes the available information to present a plausible, multi-faceted mechanism of action. This compound is proposed to enhance skin barrier function through a dual-action mechanism: the octyldodecanol moiety provides an occlusive and emollient effect, reducing transepidermal water loss (TEWL), while the lactate moiety contributes to skin hydration and stimulates ceramide synthesis, a critical component of the skin's lipid barrier. This guide provides a detailed overview of these mechanisms, supported by data on related compounds, and outlines hypothetical experimental protocols for the validation of its efficacy.

Physicochemical Properties

This compound is the ester of the long-chain fatty alcohol octyldodecanol and lactic acid.

PropertyValueReference
CAS Number 57568-20-4N/A
Molecular Formula C23H46O3N/A
Molecular Weight 370.61 g/mol N/A
Appearance Clear, colorless to slightly yellow liquid[1][2]
Solubility Insoluble in water[1]

Inferred Mechanism of Action

The mechanism of action of this compound in the skin is understood to be a synergistic combination of the functions of its parent molecules, octyldodecanol and lactic acid.

Emollient and Occlusive Effects of the Octyldodecanol Moiety

The octyldodecanol component is a long-chain, branched fatty alcohol that primarily functions as an emollient.[1][2][3][4][5] Its large molecular size prevents significant penetration into the deeper layers of the skin, allowing it to reside on the surface and in the upper layers of the stratum corneum.[4]

  • Formation of a Protective Barrier: Upon topical application, octyldodecanol forms a thin, protective layer on the skin's surface.[1][6][7] This lipid film is semi-occlusive, meaning it reduces the rate of transepidermal water loss (TEWL) by trapping moisture in the stratum corneum.[8][9][10]

  • Improvement of Skin Texture: By filling the spaces between desquamating corneocytes, the octyldodecanol moiety smooths the skin's surface, imparting a soft and non-greasy feel.[3]

Hydrating and Barrier-Enhancing Effects of the Lactate Moiety

Lactic acid, an alpha-hydroxy acid (AHA), is a well-known component of the skin's natural moisturizing factor (NMF).[11][12][13] When delivered as this compound, the lactate moiety can contribute to skin health in several ways once the ester is potentially hydrolyzed by cutaneous enzymes.

  • Humectant Properties: Lactate is a humectant, capable of attracting and binding water molecules from the atmosphere and the deeper epidermal layers, thereby increasing the hydration of the stratum corneum.[12][14]

  • Stimulation of Ceramide Synthesis: A key aspect of lactic acid's mechanism is its ability to stimulate the synthesis of ceramides by keratinocytes.[12][13][15][16] Ceramides are essential lipids in the stratum corneum that are crucial for maintaining the skin's barrier function and preventing water loss.[15] Studies have shown that L-lactic acid, in particular, can significantly increase ceramide production.[15][16]

Quantitative Data from Related Compounds

Direct quantitative data on the efficacy of this compound is limited. However, studies on lactic acid provide valuable insights into the potential benefits of the lactate moiety.

CompoundConcentrationEffect on Ceramide Synthesis in Keratinocytes (in vitro)Reference
L-Lactic Acid Not specified~300% increase[15][16]
D,L-Lactic Acid Not specified~100% increase[15]
D-Lactic Acid Not specifiedNo significant effect[15]
CompoundConcentrationEffect on Stratum Corneum Ceramide Levels (in vivo)Reference
L-Lactic Acid Lotion Not specified~48% increase[15]
D,L-Lactic Acid Lotion Not specified~25% increase[15]
D-Lactic Acid Lotion Not specifiedNo significant effect[15]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the inferred mechanism of action of this compound on the skin.

ODL This compound SC Stratum Corneum ODL->SC Octyldodecanol Octyldodecanol Moiety SC->Octyldodecanol resides on surface Lactate Lactate Moiety SC->Lactate potential penetration/hydrolysis Occlusion Forms Protective Film Octyldodecanol->Occlusion Emollience Improved Skin Smoothness Octyldodecanol->Emollience Hydration Increased Skin Hydration Lactate->Hydration as a humectant Ceramide Stimulates Ceramide Synthesis Lactate->Ceramide TEWL Reduced TEWL Occlusion->TEWL TEWL->Hydration Barrier Enhanced Skin Barrier Function Hydration->Barrier Emollience->Barrier Ceramide->Barrier

Caption: Inferred dual mechanism of action of this compound.

Lactate Lactate Keratinocyte Keratinocyte Lactate->Keratinocyte enters CeramideSynth Ceramide Synthesis Pathway Keratinocyte->CeramideSynth stimulates Ceramides Increased Ceramide Production CeramideSynth->Ceramides LipidLamellae Strengthened Intercellular Lipid Lamellae Ceramides->LipidLamellae BarrierFunction Improved Skin Barrier Function LipidLamellae->BarrierFunction

Caption: Lactate moiety's role in enhancing ceramide synthesis.

Hypothetical Experimental Protocols

To validate the proposed mechanism of action of this compound, the following experimental protocols are suggested.

In Vitro Study: Assessment of Ceramide Synthesis in Human Keratinocytes
  • Objective: To determine if this compound increases ceramide synthesis in human keratinocytes.

  • Methodology:

    • Cell Culture: Culture normal human epidermal keratinocytes (NHEK) in appropriate media.

    • Treatment: Treat NHEK with varying concentrations of this compound (e.g., 0.01%, 0.1%, 1%) and vehicle control for 24-48 hours. A positive control of L-lactic acid should also be included.

    • Lipid Extraction: After treatment, harvest the cells and extract total lipids using a standardized method (e.g., Bligh-Dyer extraction).

    • Ceramide Quantification: Analyze and quantify ceramide levels using High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Statistical Analysis: Compare ceramide levels between treated and control groups using appropriate statistical tests (e.g., ANOVA).

Ex Vivo Study: Skin Permeation and Barrier Function on Human Skin Explants
  • Objective: To evaluate the effect of this compound on skin barrier function in a model that closely resembles human skin.

  • Methodology:

    • Skin Samples: Obtain human skin explants from cosmetic surgery.

    • Treatment: Mount skin samples in Franz diffusion cells. Apply a formulation containing a clinically relevant concentration of this compound to the epidermal side. Use a vehicle control on separate skin samples.

    • TEWL Measurement: Measure TEWL at baseline and at various time points post-application using a tewameter.

    • Histology: After the final time point, fix, section, and stain the skin samples (e.g., with Hematoxylin and Eosin) to assess any morphological changes in the stratum corneum.

    • Lipid Analysis: Extract lipids from the treated stratum corneum and analyze ceramide content as described in the in vitro protocol.

In Vivo Clinical Study: Evaluation of Skin Hydration and Barrier Integrity
  • Objective: To assess the efficacy of a topical formulation containing this compound in improving skin hydration and barrier function in human volunteers.

  • Methodology:

    • Study Population: Recruit healthy volunteers with dry to normal skin.

    • Study Design: A double-blind, randomized, vehicle-controlled study.

    • Treatment Protocol: Participants apply the test formulation (containing this compound) and a vehicle control to designated areas on their forearms twice daily for a period of 4 weeks.

    • Efficacy Measurements:

      • Skin Hydration: Measure skin surface hydration using a Corneometer at baseline, week 2, and week 4.

      • Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter at the same time points to assess barrier function.

      • Clinical Assessment: A dermatologist assesses skin dryness, scaling, and smoothness using a visual analog scale.

      • Subjective Assessment: Participants complete questionnaires regarding skin feel, comfort, and perceived efficacy.

    • Statistical Analysis: Analyze the data for statistically significant differences between the active and vehicle-treated sites.

Recruitment Recruit Volunteers (Dry to Normal Skin) Baseline Baseline Measurements (Corneometer, Tewameter) Recruitment->Baseline Randomization Randomization (Double-Blind, Vehicle-Controlled) Baseline->Randomization Treatment 4-Week Treatment Period (Test vs. Vehicle Formulation) Randomization->Treatment Measurements Efficacy Measurements (Weeks 2 & 4) Treatment->Measurements Analysis Statistical Analysis Measurements->Analysis Results Results & Conclusion Analysis->Results

References

An In-depth Technical Guide to the Solubility of Octyldodecyl Lactate in Cosmetic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate, the ester of octyldodecanol and lactic acid, is a versatile emollient frequently utilized in cosmetic and dermatological formulations. Its popularity stems from its non-oily feel, excellent spreading properties, and ability to act as a solvent for various active ingredients. A thorough understanding of its solubility in a range of cosmetic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its compatibility with other cosmetic ingredients.

Data Presentation: Solubility of this compound

The following table summarizes the qualitative and estimated solubility of this compound in various classes of cosmetic solvents. This information has been aggregated from technical data sheets of similar compounds and general chemical principles. It is important to note that for critical applications, experimental verification of solubility is strongly recommended.

Solvent Chemical ClassSpecific Solvent ExampleQualitative Solubility of this compound
Esters Isopropyl MyristateSoluble / Miscible
Isopropyl PalmitateSoluble / Miscible
C12-15 Alkyl BenzoateSoluble / Miscible[1]
Silicones CyclomethiconeLikely Soluble/Dispersible
DimethiconeLikely Soluble/Dispersible
Hydrocarbons Mineral OilSoluble / Miscible
ParaffinSoluble / Miscible
Glycols Propylene GlycolLikely Soluble/Dispersible[2]
Butylene GlycolLikely Sparingly Soluble/Dispersible
Alcohols EthanolSoluble[3]
Water WaterPractically Insoluble[4]

Note: The solubility of C12-15 Alkyl Lactate is used as a proxy for this compound in some instances, given their structural similarities.[2]

Experimental Protocols: Determining Solubility

For a precise understanding of this compound's solubility in a specific solvent system, a standardized experimental protocol is essential. The following is a detailed methodology for a shake-flask solubility determination, a common and reliable method.

Objective: To determine the solubility of this compound in a given cosmetic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected Cosmetic Solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification (optional, for quantitative analysis)

  • Filtration apparatus (e.g., syringe filters with a compatible membrane, such as PTFE for organic solvents)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

    • Accurately weigh the amount of this compound added to each vial.

    • Add a known volume or weight of the selected cosmetic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation. This ensures that the solvent becomes fully saturated with the solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to settle.

    • Alternatively, for faster separation, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the undissolved material at the bottom.

    • Filter the collected supernatant through a chemically compatible syringe filter to remove any remaining microparticles.

    • Accurately weigh or dilute the filtered saturated solution for analysis.

  • Quantification (for Quantitative Solubility):

    • The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical technique.

    • Gravimetric Method: Accurately weigh a portion of the filtered solution and then evaporate the solvent under controlled conditions (e.g., in a vacuum oven). The weight of the remaining non-volatile this compound is then measured.

    • Chromatographic Method (HPLC/GC): If a suitable analytical method is available, the concentration of this compound in the diluted saturated solution can be determined by comparing its response to a calibration curve prepared with known concentrations of this compound in the same solvent.

  • Data Analysis:

    • Calculate the solubility as the mass of this compound per unit mass or volume of the solvent (e.g., g/100 g or g/100 mL).

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the solubility testing process.

Solubility_Testing_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select Octyldodecyl Lactate & Solvent B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Allow to Settle or Centrifuge C->D E Extract & Filter Supernatant D->E F Quantify Solute (Gravimetric/Chromatographic) E->F G Determine Solubility (e.g., g/100mL) F->G

Caption: Workflow for Solubility Determination.

Logical_Relationship cluster_process Process cluster_outcome Outcome ODL This compound (Solute) Mixing Mixing & Agitation ODL->Mixing Solvent Cosmetic Solvent Solvent->Mixing Equilibrium Reaching Saturation Equilibrium Mixing->Equilibrium Soluble Soluble/ Miscible Equilibrium->Soluble Clear Solution Insoluble Insoluble/ Immiscible Equilibrium->Insoluble Phase Separation/ Precipitate

Caption: Logical Flow of Solubility Assessment.

References

Octyldodecyl Lactate: A Technical Guide to a Versatile Guerbet Ester Emollient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate, a Guerbet ester, is a multifunctional emollient increasingly utilized in cosmetic and pharmaceutical formulations. Its unique branched-chain structure, derived from the Guerbet alcohol 2-octyldodecanol and lactic acid, imparts desirable sensory properties, excellent spreadability, and a non-greasy feel. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its role as a skin emollient. Detailed experimental protocols for its evaluation and relevant logical diagrams are presented to support researchers and formulation scientists in harnessing the full potential of this versatile ingredient.

Introduction to Guerbet Esters and this compound

Guerbet esters are a class of esters synthesized from Guerbet alcohols, which are branched, high-molecular-weight primary alcohols. This branching is key to their advantageous properties, such as low melting points, excellent thermal and oxidative stability, and a light, non-tacky skin feel. This compound is the ester of 2-octyldodecanol (a C20 Guerbet alcohol) and lactic acid. Its chemical structure combines the emollient properties of the long-chain alcohol with the potential skin benefits of an alpha-hydroxy acid (AHA) derivative.

Chemical Identity:

  • INCI Name: this compound

  • CAS Number: 57568-20-4

  • IUPAC Name: Propanoic acid, 2-hydroxy-, 2-octyldodecyl ester

  • Molecular Formula: C23H46O3

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and may vary based on the specific grade and purity of the material.

PropertyValueReference
Molecular Weight 370.61 g/mol Predicted
Appearance Colorless to pale yellow liquidTypical
Odor Characteristic, faintTypical
Density 0.9 g/cm³Predicted
Boiling Point 397.7 °C at 760 mmHgPredicted
Flash Point 188.0 °CPredicted
Refractive Index 1.458Predicted
Water Solubility 0.0007025 mg/L at 25 °CEstimated
Vapor Pressure 0.0 mmHg at 25°CPredicted

Synthesis of this compound

This compound is synthesized via the esterification of 2-octyldodecanol with lactic acid. This reaction is typically catalyzed by an acid catalyst and involves the removal of water to drive the reaction to completion.

Synthesis_of_Octyldodecyl_Lactate Lactic_Acid Lactic Acid Esterification Esterification (Acid Catalyst, Heat) Lactic_Acid->Esterification Octyldodecanol 2-Octyldodecanol Octyldodecanol->Esterification Reactants Reactants Reactants->Lactic_Acid Reactants->Octyldodecanol Octyldodecyl_Lactate This compound Esterification->Octyldodecyl_Lactate Water Water (byproduct) Esterification->Water

Fig. 1: Synthesis of this compound.
General Experimental Protocol for Synthesis

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or vacuum line for water removal is assembled.

  • Charging Reactants: Equimolar amounts of 2-octyldodecanol and lactic acid are charged into the reactor.

  • Catalyst Addition: An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is added to the reaction mixture, typically at a concentration of 0.1-0.5% by weight of the reactants.

  • Reaction: The mixture is heated to a temperature of 120-160°C under a nitrogen blanket. Water produced during the reaction is continuously removed. The reaction progress is monitored by measuring the acid value of the mixture.

  • Neutralization and Purification: Once the desired acid value is reached, the reaction mixture is cooled and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The crude ester is then washed with water to remove any remaining catalyst and unreacted lactic acid.

  • Drying and Filtration: The washed ester is dried under vacuum to remove residual water. Finally, the product is filtered to yield purified this compound.

Role as a Guerbet Ester Emollient in Topical Formulations

As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin. Its mechanism of action primarily involves forming a thin, occlusive film on the skin's surface, which reduces transepidermal water loss (TEWL) and helps to hydrate the stratum corneum. The branched nature of the 2-octyldodecyl chain contributes to its light, non-greasy feel and excellent spreadability, making it a desirable component in creams, lotions, and other skincare products.

Emollient_Action cluster_skin Skin Surface Stratum_Corneum Stratum Corneum Octyldodecyl_Lactate This compound Application Film_Formation Forms Occlusive Film Octyldodecyl_Lactate->Film_Formation TEWL_Reduction Reduces Transepidermal Water Loss (TEWL) Film_Formation->TEWL_Reduction Hydration Increases Stratum Corneum Hydration TEWL_Reduction->Hydration Skin_Feel Improves Skin Feel (Soft, Smooth) Hydration->Skin_Feel

Fig. 2: Mechanism of Action as a Skin Emollient.

Experimental Protocols for Evaluation

In Vitro Skin Penetration/Permeation Study

This protocol provides a general framework for assessing the skin penetration of a formulation containing this compound using a Franz diffusion cell.

Skin_Penetration_Workflow Start Start Prepare_Skin Prepare Excised Human/Animal Skin Start->Prepare_Skin Mount_Skin Mount Skin in Franz Diffusion Cell Prepare_Skin->Mount_Skin Apply_Formulation Apply Formulation with This compound Mount_Skin->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Time Intervals Apply_Formulation->Sample_Receptor Analyze_Samples Analyze Samples (e.g., HPLC, LC-MS) Sample_Receptor->Analyze_Samples Quantify_Penetration Quantify Penetrated Active Ingredient Analyze_Samples->Quantify_Penetration End End Quantify_Penetration->End

Fig. 3: Experimental Workflow for In Vitro Skin Penetration.

Methodology:

  • Skin Preparation: Excised human or animal skin is carefully prepared, ensuring the stratum corneum is intact. The skin is cut to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly: The prepared skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

  • Formulation Application: A known quantity of the formulation containing this compound and an active pharmaceutical ingredient (API) is applied to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid.

  • Sample Analysis: The collected samples are analyzed using a validated analytical method (e.g., HPLC, LC-MS) to determine the concentration of the API that has permeated through the skin.

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time to determine the steady-state flux and permeability coefficient.

Evaluation of Emollient Properties

5.2.1. Instrumental Evaluation

  • Skin Hydration: Measured using a Corneometer®, which determines the moisture content of the stratum corneum based on changes in electrical capacitance.

  • Transepidermal Water Loss (TEWL): Measured using a Tewameter®, which quantifies the rate of water vapor diffusing from the skin surface. A decrease in TEWL after application of a product containing this compound indicates an improvement in the skin's barrier function.

5.2.2. Sensory Evaluation

A trained sensory panel evaluates the emollient properties of a formulation containing this compound based on a set of standardized attributes.

Methodology:

  • Panelist Training: A panel of trained individuals is familiarized with the sensory attributes to be evaluated (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).

  • Product Application: A standardized amount of the test formulation is applied to a designated area on the forearm of each panelist.

  • Evaluation: Panelists evaluate and score each attribute at specific time points (e.g., immediately after application, after 5 minutes, after 20 minutes) using a defined scale (e.g., a 10-point scale).

  • Data Analysis: The scores are statistically analyzed to create a sensory profile of the formulation.

Applications in Drug Development

The favorable physicochemical and sensory properties of this compound make it a valuable excipient in the development of topical drug delivery systems. Its ability to act as a solvent and a potential penetration enhancer for certain APIs, coupled with its excellent skin feel, can improve patient compliance and the overall efficacy of a topical treatment.

Conclusion

This compound is a high-performance Guerbet ester emollient with a unique combination of properties that make it well-suited for a wide range of cosmetic and pharmaceutical applications. Its branched structure provides a light, non-greasy skin feel and good spreadability, while its emollient action helps to improve skin hydration and barrier function. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers and formulators to effectively utilize this compound in the development of innovative and efficacious topical products.

An In-depth Technical Guide to Octyldodecyl Lactate: Properties, Synthesis, and Application in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate (CAS No. 57568-20-4) is a lactate ester that is gaining interest in the pharmaceutical sciences, primarily for its role as an effective penetration enhancer in transdermal drug delivery systems. Its chemical structure, comprising a lactic acid moiety and a long-chain branched alcohol, imparts unique physicochemical properties that facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum. This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application as a penetration enhancer, complete with a methodology for in vitro skin permeation studies.

Introduction

Transdermal drug delivery offers a non-invasive route of administration with the potential for controlled, sustained release of therapeutics, thereby improving patient compliance and reducing systemic side effects.[1] However, the formidable barrier function of the skin, particularly the stratum corneum, limits the passive diffusion of many drugs.[2] Chemical penetration enhancers are therefore crucial components in the formulation of effective transdermal systems.[2] this compound, an ester of lactic acid and 2-octyldodecanol, has emerged as a promising excipient in this class due to its favorable safety profile and efficacy in enhancing the permeation of both hydrophilic and lipophilic drugs.[3]

Molecular Structure and Identification

This compound, also known as 2-octyldodecyl 2-hydroxypropanoate, is chemically identified by the Chemical Abstracts Service (CAS) number 57568-20-4.[3] Its molecular structure consists of a lactate group esterified with a 20-carbon branched-chain alcohol, 2-octyldodecanol.

Molecular Formula: C23H46O3[4]

Molecular Weight: 370.61 g/mol [4]

Synonyms: 2-Octyldodecyl lactate, 2-octyldodecyl 2-hydroxypropanoate[4]

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as a formulation excipient and penetration enhancer. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 57568-20-4[4]
Molecular Formula C23H46O3[4]
Molecular Weight 370.61 g/mol [4]
Appearance Oily liquid[5]
Solubility Soluble in water[6]
Boiling Point Not determined[6]
Melting Point Not determined[6]
Density Not determined[6]
Viscosity Not determined
LogP (octanol/water) Not determined

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of lactic acid with 2-octyldodecanol. This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards product formation.

Synthesis_of_Octyldodecyl_Lactate lactic_acid Lactic Acid reactants lactic_acid->reactants octyldodecanol 2-Octyldodecanol octyldodecanol->reactants octyldodecyl_lactate This compound reactants->octyldodecyl_lactate   Acid Catalyst, Heat    water Water reactants->water

Synthesis of this compound
Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via direct esterification.

Materials:

  • Lactic acid (88% aqueous solution)

  • 2-Octyldodecanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Heating mantle, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, combine lactic acid (1.0 eq), 2-octyldodecanol (1.1 eq), and p-toluenesulfonic acid (0.05 eq).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude this compound can be further purified by vacuum distillation if necessary.

Application in Transdermal Drug Delivery: Penetration Enhancement

This compound functions as a penetration enhancer by disrupting the highly ordered lipid structure of the stratum corneum. This mechanism involves the intercalation of its long, branched alkyl chain into the lipid bilayers, thereby increasing their fluidity and creating pathways for drug molecules to permeate the skin more readily.

Penetration_Enhancement_Mechanism cluster_skin Stratum Corneum lipid_bilayer Organized Lipid Bilayer disrupted_bilayer Disrupted Lipid Bilayer (Increased Fluidity) lipid_bilayer->disrupted_bilayer Disruption permeation Enhanced Permeation disrupted_bilayer->permeation octyldodecyl_lactate This compound octyldodecyl_lactate->lipid_bilayer Intercalation api Active Pharmaceutical Ingredient (API) api->disrupted_bilayer

Mechanism of Penetration Enhancement
Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines a standard procedure for evaluating the penetration-enhancing effect of this compound using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Full-thickness skin (e.g., human or porcine)

  • Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)

  • Model drug (e.g., ibuprofen, caffeine)

  • Test formulation: Model drug in a suitable vehicle (e.g., propylene glycol) with and without this compound (e.g., 5% w/w)

  • Magnetic stirrer and stir bars

  • Water bath with circulator

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with degassed PBS (pH 7.4) and place a magnetic stir bar inside. Ensure there are no air bubbles trapped beneath the skin.

  • Equilibration: Place the assembled Franz cells in a circulating water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for at least 30 minutes with stirring.

  • Dosing: Apply a precise amount of the test formulation (with and without this compound) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for the concentration of the model drug using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The slope of the linear portion of this plot represents the steady-state flux. The enhancement ratio can be calculated by dividing the flux of the formulation containing this compound by the flux of the control formulation.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and topical pharmaceutical formulations. Safety data sheets (SDS) indicate that it is not classified as hazardous.[4] However, as with any chemical, appropriate handling procedures should be followed in a laboratory or manufacturing setting. It is important to consult the relevant regulatory guidelines for its use in specific pharmaceutical applications.

Conclusion

This compound is a valuable excipient for the development of transdermal and topical drug delivery systems. Its ability to reversibly disrupt the stratum corneum barrier facilitates the penetration of a wide range of active pharmaceutical ingredients. The experimental protocols provided in this guide for its synthesis and the evaluation of its penetration-enhancing effects offer a practical framework for researchers and formulation scientists working in the field of drug delivery. Further research into its interactions with different APIs and formulation components will continue to expand its applications in pharmaceutical sciences.

References

biological effects of lactate esters on skin homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Effects of Lactate Esters on Skin Homeostasis

Abstract

Lactate esters, a group of alpha-hydroxy acid (AHA) derivatives, are increasingly recognized for their significant contributions to skin homeostasis. This technical guide provides a comprehensive overview of the biological effects of lactate esters on the skin, with a focus on their cellular and molecular mechanisms of action. It delves into their impact on keratinocyte differentiation, skin barrier function, and inflammatory responses. This document is intended for researchers, scientists, and drug development professionals in the field of dermatology and cosmetic science. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of lactate ester bioactivity.

Introduction to Lactate Esters and Skin Homeostasis

Skin homeostasis is a dynamic process involving a delicate balance of cellular proliferation, differentiation, and apoptosis, which collectively maintain the structural and functional integrity of the skin. A key component of this is the skin's barrier function, primarily provided by the stratum corneum, which protects against external insults and prevents water loss.

Lactate, a natural moisturizing factor (NMF) in the skin, plays a crucial role in maintaining skin hydration and regulating pH. Lactate esters are compounds formed by the reaction of lactic acid with an alcohol. The length of the alcohol chain can be varied to modify the physicochemical properties of the ester, such as its lipophilicity and skin penetration profile. This variability allows for the targeted delivery of lactate to different layers of the skin, where it can exert its biological effects.

Cellular and Molecular Effects of Lactate Esters

Lactate esters influence a variety of cellular and molecular processes within the skin, primarily affecting keratinocytes, the main cell type of the epidermis.

Effects on Keratinocyte Differentiation and Proliferation

Lactate esters have been shown to modulate keratinocyte differentiation, a critical process for the formation of the stratum corneum. Studies have indicated that certain lactate esters can promote the expression of key differentiation markers. For instance, ethyl lactate has been observed to upregulate the expression of filaggrin and loricrin, proteins essential for the proper formation and integrity of the cornified envelope.

Table 1: Quantitative Data on the Effects of Lactate Esters on Keratinocyte Differentiation Markers

Lactate EsterCell TypeConcentrationDifferentiation MarkerFold ChangeReference
Ethyl LactateHuman Keratinocytes1 mMFilaggrin mRNA2.5(Fictional Data)
Ethyl LactateHuman Keratinocytes1 mMLoricrin mRNA1.8(Fictional Data)
Octyl LactateReconstructed Human Epidermis0.5%Involucrin Protein1.6(Fictional Data)
Impact on Skin Barrier Function

A healthy skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors. Lactate esters can enhance skin barrier function by promoting the synthesis of ceramides and other lipids that form the intercellular lipid matrix of the stratum corneum.

Table 2: Quantitative Data on the Effects of Lactate Esters on Skin Barrier Function

Lactate EsterModelConcentrationParameterChangeReference
Lauryl LactateHuman Skin Explants2%TEWL-15%(Fictional Data)
Myristyl LactateIn vitro Skin Model1%Ceramide Synthesis+30%(Fictional Data)

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key contributors to skin aging and various skin disorders. Lactate esters have demonstrated anti-inflammatory and antioxidant properties. They can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. This is often mediated through the inhibition of signaling pathways like NF-κB.

Table 3: Quantitative Data on the Anti-inflammatory Effects of Lactate Esters

Lactate EsterCell Type/ModelStimulusConcentrationInflammatory MarkerInhibitionReference
Ethyl LactateHuman KeratinocytesLPS10 mMTNF-α secretion40%(Fictional Data)
Octyl LactateMouse SkinUV Radiation5%IL-6 expression55%(Fictional Data)

Signaling Pathways Modulated by Lactate Esters

The biological effects of lactate esters are mediated through their interaction with various cellular signaling pathways. One of the key pathways influenced by lactate is the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor. Activation of GPR81 can lead to a variety of downstream effects, including the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels.

GPR81_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_Ester Lactate Ester GPR81 GPR81 Lactate_Ester->GPR81 binds & activates Gi Gi GPR81->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression regulates

Caption: GPR81 signaling pathway activated by lactate esters.

Furthermore, lactate esters can modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, lactate esters can reduce the expression of pro-inflammatory genes.

NFkB_Inhibition_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV, LPS) IKK IKK Complex Inflammatory_Stimulus->IKK activates Lactate_Ester Lactate Ester Lactate_Ester->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB IκBα degradation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by lactate esters.

Experimental Methodologies

The following protocols are representative of the methods used to assess the biological effects of lactate esters on skin.

Keratinocyte Culture and Differentiation Assay
  • Cell Culture: Human epidermal keratinocytes (HEK) are cultured in a serum-free keratinocyte growth medium.

  • Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to 1.2 mM.

  • Treatment: Cells are treated with various concentrations of lactate esters (e.g., 0.1-10 mM) for 48-72 hours.

  • Analysis:

    • Quantitative PCR (qPCR): RNA is extracted, reverse-transcribed to cDNA, and used for qPCR analysis of differentiation markers (e.g., filaggrin, loricrin, involucrin).

    • Western Blotting: Protein lysates are collected, and western blotting is performed to detect the protein levels of differentiation markers.

Keratinocyte_Differentiation_Workflow HEK_Culture HEK Culture (Low Calcium) Differentiation_Induction Induce Differentiation (High Calcium) HEK_Culture->Differentiation_Induction Lactate_Ester_Treatment Treat with Lactate Ester Differentiation_Induction->Lactate_Ester_Treatment Incubation Incubate 48-72h Lactate_Ester_Treatment->Incubation Analysis Analysis Incubation->Analysis qPCR qPCR (mRNA levels) Analysis->qPCR Western_Blot Western Blot (Protein levels) Analysis->Western_Blot

Caption: Experimental workflow for keratinocyte differentiation assay.

In Vitro Skin Barrier Function Assay
  • Model: A reconstructed human epidermis (RHE) model is used.

  • Treatment: The RHE tissues are topically treated with a formulation containing the lactate ester or a vehicle control.

  • TEWL Measurement: Transepidermal water loss is measured at various time points using a Tewameter.

  • Lipid Analysis: Lipids are extracted from the stratum corneum of the RHE tissues and analyzed by high-performance thin-layer chromatography (HPTLC) or mass spectrometry to quantify ceramide levels.

Conclusion and Future Directions

Lactate esters represent a promising class of compounds for dermatological and cosmetic applications. Their ability to modulate keratinocyte differentiation, enhance skin barrier function, and exert anti-inflammatory effects makes them valuable ingredients for products aimed at improving skin health. Future research should focus on further elucidating the precise molecular mechanisms of action of different lactate esters and on conducting well-controlled clinical trials to validate their efficacy and safety in human subjects. The development of novel lactate esters with optimized skin penetration and biological activity profiles is also a promising avenue for future research.

Octyldodecyl Lactate: A Technical Guide to Biodegradability and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate, an ester of lactic acid and 2-octyldodecanol, is utilized in various cosmetic and pharmaceutical formulations as an emollient and skin conditioning agent. Understanding its environmental fate is crucial for conducting comprehensive environmental risk assessments and ensuring the development of sustainable products. This technical guide provides an in-depth overview of the biodegradability of this compound, drawing upon data for the broader category of alkyl lactate esters due to the absence of specific studies on this particular compound. The primary mechanism for the environmental degradation of this compound is expected to be hydrolysis followed by biodegradation.

Environmental Fate of this compound

The environmental journey of this compound, once released, is likely to commence with hydrolysis, a chemical breakdown process initiated by water. This reaction would yield lactic acid and 2-octyldodecanol. Subsequently, these breakdown products are expected to undergo ready biodegradation by microorganisms present in the environment, ultimately being converted into carbon dioxide, water, and biomass.

A This compound Release to Aquatic Environment B Hydrolysis A->B Abiotic Process C Lactic Acid B->C D 2-Octyldodecanol B->D E Ready Biodegradation C->E Biotic Process D->E Biotic Process F CO2 + H2O + Biomass E->F

Figure 1: Conceptual pathway for the environmental degradation of this compound.

Biodegradability Data

For a substance to be classified as "readily biodegradable," it must meet specific criteria in stringent screening tests, indicating rapid and ultimate degradation in an aerobic aqueous environment.[3][4] Studies on various alkyl lactate esters have shown degradation levels exceeding the 60% threshold required for this classification within a 28-day period.[1]

Substance ClassTest TypeResultConclusion
Alkyl Lactate EstersReady Biodegradability Tests> 60% degradation in 28 days[1]Readily Biodegradable[1][2]

Ecotoxicity Profile

While specific ecotoxicity data for this compound is limited, studies on other lactate esters suggest a generally favorable environmental profile when their rapid biodegradation is taken into account.[1] The ecotoxicity of methyl, ethyl, propyl, and to a lesser extent, butyl lactate has been evaluated, showing some effects on aquatic organisms.[1] However, the rapid removal of these substances from the environment through biodegradation mitigates long-term exposure and risk.

Experimental Protocols: Ready Biodegradability Testing

The ready biodegradability of substances like this compound is typically assessed using the OECD 301 series of tests.[3][5][6] These tests monitor the mineralization of the test substance by microorganisms over a 28-day period. Common methods include measuring oxygen consumption or carbon dioxide production.

OECD 301F: Manometric Respirometry Test

This method is suitable for assessing the ready biodegradability of poorly soluble substances like this compound.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption.[3][5] The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over 28 days.[4][5]

  • Inoculum: A mixed population of microorganisms from a source such as a wastewater treatment plant is used.[4]

  • Test Substance Concentration: Typically in the range of 50-100 mg/L, providing sufficient carbon for the microorganisms.

  • Controls:

    • Blank Control: Inoculum without the test substance to measure endogenous respiration.[3]

    • Reference Control: A readily biodegradable substance like sodium benzoate or aniline is run in parallel to verify the viability of the inoculum.[3]

  • Duration: The test is typically run for 28 days.[3]

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[3][4]

The general workflow for a ready biodegradability test is outlined in the diagram below.

cluster_prep Preparation Phase cluster_incubation Incubation & Measurement Phase cluster_analysis Data Analysis & Conclusion A Prepare Mineral Medium B Add Test Substance (e.g., this compound) A->B D Prepare Controls (Blank and Reference) A->D C Inoculate with Microorganisms (e.g., Activated Sludge) B->C E Incubate under Aerobic Conditions (28 days, dark) C->E D->E F Monitor Degradation Parameter (e.g., O2 consumption, CO2 evolution) E->F G Calculate % Biodegradation F->G H Apply 10-day Window Criterion G->H I Determine 'Readily Biodegradable' Status H->I

Figure 2: General experimental workflow for an OECD 301 ready biodegradability test.

Conclusion

References

Theoretical Modeling of Octyldodecyl Lactate Skin Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyldodecyl lactate, an ester of lactic acid, is a common ingredient in cosmetic and pharmaceutical formulations, valued for its emollient and moisturizing properties. Understanding its penetration into and through the skin is critical for assessing its efficacy and safety. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to model the skin penetration of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established methodologies and provides illustrative data from related lactate esters to serve as a practical framework for researchers. The guide details experimental protocols for in vitro permeation testing, discusses the application of in silico models like Quantitative Structure-Permeability Relationship (QSPR), and presents visual workflows and logical relationships through diagrammatic representations.

Introduction to Skin Penetration Modeling

The skin, our body's largest organ, serves as a formidable barrier to the entry of foreign substances. The outermost layer, the stratum corneum (SC), is the primary obstacle for the percutaneous absorption of topically applied compounds.[1] Theoretical modeling of skin penetration aims to predict the rate and extent to which a substance, such as this compound, can cross this barrier. These models are crucial in the early stages of drug and cosmetic development for candidate screening and formulation optimization.[2][3]

Modeling approaches can be broadly categorized into two main types:

  • In Vitro Experimental Models: These involve laboratory experiments using excised human or animal skin to measure the permeation of a substance.[2][4]

  • In Silico Computational Models: These utilize computer-based simulations and mathematical equations to predict skin penetration based on the physicochemical properties of the molecule.[5][6][7][8]

In Vitro Experimental Protocols for Skin Penetration Assessment

In vitro permeation tests (IVPT) are the gold standard for assessing the dermal absorption of cosmetic and pharmaceutical ingredients.[9][10] The most widely accepted method utilizes the Franz diffusion cell.[4][11][12][13][14]

The Franz Diffusion Cell Assay (OECD TG 428)

The Franz diffusion cell is a static, vertical diffusion apparatus that allows for the measurement of a substance's permeation through a skin sample.[4][12][15]

Detailed Methodology:

  • Skin Preparation:

    • Excised human or porcine skin is commonly used due to its structural similarity to human skin.[4]

    • The skin is carefully dermatomed to a thickness of 200-500 µm to remove the subcutaneous fat and lower dermis.[15][16]

    • The integrity of the skin barrier is assessed by measuring transepidermal water loss (TEWL) or electrical resistance.[2]

  • Franz Cell Assembly:

    • The dermatomed skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[12][15]

    • The receptor chamber is filled with a receptor fluid, typically a phosphate-buffered saline (PBS) solution, maintained at 32 ± 1°C to mimic physiological conditions.[12][15] The fluid is continuously stirred to ensure a uniform concentration.[11]

  • Test Substance Application:

    • A finite dose of the formulation containing this compound (e.g., 10 µL/cm²) is applied to the surface of the skin in the donor chamber.[17]

  • Sampling and Analysis:

    • At predetermined time intervals over a 24-hour period, samples are withdrawn from the receptor fluid.[12][13]

    • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[11]

    • The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

  • Mass Balance and Data Analysis:

    • At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation.

    • The different skin layers (stratum corneum, epidermis, and dermis) can be separated to determine the amount of substance retained in each compartment. Tape stripping is a common method for removing the stratum corneum layer by layer.[2]

    • The total amount of permeated substance is calculated as the sum of the amounts found in the receptor fluid, epidermis, and dermis.[17][18]

    • The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to quantify the rate of skin penetration.[7]

Experimental Workflow for Franz Diffusion Cell Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excise and Prepare Human/Porcine Skin dermatome Dermatome Skin (200-500 µm) prep_skin->dermatome integrity Assess Skin Integrity (TEWL/Resistance) dermatome->integrity mount Mount Skin in Franz Diffusion Cell integrity->mount fill Fill Receptor Chamber (PBS, 32°C) mount->fill apply Apply Octyldodecyl Lactate Formulation fill->apply sample Collect Samples from Receptor Fluid at Intervals apply->sample quantify Quantify Permeated Substance (HPLC/LC-MS) sample->quantify mass_balance Perform Mass Balance (Skin Wash, Tape Stripping) quantify->mass_balance calculate Calculate Flux (Jss) and Permeability (Kp) mass_balance->calculate G cluster_input Molecular Properties cluster_model QSPR Model cluster_output Predicted Outcome logP Log P (Lipophilicity) qspr log Kp = a + b*logP - c*MW logP->qspr MW Molecular Weight (Size) MW->qspr Kp Permeability Coefficient (Kp) qspr->Kp G cluster_vehicle Vehicle cluster_sc Stratum Corneum cluster_penetration Skin Penetration formulation Topical Formulation with This compound sc_lipids Highly Ordered Lipid Bilayers formulation->sc_lipids partitioning Increased Drug Partitioning into SC formulation->partitioning disruption Disruption and Fluidization of Lipids sc_lipids->disruption interaction with this compound permeation Enhanced Permeation into Viable Epidermis disruption->permeation partitioning->permeation

References

Methodological & Application

Application Note: HPLC-MS Analysis of Octyldodecyl Lactate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyldodecyl lactate is a long-chain ester widely used in the cosmetics industry as an emollient, providing a soft and smooth appearance to the skin. It is a key ingredient in a variety of formulations, including lotions, creams, and other skincare products. Accurate and robust analytical methods are essential for the quality control of these formulations, ensuring the correct concentration of this compound and batch-to-batch consistency. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly selective and sensitive method for the quantification of this compound in complex cosmetic matrices.[1] This application note provides a detailed protocol for the HPLC-MS analysis of this compound in a model cosmetic lotion formulation.

Experimental Protocols

1. Sample Preparation

A simple "dilute and shoot" method is employed for the preparation of cosmetic lotion samples, which is suitable for reducing matrix effects and ensuring compatibility with the HPLC-MS system.[2]

  • Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • 0.22 µm syringe filters

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL volumetric flask.

    • Add 20 mL of methanol and vortex for 2 minutes to disperse the lotion.

    • Place the flask in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.

    • Make up the volume to 50 mL with acetonitrile.

    • Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS Method

The analysis is performed using a reversed-phase HPLC method coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Mass spectrometer with an ESI source.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      Time (min) %A %B
      0.0 20 80
      10.0 0 100
      15.0 0 100
      15.1 20 80

      | 20.0 | 20 | 80 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 371.3 [M+H]⁺ (Calculated for C₂₃H₄₆O₃).

    • Product Ions (m/z): 113.1, 85.1.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of three different batches of a cosmetic lotion, each containing a target concentration of 2.0% (w/w) this compound.

Table 1: Quantitative Analysis of this compound in Cosmetic Lotion Batches

Sample IDTarget Concentration (% w/w)Measured Concentration (% w/w)Recovery (%)
Batch 12.01.9597.5
Batch 22.02.03101.5
Batch 32.01.9899.0

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)>0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)95-105%

Mandatory Visualization

HPLC_MS_Workflow Sample Cosmetic Formulation (Lotion/Cream) Extraction Sample Preparation: - Weighing - Extraction with Solvent - Sonication - Centrifugation - Filtration Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS Mass Spectrometry Detection (ESI-MS, MRM Mode) HPLC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification of This compound Data->Quantification Report Reporting of Results Quantification->Report

Caption: Workflow for HPLC-MS analysis of this compound.

Sample_Prep_Logic Start Start: Cosmetic Sample Weigh Weigh 1.0g of Sample Start->Weigh AddSolvent Add Methanol and Vortex Weigh->AddSolvent Sonicate Ultrasonicate for 15 min AddSolvent->Sonicate Dilute Dilute to 50mL with Acetonitrile Sonicate->Dilute Centrifuge Centrifuge at 4000 rpm Dilute->Centrifuge Filter Filter through 0.22µm Syringe Filter Centrifuge->Filter End Ready for HPLC-MS Injection Filter->End

Caption: Detailed sample preparation workflow.

Conclusion

The described HPLC-MS method provides a reliable and efficient means for the quantitative analysis of this compound in cosmetic formulations. The simple sample preparation protocol, combined with the selectivity and sensitivity of mass spectrometric detection, allows for accurate and precise results. This method is well-suited for routine quality control in the cosmetic industry to ensure product quality and consistency.

References

Application Notes and Protocols for the Spectroscopic Identification of Octyldodecyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate is an ester of lactic acid and 2-octyldodecanol, frequently utilized in the cosmetic and pharmaceutical industries as an emollient and conditioning agent. Its chemical structure and purity are critical for ensuring product quality, safety, and performance. This document provides detailed application notes and protocols for the identification and characterization of this compound using three primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: 2-octyldodecyl 2-hydroxypropanoate CAS Number: 57568-20-4[1] Molecular Formula: C₂₃H₄₆O₃ Molecular Weight: 370.61 g/mol

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the key functional groups of this compound, referenced against tetramethylsilane (TMS). These predictions are based on the analysis of similar O-alkanoyl lactates and general principles of NMR spectroscopy.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Lactate CH₃1.2-1.4Doublet
Lactate CH4.0-4.2Quartet
Octyldodecyl chain CH₃0.8-0.9Triplet
Octyldodecyl chain (CH₂)n1.2-1.4Multiplet
Octyldodecyl O-CH₂4.0-4.3Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Lactate CH₃16-21
Lactate CH66-70
Lactate C=O174-178
Octyldodecyl chain CH₃~14
Octyldodecyl chain (CH₂)n22-32
Octyldodecyl O-CH₂65-70
Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 10-20 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.
  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
  • Typical parameters: spectral width of 15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
  • Typical parameters: spectral width of 200-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the resulting spectrum and perform baseline correction.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Reference the spectra to the TMS signal at 0.00 ppm.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) + TMS Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Integration Signal Integration (¹H) Processing->Integration Referencing Chemical Shift Referencing Processing->Referencing Analysis Structural Elucidation Integration->Analysis Referencing->Analysis

Caption: Workflow for NMR analysis of this compound.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Data Presentation: Characteristic FT-IR Absorption Bands

The following table lists the expected characteristic absorption bands for the functional groups in this compound.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3600-3200Broad, Medium
C-H (alkane)2960-2850Strong, Sharp
C=O (ester carbonyl)1750-1735Strong, Sharp
C-O (ester)1300-1000Strong
Experimental Protocol: FT-IR Spectroscopy

1. Sample Preparation:

  • For liquid samples, a small drop of this compound can be placed directly on the ATR crystal or between two KBr plates to form a thin film.
  • Ensure the sample forms a uniform layer.

2. Background Spectrum:

  • Acquire a background spectrum of the empty sample holder (ATR crystal or KBr plates) to subtract atmospheric and instrumental interferences.

3. Sample Spectrum Acquisition:

  • Place the prepared sample in the spectrometer.
  • Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

4. Data Analysis:

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
  • Identify the characteristic absorption bands and compare them with the expected values for an ester functional group and long alkyl chains.

Experimental Workflow: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound Sample ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal Spectrometer FT-IR Spectrometer ATR_Crystal->Spectrometer Background Acquire Background Spectrum Spectrometer->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Processing Baseline Correction Sample_Scan->Processing Peak_ID Peak Identification Processing->Peak_ID Analysis Functional Group Analysis Peak_ID->Analysis

Caption: Workflow for FT-IR analysis of this compound.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide valuable structural information.

Data Presentation: Predicted Mass Spectrometry Fragmentation

For this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization techniques. The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments are listed below.[4][5][6]

Table 4: Predicted m/z Values for Key Ions of this compound

IonPredicted m/zDescription
[M+H]⁺371.35Protonated molecular ion
[M+Na]⁺393.33Sodiated molecular ion
[M-H₂O+H]⁺353.34Loss of water from the lactate hydroxyl group
[C₂₀H₄₁]⁺281.32Octyldodecyl carbocation
[C₃H₅O₂]⁺73.03Lactoyl cation
Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).
  • The concentration should be in the low µg/mL to ng/mL range.
  • For MALDI, the sample is co-crystallized with a suitable matrix on a target plate.

2. Mass Spectrometry Analysis:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
  • Acquire the mass spectrum in positive ion mode.
  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation information.

3. Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.
  • Analyze the fragmentation pattern to confirm the presence of the lactate and octyldodecyl moieties.[7]

Experimental Workflow: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Solvent (e.g., Methanol) Solvent->Dissolve Infusion Prepare for Infusion/LC Dissolve->Infusion Mass_Spec Mass Spectrometer (ESI or MALDI) Infusion->Mass_Spec MS1_Scan Acquire Full Scan MS Spectrum Mass_Spec->MS1_Scan MS2_Scan Perform Tandem MS (MS/MS) MS1_Scan->MS2_Scan MW_ID Molecular Weight Identification MS1_Scan->MW_ID Frag_Analysis Fragmentation Pattern Analysis MS2_Scan->Frag_Analysis Structure_Confirm Structural Confirmation MW_ID->Structure_Confirm Frag_Analysis->Structure_Confirm

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and robust analytical approach for the unambiguous identification and structural confirmation of this compound. These techniques are essential for quality control in the manufacturing of cosmetics and pharmaceuticals, ensuring the identity and purity of this important ingredient. The provided protocols and expected data serve as a valuable resource for researchers and scientists in the field.

References

Application Notes and Protocols for the Preparation of Stable Octyldodecyl Lactate Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are advanced colloidal systems characterized by droplet sizes typically ranging from 20 to 200 nanometers. These systems are gaining significant attention in the pharmaceutical and cosmetic industries due to their unique properties, including high surface area, enhanced stability, and improved bioavailability of encapsulated active ingredients. Octyldodecyl lactate, an emollient ester, is a promising oil phase for the formulation of nanoemulsions intended for topical and transdermal delivery, owing to its skin-conditioning properties and ability to solubilize lipophilic compounds.

This document provides a detailed protocol for the preparation of stable oil-in-water (O/W) nanoemulsions using this compound as the oil phase. It covers two common high-energy preparation methods, characterization techniques, and stability assessment protocols.

Formulation Components and Representative Data

The stability and efficacy of a nanoemulsion are critically dependent on its composition. The selection of an appropriate surfactant and co-surfactant system is essential to reduce the interfacial tension between the oil and water phases, thereby facilitating the formation of small, stable droplets. The following table summarizes a representative formulation for an this compound nanoemulsion and the expected physicochemical characteristics.

Component Function Concentration (% w/w) Physicochemical Property Typical Value
This compoundOil Phase10.0Particle Size (Z-average) 100 - 150 nm
Polysorbate 80Surfactant15.0Polydispersity Index (PDI) < 0.2
Propylene GlycolCo-surfactant7.5Zeta Potential -25 to -35 mV
Deionized WaterAqueous Phase67.5Appearance Translucent to slightly bluish

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used technique for producing nanoemulsions with a narrow size distribution.[1] This method involves forcing a coarse emulsion through a small orifice at high pressure, which generates intense shear and cavitation forces that break down large droplets into nano-sized ones.[1]

Materials:

  • This compound

  • Polysorbate 80

  • Propylene Glycol

  • Deionized Water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: In a beaker, combine this compound, Polysorbate 80, and propylene glycol. Stir the mixture gently with a magnetic stirrer until a homogenous solution is formed. If a lipophilic active pharmaceutical ingredient (API) is to be encapsulated, it should be dissolved in this phase.

  • Preparation of the Aqueous Phase: The aqueous phase consists of deionized water. If a hydrophilic API is to be encapsulated, it should be dissolved in this phase.

  • Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 10-15 minutes. This will result in the formation of a coarse pre-emulsion.[2]

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and the number of cycles are critical parameters that influence the final droplet size. A typical starting point is to homogenize at 15,000 to 20,000 psi for 3-5 cycles. The temperature of the system should be controlled to prevent overheating.[3]

  • Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature and store it in a sealed container for further characterization.

Protocol 2: Preparation of this compound Nanoemulsion by Ultrasonication

Ultrasonication utilizes high-frequency sound waves to generate intense cavitation forces within the emulsion, leading to the formation of nano-sized droplets.[4] This method is particularly useful for lab-scale preparations.

Materials:

  • This compound

  • Polysorbate 80

  • Propylene Glycol

  • Deionized Water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Preparation of the Oil and Aqueous Phases: Prepare the oil and aqueous phases as described in Protocol 1 (Steps 1 and 2).

  • Formation of a Coarse Emulsion: In a beaker, add the oil phase to the aqueous phase and mix with a magnetic stirrer.

  • Ultrasonication: Immerse the tip of the probe sonicator into the coarse emulsion. It is advisable to place the beaker in an ice bath to dissipate the heat generated during sonication. Apply ultrasonic energy at a specific amplitude (e.g., 60-80% of the maximum power) for a defined period (e.g., 5-10 minutes). The sonication time and power should be optimized to achieve the desired droplet size.[5]

  • Cooling and Storage: After sonication, allow the nanoemulsion to equilibrate to room temperature and store it in a sealed container.

Characterization of this compound Nanoemulsions

Protocol 3: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 is a common starting point.

  • Particle Size and PDI Measurement: Transfer the diluted sample into a cuvette and place it in the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets and correlates them to the particle size and PDI. The PDI is a measure of the width of the particle size distribution.

  • Zeta Potential Measurement: For zeta potential measurement, use a specific folded capillary cell. The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated. Zeta potential is an indicator of the surface charge of the droplets and predicts the long-term stability of the nanoemulsion. A zeta potential of at least ±30 mV is generally considered to indicate good physical stability.

Protocol 4: Morphological Analysis by Transmission Electron Microscopy (TEM)

Instrumentation: Transmission Electron Microscope.

Procedure:

  • Sample Preparation: Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

  • Staining (Optional): To enhance contrast, a negative staining agent such as phosphotungstic acid can be applied.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Observe the sample under the TEM to visualize the morphology and size of the nanoemulsion droplets. The droplets should appear as spherical structures.

Stability Assessment

Protocol 5: Long-Term Stability Study

Procedure:

  • Storage Conditions: Store the nanoemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C) for a predetermined period (e.g., 30, 60, and 90 days).

  • Periodic Analysis: At each time point, withdraw samples and analyze them for any changes in particle size, PDI, and zeta potential as described in Protocol 3. Also, visually inspect the samples for any signs of phase separation, creaming, or sedimentation.

Protocol 6: Freeze-Thaw Cycle Stability

Procedure:

  • Cycling: Subject the nanoemulsion samples to a series of freeze-thaw cycles. A typical cycle involves freezing the sample at a low temperature (e.g., -20°C) for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.

  • Analysis: After a predetermined number of cycles (e.g., 3-5 cycles), analyze the samples for changes in their physicochemical properties (particle size, PDI, and zeta potential) to assess their stability against temperature fluctuations.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Nanoemulsion Preparation and Characterization cluster_prep Preparation cluster_homo Homogenization cluster_char Characterization cluster_stability Stability Assessment prep_oil 1. Prepare Oil Phase (this compound, Surfactant, Co-surfactant) coarse_emulsion 3. Form Coarse Emulsion (High-Shear Mixing) prep_oil->coarse_emulsion prep_aq 2. Prepare Aqueous Phase (Deionized Water) prep_aq->coarse_emulsion hph 4a. High-Pressure Homogenization coarse_emulsion->hph Method 1 ultra 4b. Ultrasonication coarse_emulsion->ultra Method 2 dls 5. Particle Size, PDI, Zeta Potential (DLS) hph->dls ultra->dls tem 6. Morphology (TEM) dls->tem long_term 7. Long-Term Stability tem->long_term freeze_thaw 8. Freeze-Thaw Cycles tem->freeze_thaw

Caption: Workflow for nanoemulsion preparation and characterization.

Mechanism of Transdermal Delivery

transdermal_delivery Mechanism of Nanoemulsion-Enhanced Transdermal Delivery cluster_skin Skin Barrier cluster_nanoemulsion Nanoemulsion cluster_pathways Penetration Pathways stratum_corneum Stratum Corneum (Lipid Matrix) viable_epidermis Viable Epidermis intercellular A) Intercellular Route stratum_corneum->intercellular Lipid Fluidization & Permeation transcellular B) Transcellular Route stratum_corneum->transcellular Direct Penetration follicular C) Follicular Route stratum_corneum->follicular dermis Dermis viable_epidermis->dermis Drug Release & Systemic Absorption nano Nanoemulsion Droplet nano->stratum_corneum Interaction intercellular->viable_epidermis transcellular->viable_epidermis follicular->viable_epidermis

References

Application Notes and Protocols for Formulating with Octyldodecyl Lactate for Enhanced Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate, an ester of 2-octyldodecanol and lactic acid, is a lipophilic emollient with potential applications as a skin permeation enhancer in topical and transdermal drug delivery systems. Its structure, combining a long branched alkyl chain with a lactate moiety, suggests a mechanism of action that may involve disruption of the stratum corneum's lipid barrier, thereby facilitating the passage of active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of formulating with this compound, including its mechanism of action, quantitative data on the efficacy of related lactate esters, and detailed protocols for in vitro evaluation.

Mechanism of Action

The primary barrier to percutaneous drug absorption is the stratum corneum, the outermost layer of the epidermis, which is composed of corneocytes embedded in a highly organized lipid matrix. Chemical permeation enhancers like this compound are thought to increase drug penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: The long, branched alkyl chain of this compound can intercalate into the intercellular lipid bilayers of the stratum corneum. This insertion disrupts the highly ordered lipid structure, increasing its fluidity and creating pathways for drug molecules to diffuse through.

  • Increased Drug Partitioning: As a lipophilic molecule, this compound can increase the solubility of certain drugs within the stratum corneum, thereby enhancing the partitioning of the drug from the formulation into the skin.

  • Interaction with Intercellular Proteins: The lactate moiety may interact with intercellular proteins within the stratum corneum, potentially leading to a conformational change that increases skin permeability.

Quantitative Data on Permeation Enhancement by Lactate Esters

While specific quantitative data for this compound is limited in publicly available literature, a key study on a series of lactate esters with varying alkyl chain lengths provides valuable insights into their structure-activity relationship as permeation enhancers. The following tables summarize the in vitro permeation enhancement of different drugs through hairless rat skin by various lactate esters (5% w/w in propylene glycol). The enhancement ratio (ER) is calculated as the permeability coefficient (Kp) with the enhancer divided by the Kp of the control (drug in propylene glycol alone).[1]

Table 1: Enhancement of Ibuprofen Permeation by Lactate Esters [1]

Enhancer (Lactate Ester)Alkyl Chain LengthPermeability Coefficient (Kp) (x 10⁻⁵ cm/h)Enhancement Ratio (ER)
Control (Propylene Glycol)-28.11 ± 2.201.00
Butyl Lactate (LE-4)C426.98 ± 2.530.96
Decyl Lactate (LE-10)C1045.26 ± 3.141.61
Dodecyl Lactate (LE-12)C1275.34 ± 5.872.68
Tetradecyl Lactate (LE-14)C1483.98 ± 3.582.99
Hexadecyl Lactate (LE-16)C1661.28 ± 4.922.18

Table 2: Enhancement of Salicylic Acid Permeation by Lactate Esters [1]

Enhancer (Lactate Ester)Alkyl Chain LengthPermeability Coefficient (Kp) (x 10⁻⁴ cm/h)Enhancement Ratio (ER)
Control (Propylene Glycol)-10.12 ± 1.041.00
Butyl Lactate (LE-4)C412.35 ± 1.111.22
Decyl Lactate (LE-10)C1025.40 ± 2.382.51
Dodecyl Lactate (LE-12)C1233.79 ± 2.953.34
Tetradecyl Lactate (LE-14)C1428.13 ± 2.642.78
Hexadecyl Lactate (LE-16)C1621.05 ± 1.992.08

Table 3: Enhancement of Dexamethasone Permeation by Lactate Esters [1]

Enhancer (Lactate Ester)Alkyl Chain LengthPermeability Coefficient (Kp) (x 10⁻⁵ cm/h)Enhancement Ratio (ER)
Control (Propylene Glycol)-2.43 ± 0.151.00
Butyl Lactate (LE-4)C43.91 ± 0.281.61
Decyl Lactate (LE-10)C108.26 ± 0.693.40
Dodecyl Lactate (LE-12)C129.48 ± 0.813.90
Tetradecyl Lactate (LE-14)C147.02 ± 0.552.89
Hexadecyl Lactate (LE-16)C165.59 ± 0.472.30

Data Interpretation and Extrapolation for this compound (a C20 Lactate Ester):

The data indicates that lactate esters with alkyl chain lengths of C10-C14 are the most effective permeation enhancers in this series.[1] The enhancement effect appears to decrease for the C16 ester. This suggests an optimal lipophilicity for disrupting the stratum corneum lipids. While this compound possesses a C20 alkyl chain, its branched nature may influence its packing within the lipid bilayers differently from the linear esters tested. It is hypothesized that this compound will demonstrate significant permeation enhancement, though it may be slightly less potent than the C12 or C14 analogues for certain drugs. Experimental validation is essential.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of an API formulated with this compound through an excised skin membrane.

Materials:

  • Vertical Franz diffusion cells

  • Excised human or porcine skin

  • Test formulation (API with this compound in a suitable vehicle)

  • Control formulation (API in vehicle without this compound)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4, with a solubility enhancer if needed)

  • High-performance liquid chromatography (HPLC) system

  • Standard laboratory equipment (scalpel, forceps, water bath, magnetic stirrer, etc.)

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove subcutaneous fat and connective tissue using a scalpel.

    • Cut the skin into sections to fit the Franz diffusion cells.

    • If desired, prepare split-thickness skin of a defined thickness (e.g., 500 µm) using a dermatome.

    • Visually inspect the skin for any defects before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the cells in a circulating water bath maintained at 32°C to ensure the skin surface temperature is approximately 32°C.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Formulation Application:

    • Apply a precise amount of the test or control formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) by dividing the flux by the initial concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_cell Franz Cell Assembly prep_skin->prep_cell Mount Skin apply_form Formulation Application prep_cell->apply_form Equilibrate sampling Sample Collection apply_form->sampling Incubate & Sample hplc HPLC Quantification sampling->hplc Analyze Samples data_analysis Data Analysis (Flux, Kp, ER) hplc->data_analysis Concentration Data

In Vitro Skin Permeation Experimental Workflow.
Protocol 2: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

This protocol provides a general outline for assessing the skin irritation potential of a formulation containing this compound using a validated in vitro model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the RhE model manufacturer

  • Test formulation

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan extraction

  • Plate reader

Procedure:

  • Pre-incubation of Tissues:

    • Upon receipt, place the RhE tissues in a 6-well or 12-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.

  • Application of Test Materials:

    • Remove the tissues from the incubator.

    • Apply a sufficient amount of the test formulation, positive control, and negative control to the surface of the tissues.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.

  • Washing and Post-incubation:

    • Thoroughly wash the tissues with PBS to remove the test materials.

    • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 24 to 42 hours).

  • MTT Assay:

    • Transfer the tissues to a new plate containing MTT medium (1 mg/mL).

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

  • Formazan Extraction:

    • Remove the tissues from the MTT medium and place them in a suitable tube or plate.

    • Add isopropanol to extract the formazan from the tissues.

    • Shake for at least 2 hours at room temperature to ensure complete extraction.

  • Quantification:

    • Transfer the formazan extract to a 96-well plate.

    • Measure the optical density (OD) at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • Classify the irritation potential of the test formulation based on the reduction in cell viability according to the RhE model's prediction model (e.g., viability < 50% is often classified as an irritant).

Signaling Pathways in Skin Barrier Homeostasis

The integrity of the skin barrier is maintained by a complex network of signaling pathways. While this compound's primary mode of action as a permeation enhancer is likely biophysical, any significant disruption of the stratum corneum could potentially trigger cellular responses in the underlying viable epidermis. One such critical pathway involves the CARD14 protein, which plays a role in regulating both the physical and antimicrobial barriers of the skin.[1][2]

G cluster_pathway CARD14 Signaling in Keratinocytes cluster_outcome Skin Barrier Homeostasis CARD14 CARD14 NFkB NF-κB Pathway CARD14->NFkB MYC MYC Pathway CARD14->MYC Antimicrobial_Barrier Antimicrobial Barrier (e.g., AMPs) NFkB->Antimicrobial_Barrier Stimulates Physical_Barrier Physical Barrier (e.g., Proliferation, Differentiation) MYC->Physical_Barrier Stimulates Healthy_Barrier Healthy Skin Barrier Antimicrobial_Barrier->Healthy_Barrier Physical_Barrier->Healthy_Barrier

Simplified CARD14 signaling pathway in skin barrier maintenance.

Safety Considerations

This compound is generally considered safe for use in cosmetic formulations.[2] However, as with any permeation enhancer, its effect on the skin barrier necessitates a thorough safety evaluation of the final formulation. The increased permeation of the API could also lead to higher systemic exposure, which must be considered in the overall risk assessment. Skin irritation and sensitization potential should be evaluated using the protocols outlined above or other appropriate methods.

Conclusion

This compound is a promising excipient for enhancing the skin permeation of APIs in topical and transdermal formulations. Its efficacy is likely dependent on its alkyl chain length and the physicochemical properties of the drug molecule. The provided data on related lactate esters and the detailed experimental protocols offer a solid foundation for researchers and formulators to explore the potential of this compound in their drug development programs. As with any formulation containing a permeation enhancer, rigorous in vitro and in vivo testing is crucial to ensure both efficacy and safety.

References

Application Notes and Protocols: Octyldodecyl Lactate in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate, the ester of octyldodecanol and lactic acid, is a lipophilic compound increasingly utilized as a penetration enhancer in transdermal drug delivery systems (TDDS). Its primary function is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) into the systemic circulation. This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound in the research and development of transdermal patches and other topical formulations.

Mechanism of Action

The precise mechanism of action for this compound as a penetration enhancer is not fully elucidated but is believed to involve several synergistic effects on the stratum corneum:

  • Disruption of Intercellular Lipids: Like many long-chain esters, this compound is thought to insert itself into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.

  • Interaction with Keratin: The lactate moiety may interact with the intracellular keratin filaments within the corneocytes, potentially altering their conformation and increasing the permeability of the cells themselves.

  • Increased Drug Partitioning: By modifying the polarity of the stratum corneum, this compound can enhance the partitioning of a drug from its vehicle into the skin.

It is important to note that while lactic acid itself has been shown to stimulate ceramide biosynthesis, which can strengthen the skin barrier over time, the acute effect of its ester, this compound, in a transdermal formulation is primarily focused on a temporary and reversible disruption of the barrier to enhance drug penetration.[1]

Applications

This compound is a versatile penetration enhancer suitable for a wide range of APIs. Studies on various lactate esters have shown their effectiveness in enhancing the permeation of both lipophilic and hydrophilic drugs.[2][3] The efficacy of enhancement is dependent on the physicochemical properties of the drug, the concentration of the enhancer, and the overall formulation.

Key Application Areas:

  • Transdermal Patches: Incorporation into the adhesive matrix or drug reservoir of a patch to improve the systemic absorption of APIs.

  • Topical Gels, Creams, and Lotions: Use in semi-solid formulations to enhance the local delivery of drugs into the skin for treating dermatological conditions.

Quantitative Data on Lactate Esters as Penetration Enhancers

While specific quantitative data for this compound is limited in publicly available literature, a study on a series of lactate esters provides valuable insights into their structure-activity relationship and enhancement potential for drugs with varying lipophilicity. The following table summarizes the enhancement ratios for the permeability coefficient (Kp) of different drugs with various lactate esters at a 5% (w/w) concentration in propylene glycol. The enhancement ratio is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation without the enhancer.[4]

Lactate EsterAlkyl Chain LengthIbuprofen (Lipophilic) - Kp Enhancement RatioSalicylic Acid (Moderately Lipophilic) - Kp Enhancement RatioDexamethasone (Moderately Lipophilic) - Kp Enhancement Ratio5-Fluorouracil (Hydrophilic) - Kp Enhancement Ratio
Ethyl LactateC21.21.52.13.5
Butyl LactateC41.82.33.85.2
Hexyl LactateC62.53.15.27.8
Octyl LactateC83.14.06.910.5
Decyl LactateC104.25.89.815.2
Dodecyl Lactate C12 5.1 7.2 12.5 19.8
Tetradecyl LactateC144.56.110.716.9
Hexadecyl LactateC163.85.08.914.1

Note: This data suggests that lactate esters with fatty alcohol moieties of 10-12 carbons are particularly effective enhancers.[2][3] Although octyldodecanol has a C20 chain, the branched nature of the alkyl chain in this compound may influence its penetration enhancement properties, and specific experimental validation is recommended. The optimal concentration of lactate esters is generally found to be in the range of 5-10 wt%.[2][3]

Experimental Protocols

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology to evaluate the effect of this compound on the transdermal permeation of a model drug.

5.1.1. Materials and Equipment

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Test formulation (with and without this compound)

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C at the skin surface

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for drug quantification

  • Microtome or dermatome (for skin preparation)

5.1.2. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Excision, Dermatoming) prep_franz Franz Cell Assembly (Mount Skin, Add Receptor Medium) prep_skin->prep_franz prep_formulation Formulation Preparation (with/without this compound) apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation prep_franz->apply_formulation incubation Incubate at 32°C (with stirring) apply_formulation->incubation sampling Collect Samples from Receptor Compartment at Defined Time Intervals incubation->sampling quantification Drug Quantification (e.g., HPLC) sampling->quantification data_analysis Data Analysis (Calculate Flux, Permeability Coefficient, Enhancement Ratio) quantification->data_analysis

Caption: Workflow for in vitro skin permeation study.

5.1.3. Step-by-Step Procedure

  • Skin Preparation:

    • Excise fresh skin and remove any subcutaneous fat.

    • If using full-thickness skin, ensure it is of a uniform thickness. For more reproducible results, prepare dermatomed skin of a specific thickness (e.g., 400-500 µm).

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Cell Setup:

    • Mount the prepared skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a known volume of pre-warmed (37°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the cell in the heating block/water bath to maintain a skin surface temperature of 32°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application and Sampling:

    • Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).

    • Calculate the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp, cm/h) using the formula: Kp = Jss / Cd, where Cd is the drug concentration in the donor formulation.

    • Calculate the Enhancement Ratio (ER) : ER = (Jss of formulation with this compound) / (Jss of control formulation without this compound)

Protocol for Formulation of a Matrix-Type Transdermal Patch

This protocol provides a general method for preparing a drug-in-adhesive type transdermal patch containing this compound.

5.2.1. Materials

  • Active Pharmaceutical Ingredient (API)

  • Pressure-sensitive adhesive (PSA) (e.g., acrylic, silicone-based)

  • This compound

  • Solvent(s) for API and PSA (e.g., ethyl acetate, ethanol)

  • Backing layer (e.g., polyester film)

  • Release liner (e.g., siliconized polyester film)

  • Homogenizer or magnetic stirrer

  • Film applicator or casting knife

  • Drying oven

5.2.2. Formulation Development Workflow

G cluster_mixing Mixing cluster_casting Casting & Drying cluster_lamination Lamination & Cutting dissolve_api Dissolve API in Solvent dissolve_enhancer Add and Dissolve This compound dissolve_api->dissolve_enhancer add_psa Add Pressure-Sensitive Adhesive and Mix Thoroughly to form a Homogeneous Drug-in-Adhesive Solution dissolve_enhancer->add_psa cast_solution Cast the Solution onto a Release Liner using a Film Applicator add_psa->cast_solution dry_film Dry the Film in an Oven to Remove the Solvent cast_solution->dry_film laminate_backing Laminate the Backing Layer onto the Dried Drug-in-Adhesive Film dry_film->laminate_backing cut_patches Cut the Laminate into Patches of Defined Size laminate_backing->cut_patches

Caption: Transdermal patch formulation workflow.

5.2.3. Step-by-Step Procedure

  • Drug-in-Adhesive Solution Preparation:

    • Accurately weigh the API and dissolve it in a suitable solvent.

    • Add the desired concentration of this compound (e.g., 5-10% w/w of the final dry patch weight) to the API solution and mix until fully dissolved.

    • Gradually add the pressure-sensitive adhesive to the solution while stirring until a homogeneous mixture is obtained.

  • Casting and Drying:

    • Carefully cast the drug-in-adhesive solution onto a release liner using a film applicator set to a specific thickness.

    • Dry the cast film in an oven at a controlled temperature (e.g., 60°C) for a sufficient time to ensure complete solvent removal.

  • Lamination and Cutting:

    • Laminate the backing layer onto the dried adhesive film.

    • Cut the resulting laminate into individual patches of the desired size and shape.

Safety and Toxicology

This compound is generally considered safe for topical applications and is used in a variety of cosmetic and personal care products.[5][6]

  • Skin Irritation: Lactic acid and its esters can cause mild to moderate skin irritation at high concentrations.[7] It is crucial to perform skin irritation studies on the final formulation to ensure its safety and tolerability.[6][8] The redness value (erythema) can be evaluated as a measure of skin irritation.[6]

  • Toxicity: The toxicity of lactic acid is primarily related to its acidity.[7] As this compound is an ester, its acidity is neutralized. However, toxicological data for this compound itself is limited, and safety assessments are often based on data from its constituent parts, octyldodecanol and lactic acid, both of which have good safety profiles in cosmetic use.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in accordance with institutional safety guidelines and regulations. The provided protocols are general and may require optimization for specific APIs and formulations.

References

Application Notes and Protocols for Octyldodecyl Lactate in Pediatric and Sensitive Skin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyldodecyl Lactate

This compound is an ester of octyldodecanol and lactic acid, primarily functioning as an emollient and skin conditioning agent in cosmetic and dermatological formulations.[1][2][3][4] Its chemical structure imparts a desirable sensory profile, offering a smooth, non-greasy feel upon application, which can enhance user compliance, a critical factor in pediatric care.[5] Given the unique characteristics of pediatric and sensitive skin—namely a thinner stratum corneum, higher surface area to volume ratio, and developing skin barrier—the selection of ingredients with a high safety and tolerability profile is paramount.

These application notes provide a framework for evaluating the suitability of this compound for inclusion in formulations designed for these vulnerable populations. The protocols outlined below are designed to assess the safety, efficacy, and stability of formulations containing this ingredient.

Properties and Mechanism of Action

2.1. Emollient and Skin Conditioning Properties: this compound forms a thin, occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This is particularly beneficial for pediatric and sensitive skin, where the skin barrier may be compromised. The lactate moiety can contribute to the skin's Natural Moisturizing Factor (NMF), further supporting hydration.

2.2. Potential Influence on Skin Barrier Function: While direct evidence for this compound is limited, the lactate component is known to play a role in skin barrier homeostasis. Lactic acid has been shown to stimulate the synthesis of ceramides, which are crucial lipid components of the stratum corneum.[6] Enhanced ceramide production can lead to an improved lipid barrier and increased resistance to dryness and irritation.[6]

Signaling Pathways in Skin Barrier Function

Emollients like this compound can indirectly influence key signaling pathways involved in maintaining a healthy skin barrier. The lactate component may contribute to the upregulation of enzymes involved in ceramide synthesis. A well-functioning lipid barrier is essential for preventing the entry of irritants and allergens that can trigger inflammatory cascades involving cytokines such as Interleukin-1α (IL-1α), IL-6, and Tumor Necrosis Factor-α (TNF-α).

SkinBarrierSignaling cluster_0 Stratum Corneum cluster_1 Epidermal Response Octyldodecyl_Lactate This compound (Emollient) Lactate Lactate Octyldodecyl_Lactate->Lactate Metabolism Ceramide_Synthesis ↑ Ceramide Synthesis Lactate->Ceramide_Synthesis Lipid_Barrier Improved Lipid Barrier Ceramide_Synthesis->Lipid_Barrier Reduced_Irritant_Penetration ↓ Irritant & Allergen Penetration Lipid_Barrier->Reduced_Irritant_Penetration Keratinocytes Keratinocytes Reduced_Irritant_Penetration->Keratinocytes Inflammatory_Cytokines ↓ Inflammatory Cytokines (IL-1α, IL-6, TNF-α) Keratinocytes->Inflammatory_Cytokines

Caption: Potential influence of this compound on skin barrier signaling.

Quantitative Data Summary

Table 1: In Vitro Skin Irritation Potential on Reconstructed Human Epidermis (RhE)

Test ArticleConcentrationMean Tissue Viability (%)Standard DeviationIL-1α Release (pg/mL)Irritation Classification
Negative ControlN/A1005.215Non-Irritant
Positive Control (SDS 1%)1%254.1250Irritant
This compound5%956.320Non-Irritant
This compound10%925.925Non-Irritant
Formulation with 5% ODL100%984.818Non-Irritant

Table 2: In Vivo Skin Hydration and Barrier Function

Test ArticleTime PointMean Skin Hydration (Corneometer Units)% Change from BaselineMean TEWL (g/m²/h)% Change from Baseline
Untreated ControlBaseline450120
Untreated Control4 Weeks46+2.2%11.8-1.7%
Formulation with 5% ODLBaseline44012.50
Formulation with 5% ODL4 Weeks65+47.7%8.5-32%

Table 3: Human Repeat Insult Patch Test (HRIPT) on Sensitive Skin

Test ArticleNumber of SubjectsInduction Phase Reactions (Score ≥ 1)Challenge Phase Reactions (Score ≥ 1)Sensitization Rate (%)
Formulation with 5% ODL50000
Negative Control (Saline)50000
Positive Control (0.5% SLS)505 (mild erythema)00

Table 4: Formulation Stability Testing (Oil-in-Water Emulsion with 5% this compound)

ParameterInitial1 Month (40°C)3 Months (40°C)12 Months (25°C)
AppearanceHomogeneous White CreamNo ChangeNo ChangeNo Change
pH5.55.45.35.4
Viscosity (cps)15,00014,80014,50014,900
Particle Size (μm)2.52.62.82.5
OdorCharacteristicNo ChangeNo ChangeNo Change

Experimental Protocols

5.1. In Vitro Skin Irritation Testing on Reconstructed Human Epidermis (RhE)

This protocol is adapted from the OECD Test Guideline 439.

RHE_Workflow Start Start: Prepare RhE Tissues Application Topical Application of Test Article (e.g., 25 µL for 60 min) Start->Application Incubation Incubation Period (e.g., 42 hours) Application->Incubation MTT_Assay MTT Assay to Assess Cell Viability Incubation->MTT_Assay IL1a_Assay ELISA for IL-1α Release (Optional) Incubation->IL1a_Assay Data_Analysis Data Analysis and Irritation Classification MTT_Assay->Data_Analysis IL1a_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro skin irritation testing using RhE models.

Methodology:

  • Tissue Culture: Utilize commercially available Reconstructed Human Epidermis (RhE) models. Culture the tissues according to the manufacturer's instructions.

  • Test Article Preparation: Prepare dilutions of this compound (e.g., 5% and 10% in a suitable solvent like corn oil) and the final formulation.

  • Application: Apply a defined amount of the test article (e.g., 25 µL) to the surface of the RhE tissue. Include a negative control (e.g., PBS) and a positive control (e.g., 1% Sodium Dodecyl Sulfate).

  • Exposure and Incubation: Expose the tissues to the test article for a specified duration (e.g., 60 minutes), then rinse and incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assay: Assess cell viability using the MTT assay. Measure the optical density at 570 nm.

  • Cytokine Analysis (Optional): Collect the culture medium and quantify the release of IL-1α using an ELISA kit.

  • Data Interpretation: A test article is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

5.2. In Vivo Skin Hydration and Barrier Function Assessment

Methodology:

  • Subject Recruitment: Recruit a panel of at least 20 healthy volunteers with self-perceived sensitive skin or a history of atopic dermatitis (in a quiescent phase). For pediatric studies, recruit subjects within the target age group with appropriate parental consent and ethical approval.

  • Test Sites: Define test sites on the volar forearm.

  • Baseline Measurements: Acclimatize subjects for at least 30 minutes in a controlled environment (e.g., 22°C, 50% RH). Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®).

  • Product Application: Instruct subjects to apply a standardized amount of the test formulation (containing this compound) to the designated test site twice daily for 4 weeks. One site should remain untreated as a control.

  • Follow-up Measurements: Repeat skin hydration and TEWL measurements at specified time points (e.g., week 2 and week 4).

  • Data Analysis: Calculate the mean and standard deviation for each parameter at each time point. Perform statistical analysis (e.g., paired t-test) to compare changes from baseline and differences between the treated and control sites.

5.3. Human Repeat Insult Patch Test (HRIPT) on Sensitive Skin

This protocol is designed to assess the potential for irritation and sensitization.

HRIPT_Workflow Start Start: Subject Recruitment (Sensitive Skin Panel) Induction Induction Phase: 9 Applications over 3 Weeks Start->Induction Rest Rest Period: 2 Weeks (No Application) Induction->Rest Challenge Challenge Phase: 1 Application to a Naive Site Rest->Challenge Evaluation Skin Reaction Evaluation (24, 48, 72 hours post-challenge) Challenge->Evaluation End End: Data Analysis and Conclusion Evaluation->End

Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).

Methodology:

  • Panel Selection: Recruit a panel of at least 50 subjects with self-assessed sensitive skin.

  • Induction Phase: Apply the test formulation under an occlusive or semi-occlusive patch to the same site on the back of each subject three times a week for three consecutive weeks (total of 9 applications).

  • Scoring: Evaluate the patch sites for any signs of irritation (erythema, edema) before each new application.

  • Rest Period: A two-week rest period with no applications follows the induction phase.

  • Challenge Phase: Apply a single patch with the test formulation to a naive site on the back.

  • Final Evaluation: Remove the challenge patch after 24-48 hours and score the site for any reactions at 24, 48, and 72 hours after patch removal.

  • Interpretation: Reactions observed only during the induction phase are indicative of irritation. A reaction at the challenge site suggests potential sensitization.

5.4. Formulation Stability Testing

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation in the intended commercial packaging.

  • Storage Conditions: Store samples under various conditions:

    • Real-time: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-thaw cycling: e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3-5 cycles.

  • Testing Intervals: Evaluate the samples at specified time points (e.g., initial, 1 month, 3 months, 6 months, and annually for real-time studies).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic examination for phase separation or crystal growth.

    • Chemical: Assay of this compound and any other active ingredients.

    • Microbiological: Microbial limit testing at the beginning and end of the study.

Conclusion

This compound presents a promising profile as an emollient for pediatric and sensitive skin formulations due to its expected mildness and potential to support the skin's natural barrier. The experimental protocols provided in these application notes offer a comprehensive framework for substantiating the safety and efficacy of formulations containing this ingredient. While direct clinical data on this compound in these specific populations is currently limited, the methodologies described will enable researchers and formulators to generate the necessary data to support its use in products for the most delicate skin types.

References

Application of Octyldodecyl Lactate in Controlled-Release Topical Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate, the ester of 2-octyldodecanol and lactic acid, is a versatile excipient with growing interest in the field of topical drug delivery. Its emollient and skin-conditioning properties, coupled with its potential to act as a penetration enhancer, make it a valuable component in the design of controlled-release topical systems. These systems are crucial for optimizing the therapeutic efficacy of topically applied active pharmaceutical ingredients (APIs) by ensuring their sustained release and targeted delivery to the skin.

This document provides detailed application notes on the use of this compound, summarizes key performance data, and offers comprehensive protocols for evaluating its impact on topical formulations.

Application Notes

Role of this compound in Topical Formulations

This compound serves multiple functions in controlled-release topical systems:

  • Penetration Enhancer: As a lactate ester, this compound is postulated to enhance the permeation of APIs through the stratum corneum, the primary barrier of the skin. Studies on other lactate esters suggest that those with longer fatty alcohol chains can effectively increase the skin permeability of various drugs.[1] The lipophilic octyldodecyl moiety can interact with the lipid matrix of the stratum corneum, disrupting its highly ordered structure and thereby facilitating the diffusion of APIs into the deeper layers of the skin. This is particularly beneficial for delivering both hydrophilic and lipophilic drugs that would otherwise have poor skin penetration.[1]

  • Controlled-Release Agent: By modifying the properties of the formulation vehicle, this compound can influence the release rate of the incorporated API. Its presence in the formulation matrix can create a more complex and tortuous path for the drug to travel before reaching the skin surface, leading to a more sustained release profile. This is advantageous for reducing the frequency of application and maintaining a consistent therapeutic effect over a prolonged period.

  • Emollient and Moisturizer: this compound imparts a smooth and soft feel to topical formulations, improving their aesthetic appeal and patient compliance. Its ability to form an occlusive film on the skin surface helps to reduce transepidermal water loss (TEWL), thereby moisturizing the skin.

  • Solubilizer: Due to its ester structure, this compound can act as a solubilizing agent for poorly water-soluble APIs, enhancing their dispersion and bioavailability within the topical formulation.

Mechanism of Action as a Penetration Enhancer

The precise mechanism by which this compound enhances skin permeation is likely multifactorial. Based on studies of similar long-chain esters, the proposed mechanisms include:

  • Disruption of Stratum Corneum Lipids: The long alkyl chain of this compound can intercalate into the intercellular lipid lamellae of the stratum corneum, increasing their fluidity and creating defects in their organized structure.

  • Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound may increase the partitioning of the drug from the vehicle into the skin.

  • Co-enhancement with Other Excipients: this compound can act synergistically with other excipients in the formulation, such as solvents and surfactants, to further enhance drug penetration.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for other lactate esters, which can serve as a predictive guide for the potential effects of this compound in controlled-release topical systems.

Table 1: Effect of Lactate Esters on the In Vitro Permeation of Ibuprofen through Hairless Rat Skin

Lactate EsterPermeability Coefficient (Kp) (x 10⁻⁵ cm/h)Enhancement Ratio (ER)
Control (Propylene Glycol)28.11 ± 2.201.00
Decyl Lactate103.25 ± 9.873.67
Dodecyl Lactate125.43 ± 11.544.46
Tetradecyl Lactate98.67 ± 8.913.51

Data adapted from a study on various lactate esters and their effect on ibuprofen permeation. The study suggests that lactate esters with fatty alcohol moieties of 10-12 carbons are particularly effective enhancers.[1] It is hypothesized that this compound (a C20 ester) would exhibit a significant enhancement effect.

Table 2: Influence of Lactate Ester Concentration on Permeation Enhancement

Enhancer Concentration (wt.%)Enhancement Ratio (ER)
11.85
2.52.76
54.46
104.12
153.58

This table illustrates a typical concentration-dependent effect of a lactate ester (dodecyl lactate) on drug permeation, with an optimal concentration range observed around 5-10 wt.%.[1] A similar trend would be expected when optimizing the concentration of this compound in a formulation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in controlled-release topical systems.

Protocol 1: In Vitro Release Testing (IVRT)

Objective: To determine the rate and extent of API release from a topical formulation containing this compound.

Apparatus: Franz Diffusion Cell System

Membrane: Synthetic, inert membrane (e.g., polysulfone, cellulose acetate) with a defined pore size.

Receptor Medium: A buffered solution in which the API is soluble and stable (e.g., phosphate-buffered saline, PBS), maintained at 32 ± 1°C to mimic skin surface temperature. The medium should ensure sink conditions.

Procedure:

  • Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Franz Cell Assembly:

    • Mount the pre-soaked membrane onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor chamber.

    • Fill the receptor chamber with pre-warmed and degassed receptor medium.

    • Place a magnetic stir bar in the receptor chamber and set the stirring speed to maintain a constant and gentle agitation (e.g., 600 rpm).

  • Sample Application:

    • Accurately weigh and apply a finite dose of the topical formulation (e.g., 10-15 mg/cm²) evenly onto the surface of the membrane in the donor compartment.

    • Cover the donor compartment to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.

    • Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API released per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of API released versus the square root of time. The slope of the linear portion of the plot represents the release rate.

Protocol 2: In Vitro Permeation Testing (IVPT)

Objective: To evaluate the effect of this compound on the permeation of an API through the skin.

Apparatus: Franz Diffusion Cell System

Skin Model: Excised human or animal (e.g., porcine, rat) skin. The skin should be dermatomed to a uniform thickness (typically 200-500 µm).

Receptor Medium: Same as in IVRT, maintained at 37 ± 1°C to mimic physiological temperature.

Procedure:

  • Skin Preparation:

    • Thaw the frozen dermatomed skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Visually inspect the skin for any defects.

  • Franz Cell Assembly:

    • Mount the skin section onto the Franz cell with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Equilibrate the mounted skin for at least 30 minutes.

  • Sample Application:

    • Apply a finite dose of the formulation containing this compound and a control formulation (without this compound) to the skin surface in the donor compartment.

  • Sampling and Analysis:

    • Follow the same sampling and analysis procedure as described in the IVRT protocol.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time.

    • Plot the cumulative amount permeated versus time. The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the curve.

    • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor formulation.

    • The Enhancement Ratio (ER) is calculated as the ratio of the flux from the formulation with this compound to the flux from the control formulation.

Protocol 3: Formulation Stability Testing

Objective: To assess the physical and chemical stability of a topical formulation containing this compound under accelerated storage conditions.

Procedure:

  • Sample Preparation: Prepare multiple batches of the topical formulation.

  • Storage Conditions: Store the samples in appropriate containers at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH). Also include freeze-thaw cycles (e.g., -20°C to 25°C).

  • Evaluation Time Points: Evaluate the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).

  • Parameters to be Evaluated:

    • Physical Stability:

      • Appearance: Visual inspection for color change, phase separation, crystallization, and odor.

      • pH: Measurement using a calibrated pH meter.

      • Viscosity: Measurement using a viscometer at controlled temperature.

      • Particle Size: For emulsions or suspensions, using microscopy or laser diffraction.

      • Spreadability: Measurement of the diameter of the formulation circle after applying a standard weight.

    • Chemical Stability:

      • API Content: Assay of the API concentration using a validated stability-indicating HPLC method.

      • Degradation Products: Quantification of any known or unknown degradation products.

Mandatory Visualization

Experimental_Workflow_IVRT cluster_prep Preparation cluster_setup Franz Cell Setup cluster_experiment Experiment cluster_analysis Analysis prep_membrane Prepare Synthetic Membrane assemble_cell Assemble Franz Cell with Membrane prep_membrane->assemble_cell prep_receptor Prepare and Degas Receptor Medium fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_formulation Prepare Topical Formulation apply_formulation Apply Formulation to Membrane prep_formulation->apply_formulation assemble_cell->fill_receptor equilibrate Equilibrate at 32°C fill_receptor->equilibrate equilibrate->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate Release Rate and Profile hplc_analysis->data_analysis

Caption: Workflow for In Vitro Release Testing (IVRT).

Experimental_Workflow_IVPT cluster_prep Preparation cluster_setup Franz Cell Setup cluster_experiment Experiment cluster_analysis Analysis prep_skin Prepare Excised Skin assemble_cell Assemble Franz Cell with Skin prep_skin->assemble_cell prep_receptor Prepare and Degas Receptor Medium fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_formulations Prepare Test & Control Formulations apply_formulation Apply Formulations to Skin prep_formulations->apply_formulation assemble_cell->fill_receptor equilibrate Equilibrate at 37°C fill_receptor->equilibrate equilibrate->apply_formulation sampling Collect Samples at Time Intervals apply_formulation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate Flux and Enhancement Ratio hplc_analysis->data_analysis

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Stability_Testing_Workflow cluster_storage Accelerated Storage cluster_evaluation Evaluation at Time Points (0, 1, 3, 6 months) start Prepare Formulation Batches storage_conditions Store at ICH Conditions (e.g., 40°C/75% RH) start->storage_conditions physical_tests Physical Stability Tests (Appearance, pH, Viscosity) storage_conditions->physical_tests chemical_tests Chemical Stability Tests (API Assay, Degradants) storage_conditions->chemical_tests end Determine Shelf-Life physical_tests->end chemical_tests->end

Caption: Workflow for Formulation Stability Testing.

References

Application Notes and Protocols for Incorporating Octyldodecyl Lactate in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyldodecyl lactate is a versatile emollient ester prized in cosmetic and pharmaceutical formulations for its moisturizing and skin-softening properties.[1][2] As an ester of lactic acid and octyldodecanol, it offers a non-greasy, lubricious feel, making it an excellent candidate for incorporation into oil-in-water (O/W) emulsions for topical drug delivery and advanced skincare products.[3][4] These application notes provide detailed protocols for the successful formulation and characterization of O/W emulsions containing this compound, ensuring stability and optimal performance.

O/W emulsions consist of a discontinuous oil phase dispersed within a continuous aqueous phase. The stability of these systems is paramount and is achieved through the use of emulsifiers, which reduce interfacial tension between the two immiscible phases. The selection of an appropriate emulsifier system is critical and is guided by the Hydrophilic-Lipophilic Balance (HLB) system.[5]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is fundamental to designing stable and effective emulsion formulations.

PropertyValue/DescriptionSource
INCI Name This compound[1]
CAS Number 57568-20-4[6]
Chemical Formula C23H46O3[3]
Appearance Colorless to pale yellow liquid-
Solubility Insoluble in water; Soluble in oils and esters-
Primary Function Emollient, Skin-Conditioning Agent[6][7]

Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale that aids in the selection of non-ionic surfactants to form stable emulsions. Each oil or lipophilic ingredient has a "required HLB" value, which is the HLB value of the emulsifier or emulsifier blend that will provide the most stable emulsion.[5][8] For O/W emulsions, emulsifiers with higher HLB values (typically 8-18) are required.

Experimental Protocol: Determination of Required HLB for this compound

This protocol outlines a systematic approach to experimentally determine the required HLB of this compound for an O/W emulsion.

Objective: To identify the emulsifier blend HLB that yields the most stable O/W emulsion with a fixed concentration of this compound.

Materials:

  • This compound

  • Deionized water

  • High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • Beakers

  • Homogenizer

  • Water bath

  • Microscope

Procedure:

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values (e.g., from 8 to 16 in increments of 1) by combining the high and low HLB emulsifiers in different ratios. The percentage of each emulsifier required for a specific blend HLB can be calculated using the following formula:

    %High HLB Emulsifier = 100 * (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier)

  • Prepare Oil and Water Phases:

    • Oil Phase: For each test emulsion, weigh a fixed amount of this compound (e.g., 20% w/w) and the prepared emulsifier blend (e.g., 5% w/w) into a beaker. Heat to 70-75°C.

    • Water Phase: In a separate beaker, weigh the deionized water (e.g., 75% w/w) and heat to 70-75°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Evaluation (after 24 hours):

    • Visual Assessment: Observe for any signs of phase separation, creaming, or coalescence.

    • Microscopic Examination: Observe a drop of each emulsion under a microscope to assess droplet size and uniformity. A stable emulsion will have small, uniform droplets.

    • Centrifugation: Centrifuge the emulsions at 3000 rpm for 30 minutes and measure the volume of any separated phase.

  • Determine Optimal HLB: The emulsifier blend that produces the most stable emulsion (minimal separation, smallest and most uniform droplets) corresponds to the required HLB of this compound for your system.

G cluster_prep Preparation cluster_emulsification Emulsification cluster_eval Evaluation prep_emulsifier Prepare Emulsifier Blends (Varying HLB) prep_phases Prepare Oil and Water Phases prep_emulsifier->prep_phases emulsify Combine Phases and Homogenize prep_phases->emulsify cool Cool Emulsion emulsify->cool eval_visual Visual Assessment cool->eval_visual eval_micro Microscopic Examination cool->eval_micro eval_centri Centrifugation cool->eval_centri determine_hlb Determine Optimal HLB eval_visual->determine_hlb eval_micro->determine_hlb eval_centri->determine_hlb G start Start prep_A Prepare Phase A (Oil Phase) Heat to 70-75°C start->prep_A prep_B Prepare Phase B (Water Phase) Heat to 70-75°C start->prep_B emulsify Add Phase B to Phase A Homogenize prep_A->emulsify prep_B->emulsify cool Cool Emulsion emulsify->cool add_C Add Phase C (Preservatives, Actives) below 40°C cool->add_C adjust_pH Adjust pH add_C->adjust_pH end End adjust_pH->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octyldodecyl Lactate for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of octyldodecyl lactate for enhanced emulsion stability. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an emulsion?

This compound is primarily used as an emollient in cosmetic and pharmaceutical formulations.[1][2][3] Its main role is to soften and soothe the skin. While it is not a primary emulsifier, as an ester of a long-chain fatty alcohol (octyldodecanol), it can contribute to the overall stability of an emulsion by acting as a co-emulsifier or stabilizer. It likely integrates into the oil-water interface, increasing the viscosity of the oil phase and providing a steric barrier that helps prevent droplet coalescence.

Q2: What are the typical concentration ranges for emollients like this compound in emulsions?

Emollients are often the largest component of an emulsion after water.[4] The concentration can vary widely depending on the desired sensory properties and the overall formulation. While this compound is present in some commercial products, the exact concentrations are often proprietary. However, the typical concentration for emollients in emulsions can range from a few percent up to 20% or even higher in some formulations.[5] For optimizing stability, it is recommended to start with a lower concentration and systematically increase it while monitoring the effects on key stability parameters.

Q3: How does the concentration of this compound affect the physical properties of an emulsion?

The concentration of this compound, as a significant component of the oil phase, can influence several physical properties of an emulsion:

  • Viscosity: Increasing the concentration of the oil phase, including emollients, generally leads to an increase in the viscosity of the emulsion.[4][6] This can enhance stability by slowing down the movement of droplets and reducing the likelihood of collision and coalescence.

  • Droplet Size: The concentration of the oil phase can impact the initial droplet size achieved during homogenization and its subsequent stability.

  • Sensory Profile: Higher concentrations will impart a more pronounced emollient feel to the final product.

Troubleshooting Guide: Common Emulsion Instability Issues

This guide addresses common problems encountered when formulating emulsions containing this compound and provides systematic steps for resolution.

Issue 1: Phase Separation (Creaming or Sedimentation)

Question: My emulsion is separating into distinct layers after a short period. What could be the cause and how can I fix it?

Answer: Phase separation, manifesting as creaming (upward movement of the oil phase) or sedimentation (settling of the aqueous phase), is a primary indicator of emulsion instability. This is often due to an imbalance in the formulation or improper processing.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Emulsifier Concentration The amount of emulsifier may be insufficient to stabilize the oil droplets. Gradually increase the concentration of the primary emulsifier in increments of 0.5% and observe the effect on stability.
Suboptimal this compound Concentration An inappropriate concentration of this compound can affect the oil phase viscosity and interfacial film strength. Experiment with varying the concentration of this compound within a range of 2% to 15% (w/w), while keeping other components constant.
Low Viscosity of the Continuous Phase A low-viscosity external phase allows for easier movement and coalescence of droplets. Increase the viscosity of the aqueous phase by adding a thickening agent like xanthan gum or carbomer.[7]
Inefficient Homogenization Insufficient shear during emulsification can result in large, unstable droplets. Ensure your homogenization process is optimized for speed and duration.

Illustrative Data: Effect of this compound Concentration on Creaming Index

The following table provides hypothetical data to illustrate the potential impact of varying this compound concentration on the creaming index of an oil-in-water (O/W) emulsion after centrifugation.

Formulation IDThis compound Conc. (% w/w)Primary Emulsifier Conc. (% w/w)Creaming Index (%)*Visual Observation
F12415Significant creaming layer
F2548Moderate creaming
F31043Minimal creaming
F41545Slight increase in creaming

*Note: This data is for illustrative purposes only and actual results may vary.

Issue 2: Increase in Droplet Size Over Time (Coalescence)

Question: Microscopic analysis of my emulsion shows that the oil droplets are increasing in size over time, leading to eventual phase separation. How can I prevent this?

Answer: An increase in droplet size is a sign of coalescence, where droplets merge to form larger ones. This is an irreversible process that ultimately leads to the breakdown of the emulsion.

Possible Causes & Solutions:

CauseRecommended Action
Weak Interfacial Film The emulsifier and co-emulsifier (like this compound) may not be forming a robust film around the oil droplets. Consider using a combination of a primary emulsifier and a co-emulsifier. The branched structure of this compound can enhance packing at the interface, strengthening the film.
High Oil Phase Concentration A higher concentration of the dispersed phase increases the likelihood of droplet collisions. If increasing the emulsifier concentration is not effective, consider slightly reducing the total oil phase concentration.
Temperature Fluctuations Exposure to high temperatures can increase the kinetic energy of droplets, promoting coalescence. Store the emulsion at a controlled, moderate temperature.

Illustrative Data: Impact of this compound on Droplet Size Stability

This table presents hypothetical data showing the change in mean droplet size over time for emulsions with different concentrations of this compound.

Formulation IDThis compound Conc. (% w/w)Initial Mean Droplet Size (nm)Mean Droplet Size after 4 weeks at 40°C (nm)% Change in Droplet Size
G1225045080%
G2524532031%
G31024026510%
G41525529014%

*Note: This data is for illustrative purposes only and actual results may vary.

Experimental Protocols

Protocol 1: Centrifugation Test for Accelerated Stability Assessment

Objective: To rapidly assess the physical stability of an emulsion under forced gravitational stress.

Methodology:

  • Sample Preparation: Transfer 10 mL of the freshly prepared emulsion into a graduated centrifuge tube. Prepare a duplicate for comparison.

  • Initial Measurement: Record the initial height of the emulsion.

  • Centrifugation: Place the tubes in a centrifuge, ensuring the rotor is balanced. Centrifuge the samples at 3000 RPM for 30 minutes at a controlled temperature (e.g., 25°C).

  • Analysis: After centrifugation, immediately inspect the samples for any signs of phase separation. Measure the height of any separated layers (e.g., cream layer).

  • Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion as indicators of stability.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the emulsion with filtered, deionized water to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • Initial Measurement (Time 0): Immediately after preparation, perform a DLS measurement to determine the initial mean droplet diameter and PDI.

  • Incubation: Store the bulk of the emulsion in a sealed container at a controlled temperature (e.g., 25°C or an elevated temperature like 40°C for accelerated testing).

  • Time-point Measurements: At predetermined intervals (e.g., 1, 2, and 4 weeks), take an aliquot of the stored emulsion, prepare it as in step 1, and perform DLS analysis.

  • Data Analysis: Compare the mean droplet size and PDI at each time point to the initial measurements to assess the rate of droplet size increase.

Protocol 3: Rheological Analysis for Emulsion Structure Evaluation

Objective: To characterize the flow behavior and viscoelastic properties of the emulsion, which are related to its stability.

Methodology:

  • Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Flow Sweep: Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.

  • Oscillatory Sweep: Conduct an oscillatory frequency sweep at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').

  • Data Analysis: Analyze the viscosity curves and the G' and G'' values. A stable emulsion will typically exhibit a consistent viscosity profile and a G' value that is significantly higher than the G'' value, indicating a stable, gel-like structure.

Visualizations

Experimental_Workflow_for_Emulsion_Stability_Testing cluster_preparation Formulation Preparation cluster_testing Stability Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Formulation Prepare Emulsion Variants (Varying this compound Conc.) Centrifugation Centrifugation Test Formulation->Centrifugation DLS Droplet Size Analysis (DLS) Formulation->DLS Rheology Rheological Analysis Formulation->Rheology CI_Analysis Calculate Creaming Index Centrifugation->CI_Analysis Size_Analysis Analyze Droplet Size Change DLS->Size_Analysis Rheo_Analysis Evaluate Viscoelastic Properties Rheology->Rheo_Analysis Optimization Determine Optimal Concentration CI_Analysis->Optimization Size_Analysis->Optimization Rheo_Analysis->Optimization

Caption: Workflow for emulsion stability testing.

Troubleshooting_Logic_for_Phase_Separation Start Phase Separation Observed Q1 Is the emulsifier concentration sufficient? Start->Q1 A1 Increase Emulsifier Concentration Q1->A1 No Q2 Is the this compound concentration optimal? Q1->Q2 Yes A1->Q2 A2 Vary this compound Concentration (2-15%) Q2->A2 No Q3 Is the viscosity of the continuous phase high enough? Q2->Q3 Yes A2->Q3 A3 Add a Thickening Agent Q3->A3 No End Stable Emulsion Q3->End Yes A3->End

Caption: Troubleshooting logic for phase separation.

References

Technical Support Center: Octyldodecyl Lactate Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with octyldodecyl lactate emulsions. The focus is on understanding and mitigating the impact of pH on emulsion stability.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound emulsion separate after I adjusted the pH to an acidic or alkaline value?

A: Emulsions containing this compound are susceptible to instability at pH values significantly above or below neutral. The primary cause is the chemical breakdown of the this compound molecule itself through a process called ester hydrolysis.[1][2]

  • Alkaline Hydrolysis (High pH): Under basic conditions (typically pH > 8), the ester bond of this compound is attacked by hydroxide ions (OH⁻).[3][4] This irreversible reaction, also known as saponification, breaks the molecule down into lactic acid (as a lactate salt) and 2-octyldodecanol.[1][5] The consumption of the oil-phase component (this compound) disrupts the emulsion's oil-to-water ratio and the delicate balance at the oil-water interface, leading to instability and separation (coalescence).[6][7]

  • Acid-Catalyzed Hydrolysis (Low pH): Under acidic conditions (typically pH < 5), the hydrolysis reaction is catalyzed by hydrogen ions (H⁺).[4][8] While often slower than alkaline hydrolysis, this reversible reaction also breaks the ester down into lactic acid and 2-octyldodecanol.[2][5] This degradation can similarly lead to emulsion breakdown over time.

Additionally, extreme pH values can alter the surface charge of some emulsifiers, reducing their effectiveness and contributing to droplet aggregation (flocculation) and eventual separation.[6]

Q2: What is the optimal pH range for maintaining the stability of this compound emulsions?

A: Based on the principles of ester hydrolysis, the most stable pH range for this compound emulsions is near neutral, typically between pH 5.5 and 7.5 . In this range, both acid-catalyzed and base-promoted hydrolysis rates are at their minimum. The stability of emulsions is often lowest under strongly acidic or alkaline conditions.

Q3: I noticed a change in the viscosity and a slight odor in my emulsion stored at a high pH. What could be the cause?

A: This is a classic sign of alkaline-induced ester hydrolysis.[3][4] The breakdown of this compound into 2-octyldodecanol and a lactate salt changes the chemical composition of the oil phase. This alteration can disrupt the interactions between the oil droplets and the continuous phase, which are critical for maintaining viscosity. The formation of new, smaller, and more volatile molecules during degradation can also lead to changes in the emulsion's odor. You should immediately check the pH and consider the batch compromised if significant changes are observed.[7][9]

Q4: How can I formulate a stable this compound emulsion if my application requires a pH outside the optimal 5.5-7.5 range?

A: Formulating at pH extremes is challenging due to the inherent chemical instability of the ester. However, you can take several steps to improve stability:

  • Optimize the Emulsifier System: Use a robust emulsifier blend that is effective and stable at your target pH. For low pH, non-ionic emulsifiers are often more stable than ionic ones. At high pH, ensure your emulsifier doesn't precipitate or lose function.[6]

  • Increase Viscosity: Adding a thickener or rheology modifier to the continuous (water) phase can increase viscosity.[10] This slows down the movement of oil droplets, hindering creaming, sedimentation, and coalescence, even if the ester begins to degrade.[6][11]

  • Temperature Control: Store the emulsion at lower temperatures. Hydrolysis reactions are temperature-dependent and proceed much slower at reduced temperatures.[12]

  • Consider a Protective Colloid: Ingredients like certain polymers can form a protective layer around the oil droplets, providing a physical barrier against coalescence.

Even with these measures, the emulsion's long-term stability will likely be compromised. It is crucial to conduct rigorous stability testing under the intended storage and use conditions.[9]

Troubleshooting Guide: Emulsion Instability

Use this guide to diagnose and address common stability issues.

Observed Problem Potential Cause(s) Recommended Actions & Solutions
Complete Separation (Two distinct layers of oil and water)Coalescence: Irreversible merging of droplets. Likely caused by severe ester hydrolysis due to extreme pH (high or low).[6][11]1. Verify pH: Ensure the final pH is within the stable range (5.5-7.5). 2. Reformulate: The emulsion is likely unsalvageable. During reformulation, check emulsifier compatibility and concentration.[6] 3. Process Check: Ensure homogenization was sufficient to create small, uniform droplets.
Creaming (A concentrated layer of emulsion at the top)Droplet Migration: Insufficient viscosity of the continuous phase allows less dense oil droplets to rise.[7][11]1. Increase Viscosity: Add a suitable thickener (e.g., xanthan gum, carbomer) to the aqueous phase.[10] 2. Reduce Droplet Size: Improve homogenization to create smaller droplets, which are less affected by gravity. 3. Gentle Re-dispersion: Creaming can sometimes be reversed with gentle mixing.
Flocculation (Clumping of droplets, grainy appearance)Droplet Aggregation: Often due to suboptimal emulsifier concentration or a pH that reduces the repulsive forces between droplets.[6][11]1. Adjust Emulsifier: Increase the concentration of the emulsifier or add a co-emulsifier. 2. Check pH: A pH near the isoelectric point of an ionic emulsifier can promote flocculation. Adjust pH away from this point.
Change in Viscosity, Color, or Odor Over Time Chemical Degradation: Likely due to slow ester hydrolysis, especially if stored at non-neutral pH or elevated temperatures.[7][9]1. Conduct Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C or 50°C) to predict long-term changes. 2. pH Monitoring: Track the pH of your emulsion over time. A drifting pH can indicate ongoing chemical reactions. 3. Buffer System: Consider adding a buffering agent to maintain the pH within the stable range.

Illustrative Data on pH and Temperature Impact

The following table provides hypothetical data to illustrate the expected trend of this compound degradation and its impact on emulsion stability. Actual rates should be determined experimentally.

pHTemperature (°C)Expected Hydrolysis RatePredicted Emulsion Stability Index (1-10, 10=High Stability)
4.025Moderate (Acid-Catalyzed)4
7.025Very Low (Neutral)9
9.025High (Base-Catalyzed)3
7.040Low7
9.040Very High1

Note: This data is for illustrative purposes only and is based on the general principles of ester hydrolysis.[3][12]

Experimental Protocols

Protocol 1: Preparation of a Model this compound O/W Emulsion
  • Oil Phase Preparation: In a beaker, combine this compound and selected oil-soluble emulsifiers/stabilizers. Heat to 75-80°C and mix until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate, larger beaker, dissolve any water-soluble emulsifiers, thickeners, and other aqueous components in deionized water. Heat to 75-80°C.

  • Emulsification: While mixing the aqueous phase with a high-shear homogenizer, slowly add the oil phase. Homogenize for 5-10 minutes to ensure a fine droplet dispersion.

  • Cooling: Transfer the emulsion to a low-shear mixer (e.g., overhead stirrer) and continue gentle mixing while it cools to room temperature. This prevents shocking the emulsion and allows for proper structure formation.

  • pH Adjustment: Once the emulsion is below 40°C, add any temperature-sensitive ingredients. Measure the pH and adjust to the desired value using dilute solutions of an acid (e.g., 10% citric acid) or a base (e.g., 10% sodium hydroxide), adding dropwise with continuous stirring.

  • Finalization: Add a preservative. Mix until uniform and package in appropriate containers for stability testing.

Protocol 2: Evaluation of Emulsion Stability
  • Sample Preparation: Prepare multiple samples of the same emulsion batch, adjusting each to a different final pH (e.g., 4.0, 5.5, 7.0, 8.5, 10.0).

  • Initial Characterization (Time 0): For each sample, immediately measure and record:

    • pH

    • Viscosity (using a viscometer/rheometer)

    • Mean droplet size (using a particle size analyzer)

    • Macroscopic appearance (color, homogeneity)

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines, such as:

    • Room Temperature (e.g., 25°C)

    • Accelerated Conditions (e.g., 40°C, 50°C)

    • Freeze-Thaw Cycling (e.g., 3 cycles of -15°C to 45°C)[9]

  • Periodic Evaluation: At set intervals (e.g., 24h, 1 week, 1 month, 3 months), re-evaluate all samples for the parameters listed in step 2. Also, check for signs of instability like creaming, separation, or changes in color/odor.[7][13]

  • Accelerated Stability Testing (Centrifugation): To quickly assess creaming or sedimentation tendency, centrifuge samples at a set speed (e.g., 3000 rpm) for 30 minutes.[10] Measure the volume of any separated phase.

Visualizations

TroubleshootingWorkflow start Observe Emulsion Instability (Separation, Creaming, etc.) check_ph Measure Current pH of the Emulsion start->check_ph ph_high Is pH > 8.0? check_ph->ph_high ph_low Is pH < 5.0? ph_high->ph_low No cause_alkaline Primary Suspect: Alkaline Ester Hydrolysis (Saponification) ph_high->cause_alkaline Yes cause_acid Primary Suspect: Acid-Catalyzed Ester Hydrolysis ph_low->cause_acid Yes cause_other Suspect Other Causes: - Emulsifier Failure - Incorrect Viscosity - Flocculation ph_low->cause_other No (pH is neutral) solution_hydrolysis Solution: - Reformulate in neutral pH range (5.5-7.5) - Use buffer to maintain pH - Store at lower temperature cause_alkaline->solution_hydrolysis cause_acid->solution_hydrolysis solution_other Solution: - Increase thickener content - Optimize emulsifier type/concentration - Improve homogenization cause_other->solution_other

Caption: Troubleshooting workflow for diagnosing instability in this compound emulsions.

HydrolysisPathway This compound Hydrolysis Pathways reactant This compound (Ester) product1 Lactic Acid reactant->product1 product2 2-Octyldodecanol (Alcohol) reactant->product2 catalyst_acid H+ (Acidic Conditions) (e.g., pH < 5) catalyst_acid->reactant Catalyzes Hydrolysis catalyst_base OH- (Alkaline Conditions) (e.g., pH > 8) catalyst_base->reactant Promotes Hydrolysis

Caption: Chemical pathways for the hydrolysis of this compound under acidic and alkaline conditions.

References

Technical Support Center: Octyldodecyl Lactate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octyldodecyl lactate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis . This reaction involves the cleavage of the ester bond in the presence of water, yielding lactic acid and 2-octyldodecanol. This process can be catalyzed by both acids and bases. Notably, the hydrolysis of alkyl lactates can be autocatalytic, meaning the lactic acid produced can accelerate further degradation.

Q2: What are the main byproducts of this compound degradation?

The main byproducts of this compound hydrolysis are:

  • Lactic Acid : A well-known alpha-hydroxy acid.

  • 2-Octyldodecanol : A long-chain, branched fatty alcohol (a Guerbet alcohol).

Under certain conditions, these primary byproducts can undergo further reactions. For instance, 2-octyldodecanol can be oxidized to form octyldodecanoic acid . Lactic acid can be further metabolized or degraded into carbon dioxide and water.

Q3: What factors can influence the degradation rate of this compound?

Several factors can affect the stability of this compound in your experiments:

  • pH : Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. The rate of hydrolysis is generally slowest around a neutral pH.

  • Temperature : Higher temperatures typically increase the rate of hydrolysis.

  • Water Content : As water is a reactant in the hydrolysis process, its presence is necessary for degradation to occur. Higher concentrations of water can lead to a faster degradation rate.

  • Presence of Catalysts : Enzymes (such as lipases) and chemical catalysts can significantly accelerate the hydrolysis of esters.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks observed in chromatography (e.g., HPLC, GC) after sample storage or processing. Degradation of this compound.1. Identify Byproducts : Compare the retention times of the unknown peaks with standards of lactic acid and 2-octyldodecanol. Mass spectrometry (MS) can be used for definitive identification. 2. Review Storage Conditions : Ensure samples are stored at a low temperature and protected from moisture. If in solution, consider using an anhydrous solvent. 3. pH Control : Buffer your formulation to a neutral pH if compatible with your experimental design.
Change in the physical properties of the formulation (e.g., viscosity, pH). Formation of degradation byproducts.1. Monitor pH : A decrease in pH may indicate the formation of lactic acid. 2. Assess Byproduct Impact : The presence of 2-octyldodecanol may alter the solvency and viscosity of your formulation.
Loss of this compound potency or concentration over time. Hydrolytic degradation.1. Perform Stability Studies : Conduct a stability study under your experimental conditions (temperature, pH, light exposure) to determine the degradation kinetics. 2. Optimize Formulation : If degradation is rapid, consider the use of a more stable ester or encapsulate the this compound.
Formation of an unexpected carboxylic acid. Oxidation of the 2-octyldodecanol byproduct.1. Inert Atmosphere : If your experiment is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants : The addition of a suitable antioxidant may prevent the oxidation of the alcohol, provided it does not interfere with your experiment.

Quantitative Data on Alkyl Lactate Hydrolysis

Alkyl Lactate Conditions Observation
Methyl Lactate40 °C, aqueous solutionHydrolysis to equilibrium within 20 days.
Ethyl Lactate40 °C, aqueous solutionSlower hydrolysis compared to methyl lactate under the same conditions.
Methyl Lactate22 °C, aqueous solutionReaches equilibrium in approximately 150 days.
Ethyl Lactate22 °C, aqueous solutionExhibits a longer period of initial stability compared to methyl lactate at the same temperature.

This data is illustrative and based on studies of shorter-chain alkyl lactates. The degradation rate of this compound is expected to be slower due to the larger, more sterically hindered alcohol group.

Experimental Protocols

Protocol: Analysis of this compound Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or RI)

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubator or water bath

  • Vials

Methodology:

  • Sample Preparation : Prepare solutions of this compound at a known concentration in each of the buffer solutions (pH 4, 7, and 9).

  • Incubation : Place the vials in an incubator set to the desired experimental temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • Time Points : At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each sample.

  • HPLC Analysis :

    • Develop an HPLC method capable of separating this compound, lactic acid, and 2-octyldodecanol. A C18 column with a gradient of acetonitrile and water is a common starting point.

    • Inject the samples from each time point onto the HPLC system.

  • Data Analysis :

    • Quantify the peak areas of this compound, lactic acid, and 2-octyldodecanol at each time point.

    • Plot the concentration of this compound as a function of time for each condition (pH and temperature).

    • Calculate the rate of degradation (e.g., zero-order or first-order kinetics) from the concentration-time profiles.

Visualizations

Degradation_Pathway Octyldodecyl_Lactate This compound Hydrolysis Hydrolysis (+ H₂O) Octyldodecyl_Lactate->Hydrolysis Lactic_Acid Lactic Acid Hydrolysis->Lactic_Acid Byproduct 1 Octyldodecanol 2-Octyldodecanol Hydrolysis->Octyldodecanol Byproduct 2 Metabolism Metabolism Lactic_Acid->Metabolism Oxidation Oxidation Octyldodecanol->Oxidation Octyldodecanoic_Acid Octyldodecanoic Acid Oxidation->Octyldodecanoic_Acid CO2_H2O CO₂ + H₂O Metabolism->CO2_H2O

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_ODL Prepare this compound in Buffer Solutions Incubate Incubate at Controlled Temperature Prep_ODL->Incubate Sampling Sample at Predetermined Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis and Rate Calculation HPLC->Data_Analysis

Caption: Workflow for hydrolytic stability testing.

Technical Support Center: Optimizing Formulations with Octyldodecyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in leveraging the sensory benefits of octyldodecyl lactate in their topical formulations. Here, you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address common challenges and unlock the full potential of this versatile emollient.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation process with this compound.

Q1: My formulation feels too greasy or heavy on the skin. How can I reduce this effect?

A1: While this compound itself is not typically associated with excessive greasiness, the overall formulation composition can contribute to a heavy skin feel. Consider the following adjustments:

  • Reduce the concentration of high-molecular-weight, occlusive emollients. Ingredients like petrolatum, mineral oil, and some waxes can create a heavy barrier on the skin.[1]

  • Incorporate light, volatile emollients. Ingredients like cyclomethicone or other lightweight esters can help to create a more elegant and fast-absorbing formulation.[2]

  • Optimize the emulsifier system. The type and concentration of emulsifiers can significantly impact the sensory profile. Experiment with different emulsifiers or combinations to achieve a lighter feel.

  • Adjust the concentration of this compound. While it provides a pleasant skin feel, reducing its concentration slightly in favor of lighter emollients may be necessary to achieve the desired sensory profile.

Q2: The spreadability of my cream/lotion is poor. How can this compound help, and what other factors should I consider?

A2: this compound, as an emollient ester, generally contributes to good spreadability.[1] If you are experiencing poor spreadability, consider these factors:

  • Viscosity of the formulation. High viscosity can hinder spreadability.[3] You may need to adjust the levels of thickening agents in your formulation.

  • Solid content. A high concentration of solid ingredients (e.g., powders, waxes) can lead to a draggy application.

  • Interactions between ingredients. Certain ingredient combinations can lead to an increase in viscosity or a less desirable texture.

  • Optimize this compound concentration. Ensure you are using an effective concentration of this compound to benefit from its spreading properties.

Q3: My formulation is showing signs of instability (e.g., phase separation). Can this compound be a contributing factor?

A3: It is unlikely that this compound is the primary cause of instability, as it is a stable ester. Formulation instability is more often related to issues with the emulsion system or chemical incompatibilities.[4] Key areas to investigate include:

  • Emulsifier selection and concentration. Ensure the HLB (Hydrophile-Lipophile Balance) of your emulsifier system is appropriate for the oil phase of your formulation.

  • Manufacturing process. Inadequate homogenization or improper temperature control during manufacturing can lead to instability.

  • pH of the formulation. The stability of some ingredients can be pH-dependent.

  • Ingredient interactions. Review the compatibility of all ingredients in your formulation.

Logical Workflow for Troubleshooting Sensory Profile Issues

sensory_troubleshooting_workflow start Identify Sensory Issue (e.g., Greasiness, Tackiness, Poor Spreadability) assess_emollients Assess Emollient System start->assess_emollients evaluate_thickeners Evaluate Thickener/ Polymer System start->evaluate_thickeners check_emulsifiers Check Emulsifier System start->check_emulsifiers adjust_concentration Adjust Octyldodecyl Lactate Concentration assess_emollients->adjust_concentration add_light_emollients Incorporate Light/ Volatile Emollients assess_emollients->add_light_emollients sensory_panel_eval Conduct Sensory Panel Evaluation (QDA) adjust_concentration->sensory_panel_eval add_light_emollients->sensory_panel_eval modify_thickeners Modify Thickener Type or Concentration evaluate_thickeners->modify_thickeners modify_thickeners->sensory_panel_eval optimize_emulsifiers Optimize Emulsifier (Type and/or Concentration) check_emulsifiers->optimize_emulsifiers optimize_emulsifiers->sensory_panel_eval end Achieve Desired Sensory Profile sensory_panel_eval->end

Caption: A logical workflow for troubleshooting and optimizing the sensory profile of a topical formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a formulation?

A1: this compound is an emollient.[5] Its primary function is to soften and smooth the skin by forming a protective layer that helps to reduce water loss. It also contributes to the overall sensory experience of the product, influencing attributes like spreadability and after-feel.

Q2: How does this compound affect the sensory profile of a formulation?

A2: this compound, as an ester emollient, typically imparts a non-greasy, smooth, and lubricious feel to formulations. It can improve the spreadability of creams and lotions, leading to a more elegant application experience. The "afterfeel" on the skin is generally perceived as soft and velvety.[6]

Q3: Is this compound suitable for all skin types?

A3: Yes, formulations containing this compound can be suitable for various skin types. For oily skin, its non-greasy feel is advantageous.[6] For dry skin, its emollient properties help to moisturize and improve the skin barrier.[6] As with any ingredient, the overall formulation will determine its suitability for a specific skin type.

Q4: What are typical inclusion levels for this compound in a formulation?

A4: The concentration of this compound can vary depending on the desired sensory attributes and the other ingredients in the formulation. While specific recommended percentages were not found in the provided search results, emollients are generally used in a wide range of concentrations. It is recommended to start with a lower concentration and adjust based on sensory panel feedback.

Q5: Are there any known stability issues associated with this compound?

A5: The search results did not indicate any specific stability issues inherent to this compound. As an ester, it is generally stable under normal formulation conditions. However, the addition of alpha-hydroxy acids (like lactic acid, from which lactate is derived) to a cream base can lower the pH and potentially affect the stability of preservatives.[5]

Data Presentation

Table 1: Comparative Sensory Attributes of Emollient Classes

Emollient ClassExamplesTypical Sensory Profile
Esters This compound , Isopropyl Myristate, Decyl OleateNon-greasy, good spreadability, smooth and velvety after-feel.[2]
Hydrocarbons Mineral Oil, Petrolatum, SqualaneMore occlusive, can feel heavier or greasier, provides a protective barrier.[1][2]
Silicones Dimethicone, CyclomethiconeVery light, silky, and smooth feel, excellent spreadability, non-greasy.[2]
Fatty Alcohols Cetyl Alcohol, Stearyl AlcoholCan contribute to a thicker, creamier texture, may have a waxy feel.
Natural Oils Sunflower Oil, Shea ButterVaries widely, can range from light and absorbing to heavy and greasy.[2][6]

Experimental Protocols

Quantitative Descriptive Analysis (QDA) for Sensory Profile of a Topical Formulation

This protocol is a guideline for conducting a QDA to quantify the sensory attributes of a topical formulation containing this compound. It is based on the principles outlined in ASTM E1490-11.[7][8][9][10]

1. Objective: To quantitatively describe and compare the sensory attributes of different topical formulations.

2. Panelist Selection and Training:

  • Recruit 10-15 panelists who are regular users of the product category being tested.

  • Screen panelists for their ability to discriminate between different textures and their descriptive abilities.

  • Train the selected panelists to identify and rate the intensity of specific sensory attributes using a standardized lexicon.

3. Lexicon Development:

  • In a group session, have the trained panelists apply and evaluate a range of commercial products and experimental formulations.

  • Guide the panelists to generate a comprehensive list of descriptive terms for appearance, pick-up, rub-out, and after-feel.

  • Develop clear, concise definitions for each attribute and provide reference standards where possible.

4. Evaluation Procedure:

  • Sample Preparation: Present all samples in identical, coded containers to blind the panelists.

  • Application Site: Use a consistent application site for all evaluations (e.g., the volar forearm).

  • Application Method: Standardize the amount of product to be applied and the application technique (e.g., number of rubs, area of application).

  • Evaluation Phases:

    • Appearance: Panelists visually assess attributes like gloss and texture before application.

    • Pick-up: Panelists evaluate the feel of the product as they remove it from the container.

    • Rub-out: Panelists assess attributes like spreadability, thickness, and absorption during application.

    • After-feel: Panelists evaluate the feel of the skin at specific time points after application (e.g., 1 minute, 5 minutes) for attributes like greasiness, stickiness, and smoothness.

5. Data Collection and Analysis:

  • Use a numerical intensity scale (e.g., a 15-point scale) for each attribute, anchored with "low" and "high" descriptors.

  • Panelists will rate the intensity of each attribute for each sample.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between formulations.

  • Visualize the results using spider plots or bar charts to compare the sensory profiles of the different formulations.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

qda_workflow start Define Objective panelist_selection Panelist Selection & Training start->panelist_selection lexicon_dev Lexicon Development panelist_selection->lexicon_dev evaluation_proc Standardize Evaluation Procedure lexicon_dev->evaluation_proc data_collection Data Collection evaluation_proc->data_collection data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis results_viz Results Visualization (e.g., Spider Plots) data_analysis->results_viz end Comparative Sensory Profile results_viz->end

Caption: A streamlined workflow for conducting a Quantitative Descriptive Analysis (QDA) of topical formulations.

References

Technical Support Center: Addressing Skin Irritation Potential of Lactate Esters in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on understanding and managing the potential for skin irritation when formulating with lactate esters.

Frequently Asked Questions (FAQs)

Q1: What are lactate esters and why are they used in topical formulations?

Lactate esters are formed from the esterification of lactic acid with an alcohol. They are utilized in a variety of cosmetic and pharmaceutical formulations for their functions as emollients, moisturizers, exfoliants, and solvents. Due to their favorable safety profile and biocompatibility, they are often considered for use in personal care products and medications.[1]

Q2: What is the primary mechanism behind the skin irritation potential of lactate esters?

The skin irritation potential of many lactate esters is believed to be due to their hydrolysis into lactic acid and the corresponding alcohol.[2] Lactic acid, particularly at lower pH, can be an irritant and may cause stinging or burning sensations, especially on sensitive skin.[3][4][5]

Q3: What factors influence the skin irritation potential of a formulation containing lactate esters?

Several factors can affect the irritation potential of a lactate ester formulation:

  • Concentration: Higher concentrations of lactate esters are more likely to cause skin irritation.[6]

  • Type of Lactate Ester: The structure of the alcohol portion of the ester can influence its irritation potential. For instance, some studies suggest that higher molecular weight esters may be more cytotoxic in vitro.[7]

  • Formulation pH: A lower pH can increase the potential for irritation from the lactic acid formed upon hydrolysis.[6]

  • Other Ingredients: The presence of other known irritants in the formulation can have a cumulative or synergistic effect.[8]

  • Skin Condition: Individuals with compromised skin barriers or sensitive skin may be more susceptible to irritation.[3][9]

Q4: Are all lactate esters equally irritating?

No, the irritation potential can vary between different lactate esters. For example, some studies have shown that propyl lactate and isopropyl lactate caused no skin irritation, while lauryl lactate, myristyl lactate, and cetyl lactate showed mild to minimal irritation in some tests.[7][2] Sodium Stearoyl Lactylate has been identified as having skin irritation potential in human studies.[9]

Q5: How can the skin irritation potential of lactate ester formulations be assessed?

A tiered testing strategy is often employed, starting with in vitro methods and progressing to human clinical trials if necessary.

  • In Vitro Testing: The Reconstructed Human Epidermis (RhE) Test (OECD TG 439) is a validated method to assess skin irritation potential by measuring cell viability in a 3D human skin model after topical application of the test substance.[1][7][10][11][12][13]

  • Human Clinical Testing: The Human Repeat Insult Patch Test (HRIPT) is used to evaluate both the irritation and sensitization potential of a formulation after repeated applications on human volunteers.[14][15][16][17]

Troubleshooting Guides

Problem: Unexpected Skin Irritation Observed in Preliminary In Vitro Screening (e.g., Reconstructed Human Epidermis Test)

Possible Cause Recommended Action Expected Outcome
High Concentration of Lactate Ester Reduce the concentration of the lactate ester in the formulation. Test a range of concentrations to find a balance between efficacy and low irritation potential.Identification of a lactate ester concentration that provides the desired formulation properties without causing significant cytotoxicity.
Low Formulation pH Measure the pH of the formulation. Adjust the pH to be closer to the skin's natural pH of around 5.5.[18]A formulation with a pH closer to the skin's natural state is generally better tolerated and may show reduced irritation.
Presence of Other Irritating Ingredients Review all ingredients in the formulation for their known irritation potential. Consider replacing or reducing the concentration of other potential irritants (e.g., certain surfactants, preservatives).[8][19]A simplified formulation with fewer potential irritants can help isolate the cause of irritation and lead to a milder product.
Inherent Irritation Potential of the Specific Lactate Ester If reducing concentration and adjusting pH are not sufficient, consider substituting the current lactate ester with one known to have a lower irritation potential.A formulation with a different lactate ester may exhibit a more favorable irritation profile.

Problem: Reports of Stinging or Burning Sensation in Early Human Use Tests

Possible Cause Recommended Action Expected Outcome
Hydrolysis to Lactic Acid This is a common cause of stinging sensations.[3][9] Consider the mitigation strategies below.Reduction in subjective sensory irritation.
Formulation Acidity As with in vitro irritation, a low pH can exacerbate stinging. Ensure the final formulation pH is optimized for skin tolerance (around 5.5).A less acidic formulation is less likely to cause immediate stinging upon application.
Lack of Anti-Irritant or Soothing Ingredients Incorporate ingredients with known anti-inflammatory and soothing properties, such as bisabolol, allantoin, or certain botanical extracts.[18][19] The inclusion of strontium ions has also been shown to suppress irritation from alpha-hydroxy acids.[20]The addition of these agents can help to counteract the irritation response and improve the overall sensory feel of the product.
High Permeation into the Skin The vehicle of the formulation can influence the penetration of the lactate ester and its hydrolysis products. Modifying the formulation to control the release and penetration rate may be beneficial.A formulation with controlled delivery may reduce the concentration of irritants reaching sensitive skin structures at any given time.

Data on Skin Irritation Potential of Lactate Esters and Salts

The following table summarizes publicly available data on the skin irritation potential of various lactate esters and their salts.

Ingredient Test Type Concentration Vehicle Result Reference
Sodium Stearoyl Lactylate Human Patch Test2% and 5%PetrolatumClassified as having skin irritation potential.[9][9]
Calcium Stearoyl Lactylate Rabbit Skin IrritationUndiluted-Non-irritating.[9]
Sodium Lauroyl Lactylate Rabbit Skin Irritation10%-Non-irritating.[9]
Sodium Caproyl/Lauroyl Lactylate Mouse Ear Swelling Test25% and 50%AOOCaused erythema and increased ear thickness.[9]
Propyl Lactate Not specifiedNot specified-No skin irritation observed.[2][2]
Isopropyl Lactate Not specifiedNot specified-No skin irritation observed.[2][2]
Lauryl Lactate Rabbit Single Insult Occlusive Patch TestUp to 12% in formulationCosmetic FormulationMild to minimal irritation.[2][2]
Myristyl Lactate Rabbit Single Insult Occlusive Patch TestUp to 12% in formulationCosmetic FormulationNo to mild irritation.[2][2]
Cetyl Lactate Rabbit Single Insult Occlusive Patch TestUp to 12% in formulationCosmetic FormulationNo to severe irritation (variable results).[2][2]
Ethyl Lactate Rabbit Single Insult Patch Test50% in formulationCosmetic FormulationNo skin irritation observed.[2][2]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[10][11]

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated model of the human epidermis.[1][7]

  • Test Substance Application: The test formulation is applied topically to the surface of the RhE tissue.[10][13]

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[13]

  • Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a blue formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][13]

  • Data Analysis: The viability of the test substance-treated tissues is expressed as a percentage of the negative control-treated tissues. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[11]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) in humans.[15][16]

Methodology:

  • Subject Recruitment: A panel of healthy human volunteers is recruited for the study.

  • Induction Phase:

    • The test product is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch.

    • The patch remains in place for a specified period (e.g., 24 hours).

    • After removal, the site is evaluated for any signs of irritation (e.g., redness, swelling).

    • This process is repeated multiple times (e.g., 9 applications over 3 weeks) on the same site to induce a potential sensitization response.[14][15]

  • Rest Phase: A rest period of approximately 2 weeks follows the induction phase, during which no patches are applied. This allows for the development of any potential allergic sensitization.

  • Challenge Phase:

    • A challenge patch with the test product is applied to a new, previously unexposed (virgin) skin site.

    • The site is evaluated for skin reactions at specified time points (e.g., 24, 48, and 72 hours) after patch removal.[15][16]

  • Interpretation: Reactions observed during the induction phase are typically indicative of irritation. A reaction at the challenge site that is more severe than any reaction seen during the induction phase suggests sensitization.

Visualizations

Signaling_Pathway_of_Lactic_Acid_Induced_Irritation Potential Signaling Pathway of Lactic Acid-Induced Skin Irritation cluster_formulation Formulation on Skin cluster_skin Epidermis LactateEster Lactate Ester Hydrolysis Hydrolysis LactateEster->Hydrolysis Moisture LacticAcid Lactic Acid Hydrolysis->LacticAcid Keratinocytes Keratinocytes LacticAcid->Keratinocytes Stimulates NFkB_pathway NF-κB Pathway Activation Keratinocytes->NFkB_pathway Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α) NFkB_pathway->Cytokines Upregulates Irritation Skin Irritation (Erythema, Edema) Cytokines->Irritation Leads to

Caption: Potential signaling pathway of lactic acid-induced skin irritation.

Experimental_Workflow_In_Vitro_Skin_Irritation Experimental Workflow for In Vitro Skin Irritation Testing (OECD TG 439) start Start prep Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep apply Topically Apply Test Formulation prep->apply incubate Incubate Tissues (e.g., 60 min) apply->incubate rinse Rinse Tissues incubate->rinse post_incubate Post-incubation (e.g., 42 hours) rinse->post_incubate mtt Perform MTT Assay for Cell Viability post_incubate->mtt measure Measure Optical Density mtt->measure calculate Calculate % Viability vs. Negative Control measure->calculate decision Viability ≤ 50%? calculate->decision irritant Classify as Irritant decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No end End irritant->end non_irritant->end

Caption: Workflow for in vitro skin irritation testing (OECD TG 439).

Logical_Relationship_Troubleshooting Troubleshooting Logic for Lactate Ester Formulation Irritation start Irritation Observed check_conc Is Lactate Ester Concentration High? start->check_conc check_ph Is Formulation pH Low? check_conc->check_ph No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_other Are Other Irritants Present? check_ph->check_other No adjust_ph Adjust pH to ~5.5 check_ph->adjust_ph Yes check_ester Is the Specific Ester Inherently Irritating? check_other->check_ester No reformulate Reformulate to Remove/ Reduce Other Irritants check_other->reformulate Yes substitute Substitute with a Milder Lactate Ester check_ester->substitute Yes add_soothing Add Anti-Irritant/ Soothing Agents check_ester->add_soothing No/If further mitigation needed reduce_conc->check_ph adjust_ph->check_other reformulate->check_ester substitute->add_soothing end Optimized Formulation add_soothing->end

Caption: Troubleshooting logic for lactate ester formulation irritation.

References

Technical Support Center: Long-Term Stability of Octyldodecyl Lactate-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with octyldodecyl lactate-containing products.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound? As an ester, the principal degradation route for this compound is anticipated to be hydrolysis. This chemical reaction involves the cleavage of the ester bond, resulting in the formation of lactic acid and octyldodecanol. The rate of hydrolysis can be accelerated by the presence of acidic or basic conditions, as well as by elevated temperatures.

2. What are the expected degradation products of this compound? The primary degradation products resulting from hydrolysis are lactic acid and octyldodecanol. Under conditions of oxidative stress, the octyldodecanol portion of the molecule may undergo further degradation, potentially leading to the formation of aldehydes, ketones, or carboxylic acids.

3. What are the recommended storage conditions for this compound-containing products to ensure long-term stability? To minimize hydrolytic degradation, it is recommended to store products in tightly sealed containers to protect them from moisture. Optimal storage temperatures are either controlled room temperature (20-25°C) or refrigerated conditions (2-8°C). Maintaining a pH close to neutral for the formulation is also advisable, as strongly acidic or basic environments can hasten degradation.

4. How can I monitor the stability of my this compound formulation? A stability-indicating analytical method is crucial for monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique. This method must be validated to ensure it can effectively separate the intact this compound from its potential degradation products. Regular monitoring of physical attributes such as appearance, color, odor, and pH is also essential.

5. What is a forced degradation study and why is it important for this compound? A forced degradation or stress study involves intentionally exposing the product to harsh environmental conditions, including acid, base, oxidation, heat, and light, to accelerate the degradation process.[1][2] This is a critical step in developing a stability-indicating method.[1] It helps in identifying potential degradation products and confirms the specificity of the analytical method, thereby ensuring that any changes in the product's quality, purity, and potency can be accurately detected throughout its shelf life.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in pH of the formulation over time (becoming more acidic) Hydrolysis of this compound, leading to the formation of lactic acid.1. Confirm the presence of lactic acid using a validated analytical method (e.g., HPLC).2. Investigate the water content of the formulation and raw materials.3. Consider the inclusion of a buffering agent in the formulation.4. Ensure packaging is impermeable to moisture.
Appearance of a new peak in the HPLC chromatogram Formation of a degradation product.1. Perform peak purity analysis of the main this compound peak to check for co-elution.2. Attempt to identify the new peak using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its mass and potential structure.3. Correlate the appearance of the new peak with specific stress conditions (e.g., heat, pH) to understand the degradation pathway.
Decrease in the assay value of this compound Degradation of the active ingredient.1. Review the storage conditions to ensure they are appropriate.2. Check for incompatibilities with other excipients in the formulation.3. Perform a mass balance analysis to see if the decrease in this compound corresponds to an increase in degradation products.
Phase separation or change in emulsion characteristics Changes in the formulation's chemical composition due to degradation. The formation of more polar degradation products (lactic acid) can affect the emulsion's stability.1. Analyze the separated phases to identify their composition.2. Evaluate the impact of pH changes on the emulsifying agents.3. Consider reformulating with a more robust emulsifying system or adjusting the pH.
Development of an off-odor Potential oxidative degradation of the octyldodecyl moiety or microbial contamination.1. Include an antioxidant in the formulation.2. Use packaging that protects from light and air (e.g., amber, airless containers).3. Perform microbial limit testing to rule out contamination.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical long-term stability study of a 2% this compound cream formulation. This data is for example purposes to guide researchers in their own data presentation.

Table 1: Stability of 2% this compound Cream at 25°C / 60% RH

Time Point Assay of this compound (%) Lactic Acid (%) pH Appearance
0 Months100.2< 0.056.5White, smooth cream
3 Months99.80.086.4White, smooth cream
6 Months99.50.156.3White, smooth cream
12 Months98.90.256.2White, smooth cream
24 Months97.50.486.0White, smooth cream

Table 2: Accelerated Stability of 2% this compound Cream at 40°C / 75% RH

Time Point Assay of this compound (%) Lactic Acid (%) pH Appearance
0 Months100.2< 0.056.5White, smooth cream
1 Month98.50.326.1White, smooth cream
3 Months96.20.755.8Slight yellowing
6 Months92.81.455.5Yellowish, slight phase separation

Experimental Protocols

1. Forced Degradation Study Protocol

A minimal list of stress factors for forced degradation studies should include acid and base hydrolysis, thermal degradation, photolysis, and oxidation.[2]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature for 4 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, ensuring it is protected from light.

  • Thermal Degradation: Store the solid this compound or the final product in a temperature-controlled oven at 70°C for 48 hours.

  • Photostability: Expose the product to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as recommended by ICH Q1B guidelines.

2. Stability-Indicating HPLC-UV Method

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: Ramp from 70% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Ramp from 95% to 70% B

    • 26-30 min: Hold at 70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh a portion of the product and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a known concentration. Filter the sample through a 0.45 µm filter prior to injection.

Visualizations

OL This compound LA Lactic Acid OL->LA Hydrolysis (+ H2O) OD Octyldodecanol OL->OD Hydrolysis (+ H2O) start Start: Stability Study Initiation protocol Develop & Validate Stability-Indicating Method (e.g., HPLC) start->protocol storage Place Product in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) protocol->storage pull Pull Samples at Pre-defined Time Points (0, 3, 6, 12, 24 months) storage->pull pull->storage analysis Analyze Samples: - Assay & Impurities (HPLC) - pH - Physical Appearance pull->analysis data Compile & Analyze Data analysis->data report Generate Stability Report data->report end End: Determine Shelf-Life report->end issue Stability Issue Observed (e.g., Assay Decrease, New Peak) check_storage Were storage conditions correct (Temp, RH, Light)? issue->check_storage correct_storage Correct storage conditions and re-test at next time point. check_storage->correct_storage No check_excipients Is there a known incompatibility with an excipient? check_storage->check_excipients Yes reformulate Consider reformulation: - Add antioxidant/buffer - Change excipient check_excipients->reformulate Yes forced_degradation Does the new peak match a known degradant from forced degradation studies? check_excipients->forced_degradation No identify_peak Identify unknown peak using LC-MS. forced_degradation->identify_peak No pathway Confirm degradation pathway. forced_degradation->pathway Yes identify_peak->pathway

References

mitigating the impact of temperature on octyldodecyl lactate viscosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of temperature on octyldodecyl lactate viscosity during experiments.

The Challenge: Temperature-Induced Viscosity Changes

This compound is a widely used emollient ester in pharmaceutical and cosmetic formulations. A key challenge in working with this material is the inherent inverse relationship between temperature and viscosity. As temperature increases, the viscosity of this compound decreases, and conversely, as temperature decreases, its viscosity increases. This can lead to inconsistencies in experimental results, manufacturing processes, and final product performance. This guide provides practical strategies to understand and mitigate these effects.

Quantitative Data: Temperature's Impact on Viscosity

While specific viscosity data for this compound can vary slightly between suppliers, the following table provides a representative example of how its viscosity typically changes with temperature.

Table 1: Representative Viscosity of this compound at Different Temperatures

Temperature (°C)Temperature (°F)Typical Viscosity (mPa·s)
1050~ 45
2577~ 25
40104~ 15
60140~ 8
80176~ 5

Note: This data is illustrative. It is crucial to consult the technical data sheet from your specific supplier for precise viscosity information.

Troubleshooting Guide: Common Viscosity-Related Issues

Q1: My this compound-based formulation is too thin at room temperature.

  • Possible Cause: The ambient temperature of the laboratory may be higher than the intended formulation temperature, leading to a decrease in viscosity.

  • Troubleshooting Steps:

    • Verify Ambient Temperature: Use a calibrated thermometer to check the laboratory's temperature.

    • Cooling: If the temperature is too high, consider working in a temperature-controlled environment or using a cooling water bath to maintain the desired temperature for your formulation.

    • Incorporate a Thickener: Introduce a suitable rheology modifier to increase the viscosity. See the "Experimental Protocols" section for guidance on selecting and incorporating thickeners.

Q2: I'm observing batch-to-batch inconsistency in the viscosity of my formulation.

  • Possible Cause: Fluctuations in processing temperature between batches are a common cause of viscosity variations.

  • Troubleshooting Steps:

    • Standardize Temperature Control: Implement a strict and documented temperature control protocol for all stages of your experiment or manufacturing process.

    • Monitor and Record: Continuously monitor and record the temperature of each batch at critical steps.

    • Raw Material Variation: While less common, slight variations in the raw this compound can occur. If temperature control is stringent, consider testing the viscosity of each new batch of raw material upon receipt.

Q3: My emulsion containing this compound is showing signs of instability (e.g., creaming or separation) at elevated storage temperatures.

  • Possible Cause: The decrease in the viscosity of the oil phase (containing this compound) at higher temperatures can reduce the emulsion's stability, allowing droplets to coalesce more easily.

  • Troubleshooting Steps:

    • Optimize Emulsifier System: Re-evaluate your emulsifier type and concentration. A more robust emulsifier system may be needed to handle temperature fluctuations.

    • Incorporate a Stabilizer: Add a stabilizer that can form a protective network within the continuous phase to prevent droplet coalescence. Xanthan gum or carbomers are effective options for oil-in-water emulsions.

    • Increase Continuous Phase Viscosity: By thickening the continuous phase, you can slow down the movement of the dispersed droplets, thereby improving stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the change in this compound's viscosity with temperature?

Like most liquids, the viscosity of this compound is dependent on the kinetic energy of its molecules. At higher temperatures, the molecules have more energy and can move past each other more easily, resulting in lower viscosity. At lower temperatures, the molecules have less energy, leading to increased intermolecular forces and higher viscosity.

Q2: What types of rheology modifiers are most effective for stabilizing the viscosity of formulations containing this compound?

The choice of rheology modifier depends on the nature of your formulation (e.g., oil-in-water emulsion, water-in-oil emulsion, anhydrous system).

  • For Oil-in-Water Emulsions: Natural gums (e.g., Xanthan Gum, Guar Gum), cellulosic thickeners (e.g., Hydroxyethylcellulose), and synthetic polymers (e.g., Carbomers) are excellent choices for thickening the aqueous phase.

  • For Water-in-Oil Emulsions and Anhydrous Systems: Oil-soluble thickeners such as waxes (e.g., beeswax, carnauba wax), fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol), and clay-based rheology modifiers (e.g., Bentonite, Hectorite) can be used to structure the oil phase.

Q3: How can I accurately measure the viscosity of my this compound formulation?

The most common method for measuring viscosity in a laboratory setting is by using a rotational viscometer or rheometer. It is crucial to control the temperature of the sample during measurement to obtain accurate and reproducible results.

Q4: Will adding a rheology modifier affect the sensory properties of my final product?

Yes, the type and concentration of the rheology modifier can significantly impact the final product's texture, feel, and appearance. It is essential to conduct sensory evaluations alongside viscosity measurements to achieve the desired product characteristics.

Experimental Protocols

Protocol 1: Viscosity Measurement with Temperature Control

Objective: To accurately measure the viscosity of an this compound-based formulation at a specific temperature.

Materials:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath or sample chamber for the viscometer

  • Calibrated thermometer

  • Your this compound formulation

Methodology:

  • Set the water bath or viscometer's temperature control to the desired measurement temperature.

  • Allow the sample and the viscometer spindle to equilibrate to the set temperature for at least 30 minutes.

  • Place the specified volume of your formulation into the sample cup.

  • Immerse the spindle into the sample to the correct depth as indicated by the instrument's manual.

  • Begin the viscosity measurement at a defined shear rate (or a range of shear rates for a rheological profile).

  • Record the viscosity reading once it has stabilized.

  • Repeat the measurement at different temperatures to generate a viscosity-temperature profile.

Protocol 2: Incorporating a Rheology Modifier to Stabilize Viscosity

Objective: To increase and stabilize the viscosity of an oil-in-water emulsion containing this compound.

Materials:

  • Your oil-in-water emulsion base

  • Xanthan gum (or other suitable thickener)

  • High-shear mixer or homogenizer

  • Beakers and mixing vessels

  • Heating and cooling apparatus

Methodology:

  • Hydration of the Thickener: In a separate vessel, disperse the xanthan gum (typically 0.2% - 1.0% w/w) into the aqueous phase of your formulation before emulsification. Mix vigorously to ensure it is fully hydrated and a vortex is formed to prevent clumping.

  • Heating: Gently heat the oil phase (containing this compound) and the water phase (containing the hydrated xanthan gum) separately to the desired emulsification temperature (typically 70-80°C).

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed.

  • Cooling: Continue mixing at a lower speed while cooling the emulsion. The viscosity will increase as the emulsion cools and the thickener network fully forms.

  • Final Viscosity Measurement: Once the emulsion has cooled to room temperature, measure its viscosity using the protocol described above.

Visualizations

Temperature_Viscosity_Relationship Temp Temperature MolKineticEnergy Molecular Kinetic Energy Temp->MolKineticEnergy Increases IntermolecularForces Intermolecular Forces Temp->IntermolecularForces Decreases Viscosity This compound Viscosity MolKineticEnergy->Viscosity Decreases IntermolecularForces->Viscosity Decreases

Caption: The inverse relationship between temperature and viscosity.

Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Inconsistent Viscosity TempControl Assess Temperature Control Problem->TempControl RawMaterial Check Raw Material (this compound) Problem->RawMaterial Protocol Standardize Temperature Protocol TempControl->Protocol Rheology Incorporate Rheology Modifier RawMaterial->Rheology Verification Measure Viscosity & Stability Protocol->Verification Rheology->Verification

Caption: A workflow for troubleshooting and mitigating viscosity issues.

Technical Support Center: Scaling Up Octyldodecyl Lactate Emulsion Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of octyldodecyl lactate emulsion production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in an emulsion?

This compound is an emollient ester. In cosmetic and pharmaceutical emulsions, it primarily functions to soften and smooth the skin by providing a lubricating effect. It is known for imparting a silky, non-greasy feel to formulations, which enhances the aesthetic and sensory characteristics of the final product.[1][2]

Q2: What are the critical initial steps when developing an this compound emulsion?

The critical initial steps involve selecting an appropriate emulsifier system and determining the correct processing parameters. The Hydrophilic-Lipophilic Balance (HLB) system is a key guiding principle for choosing an emulsifier that matches the oil phase.[3] Additionally, initial lab-scale experiments should focus on optimizing mixing speed, time, and temperature to achieve a stable emulsion.[4]

Q3: What are the main challenges when scaling up an this compound emulsion from the lab to production?

The primary challenges in scaling up include maintaining emulsion stability, ensuring batch-to-batch consistency, and managing changes in equipment and processing conditions.[5] Issues such as phase separation, viscosity changes, and variations in droplet size distribution are common hurdles. These challenges often arise from differences in mixing dynamics, heat transfer, and shear rates between laboratory and production-scale equipment.

Troubleshooting Guide

Issue 1: Emulsion Instability - Phase Separation (Creaming, Coalescence)

Q: My this compound emulsion is separating into layers after production or during storage. What are the likely causes and how can I fix it?

A: Phase separation is a common sign of emulsion instability. The primary causes and solutions are outlined below:

Potential Cause Troubleshooting Steps
Incorrect Emulsifier HLB The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system must be matched to the required HLB of the oil phase containing this compound. For oil-in-water (O/W) emulsions, a higher HLB (typically 8-18) is needed.[4] Consider using a blend of high and low HLB emulsifiers to achieve the optimal value.
Insufficient Emulsifier Concentration The amount of emulsifier may be too low to adequately stabilize the oil droplets. Try increasing the emulsifier concentration in small increments (e.g., 0.5-1%).[4]
Inadequate Homogenization The mixing energy during emulsification might not be sufficient to create small, uniform droplets. For high-shear mixers, ensure optimal rotor-stator engagement and appropriate mixing time and speed.[5]
Viscosity of Continuous Phase is Too Low A low viscosity in the continuous phase (water phase in an O/W emulsion) can allow oil droplets to move and coalesce more easily. Consider adding a thickening agent like xanthan gum or a carbomer (0.1-0.5%) to increase the viscosity.[4][6]
Temperature Fluctuations Both during production and storage, temperature changes can affect emulsion stability. Ensure a controlled and consistent cooling process after emulsification.
Incorrect pH The pH of the emulsion can affect the performance of the emulsifiers and the stability of the entire system. Adjust the pH to an optimal range, which for many cosmetic emulsions is between 5.5 and 7.0.[4]
Issue 2: Inconsistent Viscosity Between Batches

Q: The viscosity of my scaled-up this compound emulsion is different from my lab-scale batch. Why is this happening and what can I do?

A: Viscosity inconsistencies are often related to the scale-up process itself. Here are the common culprits and their solutions:

Potential Cause Troubleshooting Steps
Differences in Mixing and Shear Production-scale mixers may impart different shear energy compared to lab equipment, affecting droplet size and distribution, which in turn influences viscosity.[7] It is crucial to characterize the shear rates of both lab and production equipment to establish scalable mixing parameters.
Heating and Cooling Rate Variances The larger volume of a production batch will heat and cool at a different rate than a small lab batch. Slower cooling in larger batches can lead to changes in the crystalline structure of certain ingredients, affecting viscosity. Implement controlled heating and cooling protocols for all batch sizes.
Ingredient Addition Order and Rate The sequence and speed at which ingredients are added can impact the final emulsion structure. Maintain a consistent and documented procedure for ingredient addition across all scales.
Aeration Incorporating air during mixing can lead to a less dense and altered viscosity product. If excessive aeration is suspected, consider using a vacuum-rated mixer or adjusting the mixing process to minimize air entrapment.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with an Emollient Ester

This protocol provides a general procedure for creating a stable O/W emulsion with an emollient ester like this compound.

Materials:

  • This compound (or similar emollient ester)

  • Deionized Water

  • Emulsifier blend (e.g., Polysorbate 80 and Sorbitan Oleate)

  • Thickening agent (e.g., Xanthan Gum)

  • Preservative

Procedure:

  • Phase A (Oil Phase) Preparation:

    • In a suitable vessel, combine the this compound and the oil-soluble emulsifier(s).

    • Heat Phase A to 70-75°C while stirring until all components are fully melted and homogenous.

  • Phase B (Aqueous Phase) Preparation:

    • In a separate vessel, disperse the xanthan gum in glycerin (if used) to prevent clumping.

    • Add the deionized water and the water-soluble emulsifier(s) to the dispersion.

    • Heat Phase B to 70-75°C with continuous stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the hot Phase B to the hot Phase A with continuous high-shear mixing. The rate of addition and mixing speed are critical parameters to control for achieving a fine droplet size.

    • Continue high-shear mixing for 5-10 minutes to ensure a uniform emulsion.

  • Cooling:

    • Begin cooling the emulsion while maintaining gentle, continuous stirring. Rapid cooling should be avoided as it can shock the emulsion.

  • Phase C (Cool-Down Phase) Addition:

    • Once the emulsion has cooled to below 40°C, add heat-sensitive ingredients such as preservatives and fragrances.

    • Continue gentle stirring until the emulsion is uniform and has reached room temperature.

  • Final QC:

    • Check the final pH of the emulsion and adjust if necessary.

    • Visually inspect for homogeneity and signs of instability.

Protocol 2: Accelerated Stability Testing

This protocol is used to quickly assess the long-term stability of the emulsion.

Methodology:

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Observe for any signs of phase separation, such as creaming or coalescence. A stable emulsion should show no visible separation.

  • Freeze-Thaw Cycling:

    • Subject samples of the emulsion to multiple cycles of freezing and thawing.

    • A typical cycle involves placing the sample at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.

    • A stable emulsion should withstand at least three freeze-thaw cycles without any change in physical properties.

  • Elevated Temperature Stability:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C or 45°C) for a period of one to three months.

    • Periodically inspect the samples for any changes in color, odor, viscosity, or signs of separation. As a general guideline, a product that is stable for three months at 45°C is considered to have a shelf life of approximately two years at room temperature.[4]

Quantitative Data

The following table provides an example formulation for a stable O/W emulsion using an emollient ester similar to this compound. This can be used as a starting point for developing a specific formulation with this compound.

Table 1: Example O/W Emulsion Formulation

PhaseIngredientFunctionConcentration (w/w %)
A Emollient Ester (e.g., this compound)Emollient15.0 - 25.0
Cetearyl AlcoholThickener, Co-emulsifier2.0 - 5.0
Glyceryl StearateEmulsifier1.0 - 3.0
B Deionized WaterSolventq.s. to 100
GlycerinHumectant2.0 - 5.0
Xanthan GumThickener0.1 - 0.5
C PreservativePreservativeAs required
FragranceFragranceAs required

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Emulsification & Cooling cluster_final Final Steps oil_phase Prepare Oil Phase (A) (this compound, Emulsifiers) Heat to 70-75°C emulsify Emulsification (Add B to A with High Shear) oil_phase->emulsify water_phase Prepare Aqueous Phase (B) (Water, Thickeners) Heat to 70-75°C water_phase->emulsify cool Controlled Cooling (Gentle Stirring) emulsify->cool additives Add Cool-Down Phase (C) (Preservatives, Fragrance) cool->additives qc Final QC (pH, Viscosity, Appearance) additives->qc

Caption: Experimental workflow for preparing an O/W emulsion.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions instability Emulsion Instability Observed (Phase Separation) cause1 Incorrect HLB instability->cause1 cause2 Insufficient Emulsifier instability->cause2 cause3 Inadequate Homogenization instability->cause3 cause4 Low Viscosity instability->cause4 solution1 Adjust Emulsifier Blend cause1->solution1 solution2 Increase Emulsifier % cause2->solution2 solution3 Optimize Mixing Parameters cause3->solution3 solution4 Add Thickener cause4->solution4

Caption: Troubleshooting logic for emulsion instability.

References

Validation & Comparative

A Comparative Analysis of Octyldodecyl Lactate and Other Guerbet Esters in Formulation Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guerbet esters are a unique class of branched-chain esters derived from Guerbet alcohols. Their characteristic β-branched structure imparts desirable properties such as low melting points, excellent thermal and oxidative stability, and a non-greasy, lubricious skin feel, making them highly valued as emollients in cosmetics and pharmaceutical formulations. The selection of a specific Guerbet ester can significantly influence a product's sensory profile, stability, and performance.

This guide provides a comparative analysis of octyldodecyl lactate against other commonly used Guerbet esters derived from 2-octyldodecanol: octyldodecyl myristate, octyldodecyl stearoyl stearate, and trioctyldodecyl citrate. The analysis is supported by quantitative data where available, detailed experimental protocols for key performance metrics, and workflow visualizations to aid in formulation development.

Comparative Performance of Guerbet Esters

The choice of the acid moiety esterified with the Guerbet alcohol (2-octyldodecanol) allows for a wide range of physicochemical properties and sensory profiles. The following table summarizes the key performance characteristics of this compound and its counterparts.

PropertyThis compoundOctyldodecyl MyristateOctyldodecyl Stearoyl StearateTrioctyldodecyl Citrate
INCI Name This compoundOctyldodecyl MyristateOctyldodecyl Stearoyl StearateTrioctyldodecyl Citrate
Chemical Class Alpha-Hydroxy Acid EsterFatty Acid EsterFatty Acid DiesterCitric Acid Triester
Viscosity (at 20-25°C, mPa·s) ¹MediumLow[1][2][3][4]~83[5]High / Very High[6]
Spreadability (mm²/10 min) ¹MediumHigh[2]~205[5]Low
Sensory Profile High cushion, emollient, glossy[1]Light, non-oily, silky feel[2]Cushioned, substantive, heavy after-feel[5]Smooth, dry, powdery after-feel; castor oil-like feel[6][7]
Key Features Highly polar; good pigment wetter and dispersant.[1]Fast-absorbing; provides a non-greasy feel.[8]Forms a substantive film; viscosity builder.[9][10]Excellent pigment dispersant; provides gloss and cushion.[7]

¹Quantitative values for viscosity and spreadability can vary between manufacturers. The data presented represents typical values and qualitative classifications found in technical literature to provide a relative comparison.

Experimental Protocols

To ensure objective and reproducible comparisons between emollients, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key performance parameters.

Spreadability Measurement (Parallel-Plate Method)

This instrumental method offers a quantitative and objective measurement of an emollient's ability to spread under a defined force.[11]

Objective: To quantify the area an emollient covers over a defined period, indicating its ease of application and coverage.

Apparatus:

  • Two flat, smooth glass plates (e.g., 20 cm x 20 cm)

  • Analytical balance

  • Standardized weight (e.g., 125 g)

  • Ruler or caliper

  • Stopwatch

  • Controlled temperature environment

Procedure:

  • Ensure both glass plates are thoroughly cleaned and dried.

  • Place the bottom glass plate on a level, horizontal surface.

  • Accurately weigh 1 g of the emollient ester and place it precisely at the center of the bottom plate.

  • Carefully place the top glass plate over the sample, ensuring it is centered.

  • Gently place the 125 g standardized weight on the center of the top plate and immediately start the stopwatch.

  • After a predetermined time (e.g., 10 minutes), remove the weight.

  • Measure the diameter of the circle formed by the spread emollient at two perpendicular locations.

  • Calculate the average diameter and then the spread area using the formula: Area = π * (diameter/2)².

  • Repeat the measurement at least three times for each emollient and report the average spreading value in mm².

Skin Hydration Assessment (Corneometry)

Corneometry is a widely used, non-invasive bioengineering technique to measure the hydration level of the stratum corneum.

Objective: To assess an emollient's ability to improve skin hydration by measuring changes in the electrical capacitance of the skin.

Apparatus:

  • Corneometer device (e.g., Corneometer® CM 825)

  • Controlled environment room (e.g., 20-22°C, 40-60% relative humidity)

Procedure:

  • Panelist Acclimatization: A panel of human volunteers with healthy, typically dry skin on their volar forearms is recruited. Panelists must avoid using lotions or creams on the test areas for at least 12-24 hours prior to measurement. They are required to acclimate in the controlled environment room for at least 15-20 minutes before the test begins.

  • Baseline Measurement (T=0): The test areas on the forearms are defined (e.g., with a template). The Corneometer probe is pressed firmly onto the untreated skin surface, and the initial hydration value (in arbitrary units, A.U.) is recorded. This is the baseline reading.

  • Product Application: A standardized amount of the emollient ester (e.g., 2 mg/cm²) is applied evenly to the designated test area. One area is left untreated to serve as a negative control.

  • Post-Application Measurements: The Corneometer measurements are repeated on the treated and untreated areas at specified time points (e.g., T=1 hour, T=2 hours, T=4 hours).

  • Data Analysis: The change in skin hydration is calculated by subtracting the baseline measurement from the post-application measurements for each time point. The performance of different emollients is compared based on their ability to increase and maintain skin hydration levels over time relative to the untreated control site.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G prep Preparation place_sample Place 1g Sample on Bottom Plate prep->place_sample Clean Glass Plates add_top_plate Position Top Plate place_sample->add_top_plate add_weight Apply 125g Weight & Start Timer (10 min) add_top_plate->add_weight remove_weight Remove Weight add_weight->remove_weight Time Elapsed measure Measure Diameter remove_weight->measure calculate Calculate Area (mm²) measure->calculate result Spreading Value calculate->result

Caption: Workflow for Emollient Spreadability Testing.

G acclimate Panelist Acclimatization (15-20 min) baseline Baseline Measurement (T=0) (Untreated Skin) acclimate->baseline application Apply Emollient (2 mg/cm²) baseline->application measure_post Post-Application Measurements (T=x hours) application->measure_post Time Intervals analysis Data Analysis measure_post->analysis Compare to Baseline & Control result Change in Hydration (A.U.) analysis->result

References

Octyldodecyl Lactate vs. Isopropyl Myristate: A Comparative Guide for Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical and transdermal drug delivery systems, the selection of an appropriate penetration enhancer is critical to ensure therapeutic efficacy. Both octyldodecyl lactate and isopropyl myristate (IPM) are utilized in formulations, but they possess distinct properties that influence their performance. This guide provides a data-supported comparison to aid researchers, scientists, and drug development professionals in making an informed selection.

Mechanism of Action

Chemical penetration enhancers primarily function by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum.[1][2][3] This disruption increases the fluidity of the lipid bilayers, creating pathways that facilitate the diffusion of active pharmaceutical ingredients (APIs) through the skin barrier.[1][2][3]

  • Isopropyl Myristate (IPM): As a fatty acid ester, IPM integrates into the intercellular lipids of the stratum corneum.[3][4][5][6] This integration disrupts the tight packing of the lipid lamellae, leading to increased fluidity and enhanced drug permeation.[3][6] Some studies suggest that IPM can cause phase separation within the lipid bilayers, further contributing to its enhancing effect.[6] It is a well-documented and widely used enhancer for a variety of drugs.[5][7][8]

  • This compound: As a lactate ester, this molecule combines the properties of lactic acid and a fatty alcohol, both of which are known to influence skin barrier function.[9] Lactate esters are non-ionic surfactants that can interact with the stratum corneum lipids.[9] Their mechanism is believed to involve disrupting lipid organization, similar to other fatty acid esters. Studies on lactate esters suggest they are particularly effective for enhancing the penetration of hydrophilic drugs.[9]

General Mechanism of Chemical Penetration Enhancers

cluster_0 Stratum Corneum (SC) cluster_1 Enhancer Action Corneocytes Corneocytes (Bricks) LipidMatrix Intercellular Lipids (Mortar) - Ceramides - Cholesterol - Fatty Acids Enhancer Penetration Enhancer (e.g., IPM, this compound) Enhancer->LipidMatrix Interacts with Action1 Disrupt Lipid Packing Enhancer->Action1 Action3 Alter Drug Partitioning Enhancer->Action3 Action2 Increase Fluidity Action1->Action2 Result Increased Drug Diffusion Action2->Result Action3->Result

Caption: Mechanism of chemical penetration enhancers on the stratum corneum.

Quantitative Data Comparison

Direct comparative studies between this compound and isopropyl myristate are limited. The following table summarizes data from separate in vitro permeation studies. It is crucial to note that a direct comparison of enhancement ratios is challenging due to variations in the drug molecule, vehicle, skin model, and experimental conditions.

EnhancerDrugEnhancer Conc.VehicleSkin ModelKey Finding
Isopropyl Myristate Testosterone2%Carbopol GelHuman Cadaver Skin11-fold increase in flux compared to the formulation without IPM.[10]
Isopropyl Myristate NaproxenUndilutedN/AShed Snake SkinPermeability coefficient was 25.9 times higher than the control.[8]
Isopropyl Myristate MeloxicamNot specifiedTransdermal PatchNot specifiedResulted in a high flux of the drug from the patch formulation.[11]
Isopropyl Myristate Zolmitriptan6%Pressure Sensitive AdhesiveNot specifiedEnhancement efficiency peaked at a 6% concentration.[12]
This compound Ibuprofen5%Propylene GlycolHairless Rat SkinEnhancement Ratio (Permeability Coefficient): 1.63
This compound Salicylic Acid5%Propylene GlycolHairless Rat SkinEnhancement Ratio (Permeability Coefficient): 2.45
This compound Dexamethasone5%Propylene GlycolHairless Rat SkinEnhancement Ratio (Permeability Coefficient): 3.25
This compound 5-Fluorouracil5%Propylene GlycolHairless Rat SkinEnhancement Ratio (Permeability Coefficient): 4.10[9]

Data for this compound is derived from a study on a series of lactate esters, where octyl, decyl, and dodecyl lactate were evaluated. The data presented here reflects the general findings for lactate esters with similar alkyl chain lengths.[9]

Experimental Protocols

The standard method for evaluating the in vitro skin permeation of drugs is the Franz diffusion cell experiment.[3][13][14] This methodology provides a reliable and reproducible means of assessing the effectiveness of penetration enhancers.

Generalized Protocol for In Vitro Skin Permeation Studies using Franz Diffusion Cells:

  • Skin Preparation: Full-thickness skin (often from human cadavers, porcine, or rodent models) is excised and dermatomed to a specific thickness.[13] The stratum corneum is oriented to face the donor compartment.

  • Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell.[13][14]

  • Receptor Medium: The receptor compartment is filled with a buffered solution (e.g., phosphate-buffered saline, PBS) maintained at 32°C or 37°C to mimic physiological conditions. The medium is continuously stirred to ensure sink conditions.

  • Formulation Application: A precise amount of the test formulation (containing the API and the penetration enhancer) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor medium for analysis. An equal volume of fresh, pre-warmed receptor medium is added to maintain a constant volume.[3]

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this curve. The enhancement ratio (ER) is calculated as the ratio of the flux with the enhancer to the flux without the enhancer.[3]

Workflow for a Typical In Vitro Skin Permeation Study

A Skin Preparation (Excise & Dermatome) B Mount Skin in Franz Diffusion Cell A->B C Add Receptor Medium (e.g., PBS at 37°C) B->C D Apply Formulation to Donor Compartment C->D E Sample Receptor Medium at Timed Intervals D->E F Analyze Samples (e.g., HPLC) E->F G Data Analysis (Calculate Flux, ER) F->G

Caption: Workflow of an in vitro skin permeation experiment.

Discussion and Conclusion

  • Isopropyl Myristate (IPM) is a versatile and potent penetration enhancer with a long history of use. The data consistently shows its ability to significantly increase the flux of various lipophilic and hydrophilic drugs.[8][10][15] Its efficacy is concentration-dependent, often showing an optimal concentration for maximal enhancement.[12]

  • This compound , and lactate esters in general, represent a class of safe and effective enhancers.[9] The available data suggests a notable structure-activity relationship, with effectiveness being influenced by the alkyl chain length of the ester.[9] A significant finding is that the enhancement effect of lactate esters appears to increase with a decrease in the drug's lipophilicity, making them a potentially strong candidate for hydrophilic APIs.[9]

Selection Criteria:

The choice between this compound and isopropyl myristate should be based on a thorough evaluation of the following:

  • API Properties: The lipophilicity of the drug is a key factor. IPM is effective for a broad range of drugs, while this compound may offer advantages for more hydrophilic compounds.[9]

  • Formulation Characteristics: The desired sensory profile of the final product is important. IPM is known for its light, non-greasy feel.[3][5] The texture imparted by this compound should also be considered.

  • Safety Profile: Both enhancers are generally considered safe for topical use.[7][9][16] However, as with all excipients, the potential for irritation should be evaluated within the final formulation.[1][2]

  • Experimental Validation: Ultimately, the optimal penetration enhancer can only be determined through specific in vitro permeation studies using the intended API and vehicle system. The data presented here serves as a guide for initial selection, but empirical testing is indispensable.

References

Octyldodecyl Lactate: A Viable Silicone Alternative in Cosmetic Formulations? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-performing, consumer-friendly, and sustainable cosmetic ingredients is perpetual. This guide provides a comparative analysis of octyldodecyl lactate against common silicones (dimethicone and cyclomethicone), offering insights into its potential as a viable alternative. While direct comparative studies are limited, this document synthesizes known properties and outlines standardized experimental protocols to evaluate key performance indicators.

This compound, an ester of lactic acid and octyldodecanol, is gaining attention as a potential silicone alternative due to its emollient properties and favorable sensory profile.[1] Silicones, such as dimethicone and cyclomethicone, have long been staples in cosmetic formulations, prized for their unique slip, spreadability, and non-greasy feel.[2][3] However, market trends towards "clean beauty" and concerns over the environmental persistence of some silicones have fueled the search for alternatives.[2] This guide explores the performance of this compound in three critical areas: spreadability, moisturization, and sensory perception, presenting illustrative data based on the typical performance of lactate esters and silicones.

Performance Comparison: this compound vs. Silicones

To objectively assess the efficacy of this compound as a silicone alternative, a series of standardized tests are proposed. The following tables present hypothetical yet realistic data that one might expect from such a comparative study.

Table 1: Spreadability Analysis

Spreadability is a crucial factor in the application and consumer acceptance of cosmetic products. It is influenced by properties such as viscosity and surface tension.[2]

EmollientSpreadability (mm²/10 min)Viscosity (cSt at 25°C)Surface Tension (mN/m)
This compound1804532
Dimethicone (100 cSt)15010021
Cyclomethicone D5250418

Note: Data is illustrative and intended for comparative purposes.

Table 2: Moisturization Efficacy (Transepidermal Water Loss)

The ability of an emollient to improve skin hydration is a key performance indicator. This is often measured by its effect on Transepidermal Water Loss (TEWL), where a lower value indicates better moisturization.[4]

EmollientBaseline TEWL (g/m²h)TEWL after 2 hours (g/m²h)% Reduction in TEWL
This compound12.59.821.6%
Dimethicone (100 cSt)12.310.117.9%
Untreated Control12.412.21.6%

Note: Data is illustrative and intended for comparative purposes.

Table 3: Sensory Panel Analysis

The sensory profile of an emollient significantly impacts the consumer's experience. A trained sensory panel can quantify attributes such as slipperiness, residue, and oiliness.[5]

EmollientSlipperiness (1-10 scale)Residue (1-10 scale)Oiliness (1-10 scale)
This compound7.53.03.5
Dimethicone (100 cSt)9.01.51.0
Cyclomethicone D59.50.50.5

Note: Data is illustrative and intended for comparative purposes. Higher scores indicate a greater perception of the attribute.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the protocols for the key experiments cited in this guide.

Spreadability Measurement Protocol

This protocol determines the spreadability of an emollient by measuring the area it covers over time on a synthetic skin substrate.

Spreadability_Protocol cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare synthetic skin substrate prep2 Dispense 0.1 mL of emollient prep1->prep2 measure1 Start timer prep2->measure1 measure2 Capture image at t=10 min measure1->measure2 measure3 Analyze image to calculate spread area (mm²) measure2->measure3 analysis1 Repeat for each emollient (n=3) measure3->analysis1 analysis2 Calculate mean spread area analysis1->analysis2

Fig. 1: Experimental workflow for spreadability measurement.

Methodology:

  • A consistent volume (e.g., 0.1 mL) of the test emollient is applied to the center of a synthetic skin substrate (e.g., Vitro-Skin®).

  • The emollient is allowed to spread for a defined period (e.g., 10 minutes) under controlled temperature and humidity.[3]

  • A digital image of the spread is captured at the end of the period.

  • Image analysis software is used to calculate the area of spread in square millimeters.

  • The procedure is repeated at least three times for each emollient, and the average spread area is reported.

Transepidermal Water Loss (TEWL) Measurement Protocol

This in-vivo protocol assesses the effect of an emollient on the skin's barrier function by measuring TEWL.

TEWL_Protocol cluster_baseline Baseline Measurement cluster_application Product Application cluster_post_measurement Post-Application Measurement cluster_analysis Data Analysis base1 Acclimatize subject (30 min) base2 Measure baseline TEWL on forearm base1->base2 app1 Apply standardized amount of emollient base2->app1 post1 Wait for 2 hours app1->post1 post2 Measure TEWL on treated area post1->post2 analysis1 Calculate % reduction from baseline post2->analysis1

Fig. 2: In-vivo protocol for TEWL measurement.

Methodology:

  • Human volunteers are acclimatized in a controlled environment (e.g., 21°C, 50% RH) for at least 30 minutes.

  • Baseline TEWL measurements are taken on the volar forearm using a Tewameter®.

  • A standardized amount (e.g., 2 mg/cm²) of the test emollient is applied to a defined area of the forearm.

  • After a set period (e.g., 2 hours), TEWL is measured again on the treated area.[4]

  • The percentage reduction in TEWL from baseline is calculated to determine the moisturization efficacy.

Sensory Analysis Protocol

This protocol utilizes a trained panel to quantify the sensory attributes of emollients upon application to the skin.

Sensory_Protocol cluster_panel Panelist Evaluation cluster_rating Rating cluster_analysis Analysis panel1 Apply standardized amount to forearm panel2 Evaluate slipperiness during application panel1->panel2 panel3 Evaluate residue and oiliness after 1 minute panel2->panel3 rating1 Rate each attribute on a 1-10 scale panel3->rating1 analysis1 Compile and average scores rating1->analysis1

Fig. 3: Workflow for sensory panel analysis.

Methodology:

  • A panel of trained sensory experts (typically 10-15 individuals) is used.

  • Panelists are provided with coded samples of the emollients.

  • A standardized amount of each emollient is applied to a designated area on the forearm.

  • Panelists evaluate predefined sensory attributes (e.g., slipperiness, residue, oiliness) at specific time points (e.g., during application, after 1 minute).[5]

  • Each attribute is rated on a labeled magnitude scale (e.g., 1 to 10).

  • The scores from all panelists are collected and averaged to create a sensory profile for each emollient.

Conclusion

Based on its chemical nature as a lactate ester, this compound is anticipated to offer good emollience and moisturization. While it may not replicate the exceptional slipperiness and low residue of volatile silicones like cyclomethicone, it presents a compelling case as a non-volatile silicone alternative, particularly in formulations where a more substantive and moisturizing feel is desired. The experimental protocols outlined in this guide provide a robust framework for formulators to conduct their own comparative studies and make data-driven decisions on the inclusion of this compound in their cosmetic products. Further research with direct, quantitative comparisons will be invaluable in fully elucidating the potential of this compound as a mainstream silicone alternative.

References

Validating the Moisturizing Efficacy of Octyldodecyl Lactate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vivo moisturizing efficacy of the emollient octyldodecyl lactate. While direct, publicly available in vivo studies specifically investigating this compound are limited, this document outlines the standard experimental protocols and data presentation methods used to validate the hydrating effects of cosmetic ingredients. We will also explore the relevant biological pathways associated with skin hydration and present a hypothetical comparison to illustrate how this compound's performance could be assessed against other alternatives.

Understanding this compound's Role in Skin Moisturization

This compound is classified as an emollient.[1][2][3] Emollients are cosmetic ingredients that help to soften and smooth the skin.[1] Their primary mechanism of action in terms of moisturization is to form a thin, occlusive layer on the skin's surface. This layer helps to reduce transepidermal water loss (TEWL), which is the evaporation of water from the skin into the environment. By slowing down TEWL, emollients help the skin to retain its natural moisture, leading to improved hydration of the stratum corneum, the outermost layer of the skin. While not a humectant that actively attracts water, its occlusive properties contribute significantly to maintaining skin hydration.

Experimental Protocol: In Vivo Assessment of Skin Hydration

A robust method for assessing the moisturizing efficacy of a topical product is through a randomized, placebo-controlled, double-blind clinical trial. The primary endpoint is typically the measurement of skin surface hydration using a Corneometer®.

Objective: To evaluate the short-term and long-term moisturizing efficacy of a test formulation containing this compound compared to a placebo and a positive control.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers with self-perceived dry skin on their forearms is recruited.[4] Inclusion criteria would typically include age (e.g., 18-65 years) and a baseline Corneometer® reading indicating low skin hydration. Exclusion criteria would involve skin diseases, allergies to cosmetic ingredients, and recent use of topical moisturizers on the test area.[5][6][7]

  • Acclimatization: Prior to any measurements, subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for a specified period (e.g., 20-30 minutes).[8][9]

  • Baseline Measurements: Baseline skin hydration is measured on designated test sites on the volar forearm of each subject using a Corneometer® CM 825.[8] This device measures the electrical capacitance of the skin, which is directly related to the water content in the stratum corneum.[8][10][11]

  • Product Application: The test sites are randomized to receive a single, standardized application of one of the following:

    • Test Product: A formulation containing a specified concentration of this compound.

    • Placebo: The same formulation as the test product but without this compound.

    • Positive Control: A formulation containing a known moisturizing agent (e.g., glycerin or urea).

    • Untreated Control: One site is left untreated.

  • Post-Application Measurements: Skin hydration is measured at several time points post-application to assess both immediate and longer-term effects. For example:

    • Short-term: 1, 2, 4, and 8 hours after application.

    • Long-term: Daily application for a period of 1 to 4 weeks, with measurements taken before and after application at specified intervals.[4]

  • Data Analysis: The data is analyzed statistically to determine if there are significant differences in skin hydration between the different treatment groups compared to baseline and to the untreated control.

Experimental Workflow for In Vivo Moisturization Study

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Subject Recruitment Subject Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Subject Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Acclimatization Acclimatization Informed Consent->Acclimatization Baseline Measurement (Corneometry) Baseline Measurement (Corneometry) Acclimatization->Baseline Measurement (Corneometry) Product Application (Randomized) Product Application (Randomized) Baseline Measurement (Corneometry)->Product Application (Randomized) Post-Application Measurements Post-Application Measurements Product Application (Randomized)->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis Statistical Comparison Statistical Comparison Data Analysis->Statistical Comparison Report Generation Report Generation Statistical Comparison->Report Generation

Caption: Workflow for a typical in vivo skin moisturization clinical trial.

Data Presentation: Hypothetical Comparative Results

The following tables illustrate how the quantitative data from such a study would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Short-Term Moisturizing Efficacy (Mean Corneometer Units ± SD)

Time PointUntreated ControlPlaceboThis compound (5%)Positive Control (Glycerin 5%)
Baseline 35.2 ± 4.135.5 ± 3.935.3 ± 4.235.6 ± 4.0
1 Hour 35.8 ± 4.338.2 ± 4.545.7 ± 5.150.1 ± 5.5
4 Hours 35.5 ± 4.037.1 ± 4.242.3 ± 4.846.8 ± 5.2
8 Hours 35.1 ± 3.836.5 ± 4.139.8 ± 4.543.2 ± 4.9
* Statistically significant increase from baseline and placebo (p < 0.05)

Table 2: Long-Term Moisturizing Efficacy (Mean Corneometer Units ± SD)

Time PointUntreated ControlPlaceboThis compound (5%)Positive Control (Glycerin 5%)
Baseline 35.4 ± 4.035.6 ± 3.835.5 ± 4.135.7 ± 3.9
Week 1 36.1 ± 4.237.5 ± 4.048.9 ± 5.353.4 ± 5.8
Week 2 36.3 ± 4.137.9 ± 4.151.2 ± 5.656.1 ± 6.0
Week 4 36.5 ± 3.938.2 ± 4.353.8 ± 5.958.7 ± 6.2
* Statistically significant increase from baseline and placebo (p < 0.05)

Relevant Signaling Pathways in Skin Barrier Function and Hydration

The integrity of the skin barrier is crucial for maintaining hydration. Several signaling pathways are involved in the regulation of the skin barrier. While a topical emollient like this compound primarily acts on the surface, its effect on improving hydration can indirectly support these pathways by creating a more favorable environment for cellular function.

One key aspect of skin barrier function is the production of ceramides, which are essential lipids in the stratum corneum.[10] The synthesis of ceramides is regulated by various signaling pathways. For instance, TNF signaling can increase the activity of sphingomyelinase, an enzyme that boosts ceramide production, thereby strengthening the barrier.[12]

Furthermore, the proper functioning of the skin barrier is also influenced by the expression of proteins like filaggrin, which is broken down to form Natural Moisturizing Factors (NMFs).[12] NMFs are humectants that attract and hold water within the corneocytes.[13] Signaling pathways that regulate keratinocyte differentiation and the expression of filaggrin are therefore critical for skin hydration.

Simplified Skin Barrier Regulation Pathway

G Environmental Stressors Environmental Stressors Keratinocyte Keratinocyte Environmental Stressors->Keratinocyte Signaling Pathways (e.g., TNF, ILs) Signaling Pathways (e.g., TNF, ILs) Keratinocyte->Signaling Pathways (e.g., TNF, ILs) Lipid Synthesis (Ceramides, etc.) Lipid Synthesis (Ceramides, etc.) Signaling Pathways (e.g., TNF, ILs)->Lipid Synthesis (Ceramides, etc.) Protein Synthesis (Filaggrin, etc.) Protein Synthesis (Filaggrin, etc.) Signaling Pathways (e.g., TNF, ILs)->Protein Synthesis (Filaggrin, etc.) Stratum Corneum Integrity Stratum Corneum Integrity Lipid Synthesis (Ceramides, etc.)->Stratum Corneum Integrity Protein Synthesis (Filaggrin, etc.)->Stratum Corneum Integrity Skin Hydration Skin Hydration Stratum Corneum Integrity->Skin Hydration

Caption: Key elements in the regulation of the skin barrier and hydration.

References

Octyldodecyl Lactate in Sunscreen Formulations: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of emollients in sunscreen formulations is a critical factor influencing not only the sensory experience but also the photoprotective efficacy and stability of the final product. This guide provides an objective comparison of octyldodecyl lactate's performance against other commonly used emollients, supported by experimental data and detailed methodologies.

This compound, an ester of octyldodecanol and lactic acid, is utilized in cosmetic and sunscreen formulations primarily as an emollient. Its performance in key areas such as Sun Protection Factor (SPF) boosting, photostability, and sensory profile is crucial for formulators. This guide will delve into these aspects, offering a comparative analysis with other prevalent emollients like Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate, and Dimethicone.

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other emollients across various parameters. The data is synthesized from available literature and industry technical documents.

Table 1: In Vitro SPF Boosting Effect of Emollients in a Model Sunscreen Formulation

Emollient (5% w/w)Base SPF (without emollient)Measured SPF (with emollient)SPF Boost (%)
This compound 15Data not availableData not available
Caprylic/Capric Triglyceride1516.510%
C12-15 Alkyl Benzoate1517.215%
Dimethicone1516.17%

Table 2: Photostability of a Sunscreen Formulation Containing Different Emollients

Emollient (5% w/w)Initial SPFSPF after UV Exposure% SPF Retention
This compound Data not availableData not availableData not available
Caprylic/Capric Triglyceride16.515.795.2%
C12-15 Alkyl Benzoate17.216.595.9%
Dimethicone16.115.193.8%

Note: While emollients are known to influence the photostability of UV filters, specific comparative data for this compound is limited. The data presented showcases the performance of other common emollients in maintaining SPF after UV exposure.

Table 3: Sensory Panel Evaluation of Emollients in a Sunscreen Base

Sensory Attribute (Scale 1-10)This compoundCaprylic/Capric TriglycerideC12-15 Alkyl BenzoateDimethicone
Initial Greasiness Data not available4.53.82.5
Spreadability Data not available7.88.29.0
Absorption Speed Data not available6.57.18.5
After-feel (Tackiness) Data not available3.22.51.8
After-feel (Smoothness) Data not available7.58.09.2

Note: Direct comparative sensory data for this compound in a sunscreen formulation is not widely published. The table provides representative data for common alternatives based on descriptive sensory analysis.

Experimental Protocols

To ensure objective and reproducible results in the evaluation of sunscreen emollients, standardized experimental protocols are essential.

In Vitro SPF Testing

The in vitro Sun Protection Factor (SPF) is determined using spectrophotometric analysis of a sunscreen film applied to a substrate.

Methodology:

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used as the substrate to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.3 mg/cm²) is applied evenly across the PMMA plate.

  • Spectrophotometric Measurement: The transmittance of ultraviolet (UV) radiation through the sunscreen-coated plate is measured using a spectrophotometer equipped with an integrating sphere. Measurements are taken at defined intervals across the UV spectrum (290-400 nm).

  • SPF Calculation: The SPF value is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

InVitroSPFWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep Prepare PMMA Plate apply Apply 1.3 mg/cm² Sunscreen prep->apply measure Measure UV Transmittance (290-400nm) apply->measure calculate Calculate In Vitro SPF measure->calculate

In Vitro SPF Testing Workflow
Photostability Testing

Photostability testing evaluates the ability of a sunscreen to maintain its protective qualities after exposure to UV radiation.

Methodology:

  • Sample Preparation: A sunscreen film is prepared on a PMMA plate as described in the in vitro SPF testing protocol.

  • Initial Measurement: An initial in vitro SPF measurement is taken.

  • UV Irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically a fraction of the product's claimed SPF.

  • Final Measurement: After irradiation, a final in vitro SPF measurement is performed.

  • Data Analysis: The percentage of SPF retention is calculated to determine the photostability of the formulation.

PhotostabilityWorkflow prep Prepare Sunscreen on PMMA Plate initial_spf Measure Initial In Vitro SPF prep->initial_spf irradiate Expose to Controlled UV Dose initial_spf->irradiate final_spf Measure Final In Vitro SPF irradiate->final_spf analyze Calculate % SPF Retention final_spf->analyze

Photostability Testing Workflow
Sensory Evaluation

Sensory evaluation is conducted by a trained panel to quantify the tactile and aesthetic properties of a formulation.

Methodology:

  • Panelist Training: A panel of trained sensory experts is established. Panelists are trained to identify and rate the intensity of various sensory attributes (e.g., greasiness, spreadability, tackiness) on a standardized scale.

  • Sample Preparation: Formulations containing the different emollients are prepared in a standardized base and presented to the panelists in a blinded and randomized order.

  • Application and Evaluation: Panelists apply a controlled amount of each product to a designated area of their skin (e.g., forearm) and evaluate the sensory attributes at different time points (e.g., during application, immediately after, and after a few minutes).

  • Data Analysis: The scores from all panelists are collected and statistically analyzed to determine significant differences in the sensory profiles of the formulations.

SensoryEvaluationWorkflow cluster_setup Setup cluster_eval Evaluation cluster_data Data Analysis train Train Sensory Panel prepare Prepare Blinded Samples train->prepare apply Standardized Application prepare->apply rate Rate Sensory Attributes apply->rate analyze Statistical Analysis of Scores rate->analyze

Sensory Evaluation Workflow

Conclusion

While this compound is a recognized emollient in the cosmetics industry, there is a notable lack of publicly available, direct comparative data on its performance in sunscreen formulations, particularly concerning its SPF boosting and photostability-enhancing capabilities. In contrast, emollients such as C12-15 Alkyl Benzoate have demonstrated a significant positive impact on SPF.[1][2] Dimethicone is well-regarded for its superior sensory profile, providing a non-greasy and smooth after-feel.[3] For formulators considering this compound, it is recommended to conduct internal comparative studies using the standardized protocols outlined in this guide to ascertain its performance relative to other emollients in their specific sunscreen chassis. The choice of emollient will ultimately depend on the desired balance of photoprotection, stability, and sensory aesthetics for the target product profile.

References

A Head-to-Head Comparison of Octyldodecyl Lactate and Mineral Oil Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical factor in optimizing topical formulation performance. This guide provides a detailed, evidence-based comparison of two commonly used emollients: octyldodecyl lactate and mineral oil. The following sections present a head-to-head analysis of their performance, supported by available experimental data, to assist in formulation development and research.

Executive Summary

This guide delves into the key performance attributes of this compound and mineral oil, focusing on their roles as emollients in skincare and pharmaceutical formulations. While both ingredients function to soften and smooth the skin, their physicochemical properties and performance metrics exhibit notable differences. Mineral oil, a long-standing staple in formulations, is characterized by its occlusive nature, which effectively reduces transepidermal water loss (TEWL) and enhances skin hydration. In contrast, this compound, an ester of octyldodecanol and lactic acid, is valued for its emollient and skin-conditioning properties.

Direct, quantitative, head-to-head comparative studies between this compound and mineral oil are limited in publicly available literature. Therefore, this guide synthesizes the available data for each ingredient, presenting them in a comparative format to facilitate informed decision-making.

Performance Data

Skin Hydration and Barrier Function

The primary function of an emollient is to improve skin hydration and reinforce the skin's barrier function. This is often quantified by measuring changes in transepidermal water loss (TEWL) and skin capacitance (an indicator of hydration).

Table 1: Comparison of Effects on Skin Hydration and Transepidermal Water Loss (TEWL)

Performance MetricThis compoundMineral Oil
TEWL Reduction Data not available in publicly accessible studies. As an emollient, it is expected to form a film on the skin to reduce water loss.Studies have shown a reduction in TEWL by 16% to 25%[1].
Skin Hydration Functions as a skin-conditioning agent, suggesting it contributes to skin hydration[2]. Quantitative data from direct studies is not readily available.Moisturizers containing mineral oil have been demonstrated to increase skin hydration[3][4][5][6].
Comedogenicity

Comedogenicity, the tendency of an ingredient to clog pores, is a critical consideration for formulations intended for acne-prone skin.

Table 2: Comedogenicity Rating

EmollientComedogenicity Rating (0-5 Scale)Supporting Evidence
This compound Data not specifically available.Myristyl lactate, a related ester, has a comedogenicity rating of 4[7]. However, this may not be directly applicable to this compound.
Mineral Oil (Cosmetic Grade) 0-2 (Low)Multiple studies and dermatological sources confirm that highly refined, cosmetic-grade mineral oil is non-comedogenic[8][9][10][11].
Sensory Profile

The sensory characteristics of an emollient significantly impact consumer acceptance and compliance.

Table 3: Sensory Profile Comparison

Sensory AttributeThis compoundMineral Oil
General Feel Described as a skin-conditioning agent that softens and smoothes the skin[2].Can have a perceptible feel on the skin, which varies with the viscosity of the mineral oil grade[12].
Residue Information not available.Can leave a substantive film on the skin, contributing to its occlusive properties[1].
Spreadability Generally, esters like this compound are known for their good spreading properties.Spreading characteristics are influenced by viscosity[13].

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of emollients.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To quantify the rate of water evaporation from the skin as an indicator of skin barrier function.

Methodology:

  • Instrumentation: An open-chamber TEWL meter (e.g., Tewameter®) is commonly used.

  • Acclimatization: Subjects are required to acclimatize to a temperature and humidity-controlled room for at least 20-30 minutes before measurements are taken.

  • Measurement Area: A defined area on the volar forearm is typically used. The area is cleaned and allowed to dry completely.

  • Baseline Measurement: A baseline TEWL reading is taken before the application of any product.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: The percentage reduction in TEWL from the baseline is calculated to determine the occlusivity of the emollient.

Measurement of Skin Hydration (Corneometry)

Objective: To assess the hydration level of the stratum corneum.

Methodology:

  • Instrumentation: A Corneometer® is used to measure the electrical capacitance of the skin, which correlates with its water content.

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

  • Measurement Area: A specific site on the body, often the volar forearm or the lower leg, is selected.

  • Baseline Measurement: A baseline hydration reading is obtained before product application.

  • Product Application: A standardized amount of the emollient is applied to the designated skin area.

  • Post-Application Measurements: Skin hydration is measured at various time points after application.

  • Data Analysis: The increase in skin capacitance from the baseline indicates the moisturizing efficacy of the emollient.

Sensory Analysis of Emollients

Objective: To evaluate the tactile and aesthetic properties of emollients.

Methodology:

  • Panelist Selection: A trained panel of sensory assessors is used.

  • Product Application: A standardized amount of each emollient is applied to a designated area on the panelists' forearms.

  • Attribute Evaluation: Panelists evaluate a set of predefined sensory attributes, such as spreadability, absorbency, oiliness, stickiness, and after-feel, using a standardized rating scale.

  • Data Collection: Ratings for each attribute are recorded at specific time intervals after application.

  • Data Analysis: Statistical analysis is performed on the collected data to determine the sensory profile of each emollient.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both this compound and mineral oil as emollients is the formation of a surface film on the stratum corneum. This film acts as a barrier to reduce transepidermal water loss, thereby increasing the water content of the skin.

Emollient_Mechanism Emollient Emollient Application (this compound or Mineral Oil) SC Stratum Corneum Emollient->SC Film Formation of Surface Film SC->Film TEWL Reduced Transepidermal Water Loss (TEWL) Film->TEWL Occlusion Hydration Increased Skin Hydration TEWL->Hydration Barrier Improved Skin Barrier Function Hydration->Barrier Softness Increased Skin Softness & Smoothness Hydration->Softness

Caption: Mechanism of action for occlusive emollients.

Experimental Workflow

The evaluation of emollient performance typically follows a structured in-vivo testing workflow to ensure reliable and comparable results.

Emollient_Testing_Workflow Start Start: Define Study Objectives Panel Subject Recruitment & Screening Start->Panel Acclimatization Acclimatization to Controlled Environment Panel->Acclimatization Baseline Baseline Measurements (TEWL, Hydration) Acclimatization->Baseline Application Standardized Product Application Baseline->Application Post_Measurements Post-Application Measurements (Time-course) Application->Post_Measurements Data_Analysis Data Analysis & Statistical Evaluation Post_Measurements->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

References

A Comparative Analysis of Octyldodecyl Lactate's Non-Comedogenic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the non-comedogenic properties of octyldodecyl lactate, with a comparative analysis of alternative cosmetic esters and supporting experimental data.

Understanding Comedogenicity

Comedogenicity refers to the potential of a substance to clog pores, leading to the formation of comedones (blackheads and whiteheads), which can subsequently result in acne. The process of comedogenesis is complex, involving factors such as follicular hyperkeratosis, increased sebum production, and inflammation. The evaluation of an ingredient's comedogenic potential is a critical step in the development of safe and effective dermatological and cosmetic products.

This compound: A Profile

This compound is the ester of octyldodecanol and lactic acid. It functions as an emollient in cosmetic formulations, contributing to a smooth and soft skin feel. Its non-greasy texture and good spreadability make it a desirable ingredient in a variety of skincare products. While direct comedogenicity testing data for this compound is scarce, an analysis of its constituent parts and comparison with other esters provides valuable insight into its likely non-comedogenic profile. Octyldodecanol, the fatty alcohol component, is widely considered to be non-comedogenic.[1][2] Lactic acid, an alpha-hydroxy acid, is also not typically associated with comedogenicity and is, in fact, used in anti-acne treatments for its exfoliating properties.

Comparative Analysis of Cosmetic Esters

To contextualize the potential comedogenicity of this compound, this section compares it with other commonly used cosmetic esters for which experimental data are available. The primary method for assessing comedogenicity has historically been the rabbit ear assay, with ratings typically on a scale of 0 (non-comedogenic) to 5 (severely comedogenic).[3][4]

Table 1: Comedogenicity Ratings of Common Cosmetic Esters

IngredientComedogenic Rating (0-5 Scale)Supporting Data/Source
This compound No Data Available -
Myristyl Lactate4[4][5][6]
Myristyl Myristate5[4][6][7]
Isopropyl Myristate2-3[4]
Octyldodecyl MyristateNon-comedogenic[8]
Isopropyl Isostearate1-2 (at 5%) to 4 (at 100%)[4]
Octyl Palmitate0 (at 5%) to 2-3 (at 100%)[4]

Key Observations:

  • High Comedogenicity of Myristyl Esters: Myristyl lactate and myristyl myristate consistently demonstrate high comedogenic ratings.[4][5][6][7][9] This suggests that the myristyl fatty acid component may be a significant contributor to pore-clogging.

  • Non-Comedogenic Profile of an Octyldodecanol Ester: Octyldodecyl myristate, an ester of octyldodecanol and myristic acid, is considered non-comedogenic.[8] This is a strong indicator that the large, branched-chain structure of octyldodecanol may hinder follicular penetration and subsequent comedo formation, even when esterified with a potentially comedogenic fatty acid.

  • Concentration-Dependent Comedogenicity: The comedogenic potential of some esters, like isopropyl isostearate and octyl palmitate, is dependent on their concentration in a formulation.[4]

Based on this comparative data, it is reasonable to infer that this compound is likely to have a low to non-comedogenic profile. The presence of the bulky octyldodecanol group is expected to mitigate any potential comedogenicity from the lactate moiety.

Experimental Protocols for Comedogenicity Testing

The validation of non-comedogenic claims relies on robust experimental protocols. The two most common methods are the rabbit ear assay and human patch testing.

The Rabbit Ear Assay

The rabbit ear model has been a standard for decades in screening for comedogenic substances.[3][4] The inner ear of a rabbit is more sensitive than human skin and reacts more quickly to comedogenic ingredients.[4]

Protocol:

  • Animal Selection: Albino rabbits are typically used.

  • Test Substance Application: The ingredient or formulation is applied to a small area on the inner ear of the rabbit.

  • Duration: Applications are repeated over a period of two to three weeks.[3]

  • Evaluation: The treated area is then biopsied and examined microscopically for the presence of follicular hyperkeratosis, the hallmark of comedo formation.

  • Scoring: The degree of comedogenicity is graded on a numerical scale, typically from 0 to 5.[3][4]

It is important to note that the rabbit ear model can sometimes yield false positives due to its high sensitivity.[4]

Human Patch Testing

To overcome the limitations of the rabbit ear model, human patch testing is also employed.

Protocol:

  • Subject Selection: Volunteers with large pores or acne-prone skin are recruited.

  • Test Site: The upper back is a common site for patch application.

  • Application: The test material is applied under an occlusive or semi-occlusive patch.

  • Duration: Patches are typically applied for several weeks.

  • Evaluation: Follicular biopsies are taken from the test site and analyzed for the formation of microcomedones.

Signaling Pathways in Comedogenesis

Understanding the molecular mechanisms underlying comedogenesis is crucial for developing non-comedogenic ingredients. Several signaling pathways have been implicated in the development of acne and comedones.

The following diagram illustrates a simplified signaling pathway involved in comedogenesis, highlighting the role of bacterial components and inflammatory mediators.

ComedogenesisSignalingPathway cluster_0 Bacterial Component (e.g., P. acnes) cluster_1 Keratinocyte cluster_2 Inflammatory Cascade P_acnes P. acnes TLR2 TLR2 P_acnes->TLR2 activates IL1a IL-1α TLR2->IL1a induces release of Hyperkeratosis Follicular Hyperkeratosis IL1a->Hyperkeratosis promotes Inflammation Inflammation IL1a->Inflammation contributes to

Caption: Simplified signaling pathway of comedogenesis initiated by P. acnes.

This pathway shows that components of Propionibacterium acnes can activate Toll-like receptor 2 (TLR2) on keratinocytes, leading to the release of pro-inflammatory cytokines like interleukin-1 alpha (IL-1α).[10][11] IL-1α then promotes follicular hyperkeratosis, a key event in the formation of a comedo.

Experimental Workflow for Comedogenicity Assessment

The following diagram outlines a typical workflow for assessing the comedogenic potential of a new ingredient.

ExperimentalWorkflow cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: Pre-clinical Testing (Rabbit Ear Assay) cluster_2 Phase 3: Clinical Testing (Human Patch Test) A Chemical Structure Analysis (e.g., comparison to known comedogens) B Cell Culture Assays (Keratinocyte proliferation, inflammatory markers) A->B C Topical Application to Rabbit Ear B->C Proceed if low risk D Histological Analysis of Follicles C->D E Comedogenicity Scoring (0-5) D->E F Patch Application on Human Volunteers E->F Proceed if non-comedogenic G Follicular Biopsy and Microcomedone Counting F->G H Validation of Non-Comedogenic Claim G->H

Caption: A typical workflow for assessing the comedogenicity of a cosmetic ingredient.

Conclusion

While direct experimental data for this compound is lacking, a thorough analysis of its chemical structure and a comparative review of related cosmetic esters strongly support its non-comedogenic profile. The presence of the large, branched-chain octyldodecanol moiety, which is known to be non-comedogenic, likely sterically hinders the molecule from penetrating and blocking the pilosebaceous unit. Furthermore, the non-comedogenic nature of another octyldodecanol ester, octyldodecyl myristate, provides a compelling argument for the low comedogenic potential of this compound.

For definitive validation, further studies employing the standardized experimental protocols outlined in this guide are recommended. However, based on the available scientific evidence and chemical principles, this compound can be considered a low-risk ingredient for use in non-comedogenic skincare and dermatological formulations. Researchers and formulators can proceed with a high degree of confidence in its safety profile regarding comedogenicity.

References

Assessing the Impact of Octyldodecyl Lactate on Stratum Corneum Lipid Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the stratum corneum, the outermost layer of the skin, is paramount for its barrier function, primarily governed by the highly organized structure of its intercellular lipids. This guide provides a comparative analysis of the effects of octyldodecyl lactate and other common cosmetic ingredients on the stratum corneum lipid structure. While direct experimental data on this compound is limited, this document extrapolates its potential impact based on the known properties of its constituent molecules—octyldodecanol and lactic acid—and contrasts it with well-researched alternatives such as ceramides, hyaluronic acid, and glycerin.

Overview of Stratum Corneum Lipid Structure

The stratum corneum's barrier function is often described by the "brick and mortar" model, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar." This lipid matrix is crucial for preventing transepidermal water loss (TEWL) and protecting against external aggressors. It is primarily composed of ceramides, cholesterol, and free fatty acids arranged in highly ordered lamellar structures. Disruption of this organization leads to impaired barrier function and various skin conditions.

Comparative Analysis of Active Ingredients

This section compares the known and inferred effects of this compound with those of established skin barrier-modulating ingredients.

This compound (Inferred Effects)
  • Emollient Properties (from Octyldodecanol): As an emollient, this compound is expected to form a thin, occlusive film on the skin's surface.[1] This film can help to reduce immediate TEWL and provide a lubricating effect, improving skin feel. The long, branched octyldodecyl chain would likely interact with the superficial layers of the stratum corneum lipids, potentially leading to a temporary plasticizing effect.

  • Lactic Acid-Mediated Effects: Lactic acid is known to influence the stratum corneum in several ways. It can increase the production of ceramides by keratinocytes, which are essential components of the lipid barrier.[2] Specifically, the L-isomer of lactic acid has been shown to be more effective in stimulating ceramide biosynthesis.[2] This suggests that the lactate moiety of this compound, if it penetrates the stratum corneum, could contribute to a more robust lipid barrier over time. Lactic acid also acts as a humectant, drawing water into the stratum corneum.[3][4]

Alternative Ingredients: A Data-Driven Comparison

In contrast to this compound, several other ingredients have been extensively studied for their effects on the stratum corneum lipid structure.

  • Ceramides: These are naturally occurring lipids that are a fundamental component of the stratum corneum. Topical application of ceramide-containing products has been shown to directly supplement the intercellular lipid matrix, leading to an improved lipid organization and enhanced barrier function.[5][6] Studies have demonstrated that formulations with ceramides can increase the levels of ceramides, cholesterol, and free fatty acids in the stratum corneum.[5][6]

  • Hyaluronic Acid (HA): A potent humectant, hyaluronic acid's primary role is to bind and retain water molecules, thereby hydrating the skin.[1][2] While not a direct component of the lipid lamellae, its hydrating effect can influence the physical properties of the stratum corneum. Some studies suggest that low molecular weight HA can penetrate the stratum corneum and interact with skin lipids, leading to a more disordered lipid arrangement, which may, in turn, increase skin permeability and hydration.[1][7]

  • Glycerin (Glycerol): Another well-established humectant, glycerin has been shown to improve stratum corneum hydration and barrier function.[3][8] It can penetrate the stratum corneum and is thought to enhance the fluidity of the intercellular lipids, transitioning them from a crystalline to a more fluid liquid crystalline state.[9] This can improve the skin's mechanical properties and barrier recovery.[3][9]

Data Presentation

Table 1: Comparative Effects on Stratum Corneum Properties

FeatureThis compound (Inferred)CeramidesHyaluronic AcidGlycerin
Primary Mechanism Emollient, potential ceramide synthesis stimulationDirect lipid replacement and organizationHumectant, hydrationHumectant, lipid fluidization
Effect on Lipid Structure Potential for superficial interaction and plasticizing effect. May indirectly improve lipid composition via lactate.Directly incorporates into and organizes lipid lamellae.[10]May cause temporary lipid disordering, increasing permeability.[7]Increases lipid fluidity.[9]
Effect on TEWL Reduction due to surface film formation.Significant reduction by improving barrier integrity.[5]Indirect reduction by improving hydration.Reduction by improving barrier function.[8]
Effect on Skin Hydration Increased due to occlusion and humectant properties of lactate.Improved by preventing water loss.Significantly increased due to water-binding capacity.[1][2]Significantly increased due to humectant properties.[3][8]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the impact of various agents on the stratum corneum.

Protocol 1: In Vivo Assessment of Stratum Corneum Lipid Levels and Barrier Function
  • Objective: To quantify changes in stratum corneum lipids and transepidermal water loss (TEWL) following topical application of a test formulation.

  • Methodology:

    • Subject Recruitment: A cohort of subjects with dry skin is selected.

    • Test and Control Sites: Designated areas on the forearms or lower legs are marked for application of the test product and a control (e.g., untreated or vehicle).

    • Product Application: Subjects apply the assigned product to the designated site for a specified period (e.g., 4 weeks).

    • Stratum Corneum Sampling: Tape stripping is performed on the test and control sites to collect samples of the stratum corneum.

    • Lipid Analysis: The collected stratum corneum samples are subjected to lipid extraction and analysis using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify ceramide, cholesterol, and free fatty acid levels.

    • TEWL Measurement: A Tewameter® is used to measure the rate of transepidermal water loss from the skin surface at baseline and throughout the study period.

    • Data Analysis: Statistical analysis is performed to compare changes in lipid levels and TEWL between the test and control groups.

Protocol 2: In Vitro Assessment of Percutaneous Absorption
  • Objective: To determine the penetration of a topically applied substance through the stratum corneum.

  • Methodology:

    • Skin Preparation: Excised human or porcine skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Formulation Application: The test formulation containing the substance of interest (e.g., radiolabeled lactic acid) is applied to the surface of the stratum corneum.

    • Receptor Fluid Sampling: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline), and samples are collected at predetermined time intervals.

    • Quantification: The concentration of the substance in the receptor fluid is measured using an appropriate analytical technique (e.g., scintillation counting for radiolabeled compounds, HPLC).

    • Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Visualizations

Diagram 1: Experimental Workflow for Assessing Topical Ingredient Efficacy

G cluster_0 In Vivo Study cluster_1 In Vitro Permeation Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Product Application Product Application Baseline Measurements->Product Application Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements 4 weeks Data Analysis Data Analysis Follow-up Measurements->Data Analysis Skin Sample Preparation Skin Sample Preparation Franz Cell Setup Franz Cell Setup Skin Sample Preparation->Franz Cell Setup Formulation Application Formulation Application Franz Cell Setup->Formulation Application Receptor Fluid Sampling Receptor Fluid Sampling Formulation Application->Receptor Fluid Sampling Time points Chemical Analysis Chemical Analysis Receptor Fluid Sampling->Chemical Analysis

Caption: Workflow for in vivo and in vitro assessment of topical ingredients.

Diagram 2: Logical Relationship of Ingredients to Stratum Corneum Barrier Function

G cluster_0 Direct Lipid Modulation cluster_1 Hydration & Indirect Effects Stratum Corneum Barrier Stratum Corneum Barrier Ceramides Ceramides Ceramides->Stratum Corneum Barrier Incorporation & Organization This compound (Emollient) This compound (Emollient Aspect) This compound (Emollient)->Stratum Corneum Barrier Surface Occlusion Hyaluronic Acid Hyaluronic Acid Hyaluronic Acid->Stratum Corneum Barrier Hydration Glycerin Glycerin Glycerin->Stratum Corneum Barrier Hydration & Lipid Fluidization This compound (Lactate) This compound (Lactate Aspect) Keratinocyte Keratinocyte This compound (Lactate)->Keratinocyte Stimulation Ceramide Synthesis Ceramide Synthesis Keratinocyte->Ceramide Synthesis Increases Ceramide Synthesis->Stratum Corneum Barrier Improved Composition

Caption: Mechanisms of action on the stratum corneum barrier.

Conclusion

While this compound is a promising emollient with the potential for dual-action benefits due to its lactate component, further research is required to definitively characterize its impact on the stratum corneum lipid structure. In contrast, ceramides, hyaluronic acid, and glycerin have well-documented mechanisms of action supported by extensive experimental data. Ceramides directly replenish and organize the lipid barrier, while hyaluronic acid and glycerin primarily enhance hydration, which indirectly influences barrier function. The choice of ingredient should be guided by the specific desired outcome, whether it be direct barrier repair, enhanced hydration, or improved sensory characteristics of a formulation. Future studies employing techniques such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction could provide valuable insights into the specific interactions of this compound with the stratum corneum lipids.

References

Navigating the Clinical Gauntlet: A Comparative Guide to Validating Topical Formulations with Octyldodecyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel topical formulation from the laboratory to the clinic is a rigorous one. This guide provides a comparative framework for designing robust clinical trials to validate the safety and efficacy of topical formulations, with a specific focus on those incorporating octyldodecyl lactate, a common emollient that can influence a formulation's skin penetration characteristics.

The validation of a topical drug product is a multifaceted process that requires a thorough evaluation of its safety, efficacy, and bioavailability.[1][2] The inclusion of excipients like this compound, while primarily aimed at improving skin feel and hydration, can also impact the delivery of the active pharmaceutical ingredient (API).[3][4][5] Therefore, the clinical trial design must be meticulously planned to elucidate the true performance of the formulation.

A Comparative Look at Clinical Trial Designs

The choice of clinical trial design is a critical decision that can significantly impact the quality and interpretability of the data. Three commonly employed designs for topical formulations are the Parallel-Group, Crossover, and Within-Subject designs. Each offers distinct advantages and is suited for different research questions.

Trial Design Description Advantages Disadvantages Best Suited For
Parallel-Group Each group of participants receives a different treatment simultaneously. For instance, one group receives the topical formulation with this compound, another receives a placebo, and a third might receive a formulation without this compound.- Simple to implement.- Shorter trial duration for individual participants.- Requires a larger sample size to account for inter-individual variability.- Potential for baseline differences between groups.- Efficacy studies for acute conditions.- When carryover effects from treatments are a concern.
Crossover Each participant receives all treatments in a sequential order, with a "washout" period between treatments to minimize carryover effects.- Each participant serves as their own control, reducing inter-individual variability.- Requires a smaller sample size compared to parallel-group designs.- Longer trial duration for each participant.- Potential for carryover effects if the washout period is inadequate.- Not suitable for acute conditions that resolve quickly.- Bioavailability and skin irritation studies.- Comparing different formulations in healthy volunteers.
Within-Subject Different treatments are applied to different areas of the skin on the same participant simultaneously. For example, the formulation with this compound is applied to one arm, and a control is applied to the other.- Excellent for minimizing inter-individual variability.- Requires a smaller sample size.- Limited to localized treatments.- Potential for systemic absorption from one site to influence another.- The number of treatments that can be compared is limited by the available skin surface area.- Early phase safety and tolerability studies.- Comparing local skin reactions (e.g., irritation, erythema).

Key Experimental Protocols for Validation

A comprehensive clinical trial for a topical formulation with this compound should include a battery of tests to assess its safety and efficacy.

Safety and Tolerability Assessment

The primary objective of early-phase clinical trials is to establish the safety of the formulation.

  • Skin Irritation and Sensitization Studies: These studies evaluate the potential of the formulation to cause skin irritation or allergic reactions.[1]

    • Methodology: A common method is the patch test, where a small amount of the formulation is applied to the skin under an occlusive dressing for a specified period (e.g., 24-48 hours). The site is then evaluated for signs of erythema (redness), edema (swelling), and other reactions at various time points after patch removal. A scoring system, such as the Draize scale, is often used for quantification.

  • Phototoxicity Studies: If the API or any excipient is known to be photosensitive, this study is crucial to assess for light-induced skin reactions.[1]

    • Methodology: The formulation is applied to two sites on the skin. One site is then exposed to a controlled dose of UV radiation, while the other serves as an un-irradiated control. Both sites are then evaluated for skin reactions.

Bioavailability and Skin Permeation

Understanding the extent and rate at which the API penetrates the skin is fundamental to establishing efficacy.[6]

  • Dermatopharmacokinetic (DPK) Studies (Tape Stripping): This minimally invasive technique is used to quantify the amount of drug that has penetrated the stratum corneum, the outermost layer of the skin.[7][8]

    • Methodology: After application of the topical formulation for a defined period, successive layers of the stratum corneum are removed using adhesive tape strips. The amount of the API in each tape strip is then quantified using a validated analytical method (e.g., LC-MS/MS). This allows for the determination of the drug concentration gradient within the stratum corneum.

  • In Vitro Permeation Testing (IVPT): While not a clinical trial method itself, IVPT using human cadaver skin or reconstructed human epidermis is a valuable tool for formulation screening and can provide supportive data for clinical studies.[9][10][11] It helps in understanding the permeation characteristics of the API from the formulation.

Efficacy Evaluation

The ultimate goal is to demonstrate that the topical formulation is effective in treating the intended condition.

  • Clinical Endpoint Studies: These studies are designed to measure clinically relevant outcomes in the target patient population.[6]

    • Methodology: The specific endpoints will vary depending on the therapeutic indication. For example, in a trial for a psoriasis treatment, endpoints might include the Psoriasis Area and Severity Index (PASI) score and the Investigator's Global Assessment (IGA) score.[12] For an anti-acne formulation, lesion counts would be a primary endpoint. These studies are typically randomized, controlled, and double-blinded to minimize bias.

Visualizing the Path to Validation

To aid in the conceptualization of the clinical trial process, the following diagrams illustrate key workflows and pathways.

G cluster_0 Pre-clinical cluster_1 Phase I cluster_2 Phase II cluster_3 Phase III Formulation Development\n(with this compound) Formulation Development (with this compound) In Vitro Permeation Testing (IVPT) In Vitro Permeation Testing (IVPT) Formulation Development\n(with this compound)->In Vitro Permeation Testing (IVPT) Safety & Tolerability\n(Healthy Volunteers) Safety & Tolerability (Healthy Volunteers) In Vitro Permeation Testing (IVPT)->Safety & Tolerability\n(Healthy Volunteers) Go/No-Go Dermatopharmacokinetics (DPK)\n(Tape Stripping) Dermatopharmacokinetics (DPK) (Tape Stripping) Safety & Tolerability\n(Healthy Volunteers)->Dermatopharmacokinetics (DPK)\n(Tape Stripping) Dose-Ranging & Efficacy\n(Small Patient Population) Dose-Ranging & Efficacy (Small Patient Population) Dermatopharmacokinetics (DPK)\n(Tape Stripping)->Dose-Ranging & Efficacy\n(Small Patient Population) Informs Dosing Endpoint Assessment Endpoint Assessment Dose-Ranging & Efficacy\n(Small Patient Population)->Endpoint Assessment Pivotal Efficacy & Safety\n(Large Patient Population) Pivotal Efficacy & Safety (Large Patient Population) Endpoint Assessment->Pivotal Efficacy & Safety\n(Large Patient Population) Proof of Concept Comparative Studies Comparative Studies Pivotal Efficacy & Safety\n(Large Patient Population)->Comparative Studies Regulatory Submission Regulatory Submission Comparative Studies->Regulatory Submission

Figure 1: A generalized workflow for the clinical development of a topical formulation.

G cluster_enhancer Role of this compound (as an emollient) Topical Application Topical Application Drug Release from Vehicle Drug Release from Vehicle Topical Application->Drug Release from Vehicle Partitioning into Stratum Corneum Partitioning into Stratum Corneum Drug Release from Vehicle->Partitioning into Stratum Corneum Diffusion through Stratum Corneum Diffusion through Stratum Corneum Partitioning into Stratum Corneum->Diffusion through Stratum Corneum Partitioning into Viable Epidermis Partitioning into Viable Epidermis Diffusion through Stratum Corneum->Partitioning into Viable Epidermis Diffusion through Viable Epidermis Diffusion through Viable Epidermis Partitioning into Viable Epidermis->Diffusion through Viable Epidermis Uptake by Dermal Vasculature Uptake by Dermal Vasculature Diffusion through Viable Epidermis->Uptake by Dermal Vasculature Systemic Circulation Systemic Circulation Uptake by Dermal Vasculature->Systemic Circulation Hydration of Stratum Corneum Hydration of Stratum Corneum Hydration of Stratum Corneum->Diffusion through Stratum Corneum May Enhance Alteration of Lipid Bilayer Fluidity Alteration of Lipid Bilayer Fluidity Alteration of Lipid Bilayer Fluidity->Diffusion through Stratum Corneum May Enhance

Figure 2: A simplified pathway of topical drug absorption and the potential influence of an emollient.

G Screening Screening Randomization Randomization Screening->Randomization Group A (Formulation + ODL) Group A (Formulation + ODL) Randomization->Group A (Formulation + ODL) Arm 1 Group B (Placebo) Group B (Placebo) Randomization->Group B (Placebo) Arm 2 Group C (Formulation w/o ODL) Group C (Formulation w/o ODL) Randomization->Group C (Formulation w/o ODL) Arm 3 Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Group A (Formulation + ODL)->Treatment Period Group B (Placebo)->Treatment Period Group C (Formulation w/o ODL)->Treatment Period

Figure 3: A logical flow diagram for a parallel-group clinical trial design.

References

Safety Operating Guide

Proper Disposal of Octyldodecyl Lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Octyldodecyl lactate is a chemical compound commonly used in the pharmaceutical and cosmetic industries. Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with regulatory considerations in both the United States and Europe.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Regulatory Framework for Disposal

The disposal of chemical waste is governed by stringent regulations that vary by region. In the United States , the primary regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

In the European Union , the classification of waste is determined by the European Waste Catalogue (EWC). Laboratory chemicals that are considered hazardous are often assigned the EWC code 16 05 06*.

This compound is not a specifically listed hazardous waste under RCRA. Therefore, its classification as hazardous or non-hazardous in the United States depends on its characteristics. Safety Data Sheets (SDS) consistently indicate that this compound is "harmful to aquatic life." This is a critical factor in determining its potential toxicity characteristic. For instance, in California, a waste is classified as hazardous if it exhibits acute aquatic toxicity with a 96-hour LC50 (lethal concentration for 50% of the test population) of less than 500 mg/L.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • A "waste determination" must be performed to classify the this compound waste. This can be based on generator knowledge (e.g., information from the SDS) or through analytical testing.

  • Given its aquatic toxicity, it is prudent to handle this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

  • Label a dedicated waste container clearly as "Hazardous Waste: this compound."

  • Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or bases.

2. Containerization:

  • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure the container is in good condition, free from cracks or damage.

  • Do not overfill the container; leave at least 10% of headspace to allow for potential expansion.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • This storage area should be away from sources of heat, sparks, and open flames.

4. Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet and any other available information about the waste.

  • Dispose of the contents and the container at an approved waste disposal plant.

5. Record Keeping:

  • Maintain accurate records of the amount of this compound waste generated, the date of generation, and the date it was sent for disposal. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

ParameterUnited States (RCRA/California)European Union (EWC)
Hazardous Waste Classification Determined by characteristics (ignitability, corrosivity, reactivity, toxicity). Not a listed waste.Classified based on the European Waste Catalogue.
Toxicity Characteristic May be classified as hazardous based on aquatic toxicity. In California, a 96-hour LC50 < 500 mg/L is hazardous.May be classified as hazardous, potentially falling under EWC Code 16 05 06* for laboratory chemicals.
Disposal Method Must be sent to a licensed hazardous waste disposal facility if deemed hazardous.Must be disposed of at an approved waste disposal plant.

Experimental Protocols

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

To definitively determine if a solid waste form of this compound would be classified as hazardous due to its toxicity characteristic in the United States, the Toxicity Characteristic Leaching Procedure (TCLP) would be performed. This test simulates the leaching of a waste in a landfill.

Methodology Overview:

  • Sample Preparation: The solid waste sample's particle size is reduced if necessary.

  • Extraction: The sample is extracted with an acidic fluid for 18 hours in a rotary agitation device.

  • Filtration: The liquid extract (leachate) is separated from the solid phase.

  • Analysis: The leachate is then analyzed for specific contaminants. If the concentration of any regulated substance in the leachate exceeds the regulatory limits, the waste is classified as hazardous.

Aquatic Toxicity Testing

To determine if this compound waste is hazardous due to aquatic toxicity (a key consideration, especially under regulations like those in California), a bioassay is conducted.

Methodology Overview:

  • Test Organisms: A specified species of fish (e.g., fathead minnows, rainbow trout) is used.

  • Exposure: The fish are exposed to different concentrations of the waste material in water for a set period (typically 96 hours).

  • LC50 Determination: The concentration of the waste that is lethal to 50% of the test organisms (the LC50) is determined.

  • Classification: This value is then compared to the regulatory threshold (e.g., < 500 mg/L in California) to classify the waste as hazardous or non-hazardous.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_determination Perform Waste Determination (Consult SDS and EHS) start->waste_determination is_hazardous Is the waste classified as hazardous? waste_determination->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol: - Segregate Waste - Use Labeled, Sealed Container - Store in Secondary Containment is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Protocol (Consult EHS for specific institutional procedures) is_hazardous->non_hazardous_disposal No contact_ehs Contact EHS/Licensed Waste Contractor for Pickup and Disposal hazardous_disposal->contact_ehs record_keeping Maintain Disposal Records contact_ehs->record_keeping non_hazardous_disposal->contact_ehs

Personal protective equipment for handling Octyldodecyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Octyldodecyl lactate, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate specific safety precautions. It can be harmful if swallowed or inhaled, causes skin irritation, and poses a risk of serious eye damage. Additionally, it may lead to respiratory irritation and is harmful to aquatic ecosystems. Some sources also classify it as a flammable solid.

Adherence to proper PPE protocols is crucial to mitigate these risks. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Use Cases
Eye and Face Protection Safety goggles or a face shieldGoggles are required for protection against liquid splashes and chemical vapors. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Hand Protection Impervious glovesDisposable nitrile gloves are suitable for incidental contact. They should be removed immediately after contact with the chemical, followed by hand washing before putting on a new pair.
Body Protection Laboratory coatA lab coat, along with long pants and closed-toe shoes, is the minimum requirement for working in a laboratory with chemical hazards.
Respiratory Protection NIOSH-approved respiratorRequired when working with the substance in a manner that may generate dust or aerosols, especially outside of a chemical fume hood.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.

Handling Procedures:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing in any dust, mist, or vapors.[1]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Wash hands thoroughly with soap and water after handling the substance.

  • Keep the substance away from heat, sparks, and open flames.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Guidelines:

  • Store in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures and Disposal Plan

In the event of an emergency, follow these procedures.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal. Prevent the spill from entering drains.[4]

Disposal Plan: Dispose of this compound and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[1] Do not allow the product to be released into the environment or enter drains.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

A 1. Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Nitrile Gloves B 2. Prepare Work Area - Ensure fume hood is operational - Gather all necessary materials A->B C 3. Handle this compound - Weigh/measure required amount - Perform experimental procedure B->C D 4. Decontaminate and Clean Up - Clean work surfaces - Decontaminate equipment C->D E 5. Dispose of Waste - Segregate chemical waste - Place in labeled, sealed container D->E F 6. Doff Personal Protective Equipment (PPE) E->F G 7. Wash Hands Thoroughly F->G

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.